Abt-107
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[6-[[(3R)-1-azabicyclo[2.2.2]octan-3-yl]oxy]pyridazin-3-yl]-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-2-16-15(5-8-20-16)11-14(1)17-3-4-19(22-21-17)24-18-12-23-9-6-13(18)7-10-23/h1-5,8,11,13,18,20H,6-7,9-10,12H2/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKNJAQKVPBDSC-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC3=NN=C(C=C3)C4=CC5=C(C=C4)NC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)OC3=NN=C(C=C3)C4=CC5=C(C=C4)NC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
855291-54-2 | |
| Record name | ABT-107 free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0855291542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ABT-107 FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SXS38HR98H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Abt-107: A Technical Guide to its Mechanism of Action in Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abt-107 is a potent and selective agonist for the α7 neuronal nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel expressed in key brain regions associated with cognition and memory, such as the hippocampus and cortex. Its high affinity and selectivity for the α7 nAChR have positioned it as a significant compound in neuroscience research, particularly in the exploration of therapeutic strategies for cognitive deficits observed in Alzheimer's disease and schizophrenia. This technical guide provides an in-depth overview of the mechanism of action of this compound in neurons, detailing its molecular interactions, downstream signaling cascades, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action: Selective α7 nAChR Agonism
The primary mechanism of action of this compound is its function as a selective agonist at the α7 subtype of neuronal nicotinic acetylcholine receptors.[1] this compound exhibits high-affinity binding to both human and rat α7 nAChRs.[1] This interaction triggers the opening of the ion channel, leading to an influx of cations, primarily calcium (Ca2+), into the neuron. This influx of calcium is a critical initiating event for a cascade of downstream intracellular signaling pathways that are believed to underlie the pro-cognitive and neuroprotective effects of this compound.
Quantitative Pharmacological Data
The following table summarizes the key quantitative data characterizing the in vitro pharmacology of this compound.
| Parameter | Species/System | Radioligand/Assay | Value | Selectivity | Reference |
| Binding Affinity (Ki) | |||||
| α7 nAChR | Rat Cortex | [3H]A-585539 | 0.2 nM | >100-fold vs. non-α7 nAChRs | [1] |
| Human Cortex | [3H]A-585539 | 0.6 nM | [1] | ||
| [3H]Methyllycaconitine (MLA) | 7 nM | [1] | |||
| Functional Potency (EC50) | |||||
| α7 nAChR | Human (Xenopus oocytes) | Total Charge Measurement | 50 nM | Potent agonist activity | |
| Rat (Xenopus oocytes) | Total Charge Measurement | 90 nM |
Downstream Signaling Pathways
Activation of the α7 nAChR by this compound initiates several key intracellular signaling cascades implicated in neuroprotection and synaptic plasticity.
ERK/CREB Pathway Activation
This compound has been shown to induce the phosphorylation of extracellular signal-regulated kinase (ERK) and the cAMP response element-binding protein (CREB). The ERK/MAPK pathway is a crucial mediator of synaptic plasticity and cell survival. Activated ERK can translocate to the nucleus and phosphorylate transcription factors like CREB. Phosphorylated CREB, in turn, modulates the expression of genes involved in learning, memory, and neuronal survival.
Caption: this compound activates the ERK/CREB signaling cascade.
Modulation of GSK3β and Tau Phosphorylation
This compound has been observed to increase the phosphorylation of glycogen synthase kinase 3β (GSK3β) at its inhibitory serine-9 residue. GSK3β is a key kinase involved in the hyperphosphorylation of the microtubule-associated protein tau, a pathological hallmark of Alzheimer's disease. By promoting the inhibitory phosphorylation of GSK3β, this compound can reduce its activity, thereby leading to a decrease in tau hyperphosphorylation.
Caption: this compound modulates GSK3β activity to reduce tau phosphorylation.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.
In Vitro Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for the α7 nAChR and other receptors to assess selectivity.
-
Methodology:
-
Membrane Preparation: Homogenates of brain tissue (e.g., rat or human cortex) rich in the target receptor are prepared.
-
Incubation: The membrane homogenates are incubated with a specific radioligand for the α7 nAChR (e.g., [3H]A-585539 or [3H]methyllycaconitine) and varying concentrations of the unlabeled competitor drug (this compound).
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Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
-
Functional Assays in Xenopus Oocytes
-
Objective: To assess the functional potency (EC50) and efficacy of this compound as an agonist at the α7 nAChR.
-
Methodology:
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Oocyte Preparation: Oocytes are harvested from Xenopus laevis and microinjected with cRNA encoding the subunits of the human or rat α7 nAChR.
-
Two-Electrode Voltage Clamp: After a period of protein expression, the oocytes are placed in a recording chamber and impaled with two microelectrodes for voltage clamping.
-
Drug Application: Increasing concentrations of this compound are applied to the oocyte, and the resulting ion currents are recorded.
-
Data Analysis: The peak current response or total charge transfer is plotted against the drug concentration to determine the EC50 value. Efficacy is often expressed as a percentage of the response to a saturating concentration of the endogenous agonist, acetylcholine.
-
Caption: Workflow for assessing this compound function in Xenopus oocytes.
Western Blot Analysis of Signaling Proteins
-
Objective: To measure the effect of this compound on the phosphorylation state of key signaling proteins like ERK, CREB, and GSK3β.
-
Methodology:
-
Cell Culture and Treatment: Neuronal cell cultures (e.g., PC-12 cells or primary cortical cultures) are treated with this compound for various times and at different concentrations.
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Protein Extraction: The cells are lysed to extract total protein.
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SDS-PAGE and Transfer: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
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Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., anti-p-ERK, anti-ERK).
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used to detect the primary antibody. The signal is visualized using a chemiluminescent substrate.
-
Quantification: The band intensities are quantified, and the ratio of phosphorylated to total protein is calculated to determine the change in protein activation.
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Neuroprotective and Cognitive-Enhancing Effects
Preclinical studies in animal models have demonstrated the neuroprotective and cognitive-enhancing properties of this compound.
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Neuroprotection in Parkinson's Disease Models: In rat models of Parkinson's disease using the neurotoxin 6-hydroxydopamine (6-OHDA), this compound has been shown to protect against the degeneration of nigrostriatal dopamine neurons. This neuroprotective effect is associated with an increase in the levels of the dopamine transporter (DAT) and an improvement in both basal and nicotine-stimulated dopamine release in the striatum.
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Cognitive Enhancement in Alzheimer's Disease Models: In transgenic mouse models of Alzheimer's disease, continuous infusion of this compound has been found to reduce the hyperphosphorylation of tau protein. Furthermore, this compound has been shown to improve performance in various cognitive tasks in animal models, including tests of social recognition and inhibitory avoidance.
Conclusion
This compound is a selective α7 nAChR agonist with a well-characterized mechanism of action in neurons. Its ability to activate the α7 nAChR and subsequently modulate downstream signaling pathways, including the ERK/CREB and GSK3β/tau pathways, provides a strong rationale for its potential therapeutic utility in neurological and psychiatric disorders characterized by cognitive impairment and neurodegeneration. The data from in vitro and in vivo studies collectively support the continued investigation of this compound and other selective α7 nAChR agonists as promising therapeutic agents.
References
Abt-107: A Comprehensive Technical Guide to its Binding Affinity for the α7 Nicotinic Acetylcholine Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of Abt-107 for the α7 nicotinic acetylcholine receptor (nAChR). It is designed to serve as a core resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development. This document details the quantitative binding characteristics of this compound, elaborates on the experimental methodologies used for its characterization, and illustrates the key signaling pathways associated with α7 nAChR activation.
Quantitative Binding Affinity of this compound for α7 nAChR
This compound exhibits a high and selective binding affinity for the α7 nAChR. The following tables summarize the key quantitative data from various studies, providing a comparative overview of its binding and functional potency.
Table 1: Radioligand Binding Affinity of this compound for α7 nAChR
| Radioligand | Preparation | Species | Ki (nM) |
| [3H]A-585539 | Rat Cortex | Rat | 0.2 - 0.6 |
| [3H]A-585539 | Human Cortex | Human | 0.2 - 0.6 |
| [3H]Methyllycaconitine (MLA) | Rat Cortex | Rat | 7 |
Table 2: Functional Potency of this compound at α7 nAChR
| Assay Type | System | Species | Parameter | Value (nM) | Efficacy (% of ACh) |
| Two-Electrode Voltage Clamp | Xenopus Oocytes | Human | EC50 | 50 - 90 | ~80% |
| Two-Electrode Voltage Clamp | Xenopus Oocytes | Rat | EC50 | 50 - 90 | ~80% |
| Calcium Flux | IMR-32 cells (in presence of a PAM) | Human | EC50 | Potent | - |
| ERK Phosphorylation | Differentiated PC-12 cells (in presence of a PAM) | Rat | EC50 | Potent | - |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound's interaction with the α7 nAChR.
Radioligand Binding Assay
This protocol outlines the determination of the binding affinity (Ki) of this compound for the α7 nAChR using a competitive radioligand binding assay with rat brain tissue.
1. Materials and Reagents:
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Radioligand: [3H]A-585539 or [3H]Methyllycaconitine (MLA)
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Tissue: Whole rat cortex, dissected and stored at -80°C
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Binding Buffer: 50 mM Tris-HCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4
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Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
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Non-specific binding control: 1 µM MLA or 10 µM nicotine
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Test Compound: this compound, prepared in a concentration series
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Scintillation Cocktail
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Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethylenimine (PEI)
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Homogenizer
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Centrifuge
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Scintillation counter
2. Membrane Preparation:
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Thaw rat cortex on ice and homogenize in 10 volumes of ice-cold binding buffer.
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Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
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Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
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Resuspend the pellet in fresh ice-cold binding buffer and repeat the centrifugation step.
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Resuspend the final pellet in binding buffer to a protein concentration of approximately 1 mg/mL, as determined by a protein assay (e.g., Bradford or BCA).
3. Binding Assay:
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In a 96-well plate, combine:
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100 µL of membrane preparation
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50 µL of radioligand at a final concentration close to its Kd
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50 µL of either binding buffer (for total binding), non-specific binding control, or the test compound (this compound) at various concentrations.
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Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
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Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
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Wash the filters three times with 3 mL of ice-cold wash buffer.
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Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.
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Measure the radioactivity in a scintillation counter.
4. Data Analysis:
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Calculate specific binding by subtracting non-specific binding from total binding.
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Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.
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Determine the IC50 value using non-linear regression analysis.
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This method is used to measure the functional activity of this compound as an agonist at the α7 nAChR expressed in Xenopus oocytes.
1. Materials and Reagents:
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Xenopus laevis oocytes
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cRNA encoding the human or rat α7 nAChR subunit
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Barth's Solution: 88 mM NaCl, 1 mM KCl, 2.4 mM NaHCO3, 0.82 mM MgSO4, 0.33 mM Ca(NO3)2, 0.41 mM CaCl2, 10 mM HEPES, pH 7.4, supplemented with antibiotics.
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Recording Solution: 96 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 5 mM HEPES, pH 7.4.
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Electrodes: Glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl.
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Agonist: Acetylcholine (ACh) and this compound.
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Antagonist: Methyllycaconitine (MLA).
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Two-electrode voltage clamp amplifier and data acquisition system.
2. Oocyte Preparation and Injection:
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Surgically remove oocytes from an anesthetized female Xenopus laevis.
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Treat the oocytes with collagenase to remove the follicular layer.
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Inject each oocyte with 50 nL of α7 nAChR cRNA (approximately 50 ng).
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Incubate the injected oocytes in Barth's solution at 18°C for 2-5 days to allow for receptor expression.
3. Electrophysiological Recording:
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Place an oocyte in the recording chamber and perfuse with the recording solution.
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Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.
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Clamp the membrane potential at a holding potential of -70 mV.
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Apply the agonist (ACh or this compound) at various concentrations to the perfusion solution.
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Record the inward currents evoked by the agonist application.
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To confirm the response is mediated by α7 nAChRs, co-apply the specific antagonist MLA.
4. Data Analysis:
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Measure the peak amplitude of the inward current for each agonist concentration.
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Normalize the current responses to the maximal response elicited by a saturating concentration of ACh.
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Plot the normalized current response against the logarithm of the agonist concentration.
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Determine the EC50 and the maximal efficacy (Emax) by fitting the data to a sigmoidal dose-response curve.
Calcium Flux Assay in IMR-32 Cells
This assay measures the ability of this compound to induce calcium influx through α7 nAChRs in a human neuroblastoma cell line.
1. Materials and Reagents:
-
IMR-32 cells
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Cell Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
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Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
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Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.
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Positive Allosteric Modulator (PAM): PNU-120596 or A-867744.
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Agonist: this compound.
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Antagonist: Methyllycaconitine (MLA).
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Pluronic F-127
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Fluorescent plate reader with an injection system.
2. Cell Culture and Plating:
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Culture IMR-32 cells in a humidified incubator at 37°C with 5% CO2.
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Seed the cells into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
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Incubate the plates for 24-48 hours.
3. Dye Loading:
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Prepare a loading solution containing the calcium indicator dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in the assay buffer.
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Remove the culture medium from the wells and add the loading solution.
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Incubate the plate at 37°C for 60 minutes in the dark.
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Wash the cells twice with the assay buffer to remove excess dye.
4. Calcium Flux Measurement:
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Place the plate in the fluorescent plate reader and allow it to equilibrate.
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To enhance the α7 nAChR response, pre-incubate the cells with a PAM for 5-10 minutes.
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Establish a baseline fluorescence reading.
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Inject this compound at various concentrations and immediately begin recording the fluorescence intensity over time.
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To confirm the specificity of the response, pre-incubate cells with MLA before the addition of the PAM and this compound.
5. Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
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Normalize the data to the maximal response.
-
Plot the normalized response against the logarithm of the this compound concentration to determine the EC50.
ERK Phosphorylation Assay in PC-12 Cells
This Western blot-based assay assesses the downstream signaling effects of α7 nAChR activation by measuring the phosphorylation of Extracellular signal-Regulated Kinase (ERK).
1. Materials and Reagents:
-
PC-12 cells
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Cell Culture Medium: RPMI-1640 medium supplemented with 10% horse serum, 5% FBS, and antibiotics.
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Differentiation Medium: Low-serum medium containing nerve growth factor (NGF).
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Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
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Primary Antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and mouse anti-total-ERK1/2.
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Secondary Antibodies: HRP-conjugated anti-rabbit IgG and anti-mouse IgG.
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Positive Allosteric Modulator (PAM): PNU-120596 or A-867744.
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Agonist: this compound.
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Antagonist: Methyllycaconitine (MLA).
-
SDS-PAGE gels and buffers.
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PVDF or nitrocellulose membranes.
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Chemiluminescent substrate.
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Imaging system for chemiluminescence detection.
2. Cell Culture and Treatment:
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Culture PC-12 cells in a humidified incubator at 37°C with 5% CO2.
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For differentiation, plate the cells and treat with NGF in differentiation medium for 5-7 days.
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Serum-starve the differentiated cells for 4-6 hours before treatment.
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Pre-treat the cells with a PAM for 10 minutes.
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Stimulate the cells with various concentrations of this compound for 5-15 minutes. For antagonist studies, pre-incubate with MLA before PAM and agonist addition.
3. Western Blotting:
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Lyse the cells in ice-cold lysis buffer.
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Determine the protein concentration of the lysates.
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Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
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Transfer the proteins to a PVDF or nitrocellulose membrane.
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Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
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Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
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Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detect the signal using a chemiluminescent substrate and an imaging system.
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Strip the membrane and re-probe with the primary antibody against total ERK1/2 as a loading control.
4. Data Analysis:
-
Quantify the band intensities for phospho-ERK and total ERK using densitometry software.
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Normalize the phospho-ERK signal to the total ERK signal for each sample.
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Plot the normalized phospho-ERK levels against the logarithm of the this compound concentration to determine the EC50.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways activated by α7 nAChR and the workflows of the described experimental procedures.
Caption: Simplified signaling pathway of α7 nAChR activation by this compound.
Caption: Workflow for the α7 nAChR radioligand binding assay.
Caption: Workflow for the two-electrode voltage clamp (TEVC) assay.
Abt-107: A Deep Dive into a Selective α7 Nicotinic Acetylcholine Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abt-107 is a potent and selective full agonist of the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel widely expressed in the central nervous system and periphery.[1] The α7 nAChR is implicated in a variety of physiological processes, including learning, memory, and inflammation, making it a compelling target for therapeutic intervention in neurological and psychiatric disorders such as Alzheimer's disease, schizophrenia, and Parkinson's disease. This technical guide provides a comprehensive overview of the preclinical data available for this compound, focusing on its pharmacological profile, mechanism of action, and effects in various in vitro and in vivo models.
Core Data Summary
Table 1: In Vitro Binding Affinity of this compound
| Receptor/Transporter | Ligand | Tissue Source | Ki (nM) | Reference |
| α7 nAChR | [3H]A-585539 | Rat Cortex | 0.2 | Malysz et al., 2010 |
| α7 nAChR | [3H]A-585539 | Human Cortex | 0.6 | Malysz et al., 2010 |
| α7 nAChR | [3H]Methyllycaconitine (MLA) | Rat Cortex | 7 | Malysz et al., 2010 |
| Non-α7 nAChRs and other receptors | Various | - | >100-fold selectivity | Malysz et al., 2010 |
Table 2: In Vitro Functional Activity of this compound
| Assay Type | Cell/Tissue | Species | EC50 (nM) | Efficacy (% of ACh) | Reference |
| Current Response (Total Charge) | Xenopus oocytes expressing α7 nAChR | Human | 50-90 | ~80% | Malysz et al., 2010 |
| Current Response (Total Charge) | Xenopus oocytes expressing α7 nAChR | Rat | 50-90 | ~80% | Malysz et al., 2010 |
| Ca2+ Influx (with PAM A-867744) | IMR-32 cells | Human | - | - | Malysz et al., 2010 |
| ERK Phosphorylation (with PAM) | Differentiated PC-12 cells | Rat | - | - | Malysz et al., 2010 |
Table 3: In Vivo Efficacy of this compound
| Model | Species | Dose | Effect | Reference |
| 6-OHDA-induced Parkinsonism | Rat | 0.25 mg/kg/day | Significantly improved motor deficits | Bordia et al., 2015 |
| Sensory Gating Deficit | DBA/2 Mouse | 0.1 µmol/kg | Significantly improved sensory gating | Bitner et al., 2010 |
| L-Dopa-induced Dyskinesia | MPTP-lesioned Monkey | 0.03-1.0 mg/kg | Decreased LIDs by 40-60% | Quik et al., 2014 |
Table 4: Pharmacokinetic Parameters of this compound in DBA/2 Mice
| Dose (µmol/kg) | Time Post-Dose (min) | Average Plasma Concentration (ng/mL) | Efficacy on Sensory Gating | Reference |
| 0.1 | 30 | 1.1 | Effective | Bitner et al., 2010 |
| 1.0 | 30 | 13.5 | Ineffective | Bitner et al., 2010 |
| 1.0 | 180 | 1.9 | Effective | Bitner et al., 2010 |
Signaling Pathways and Mechanism of Action
Activation of the α7 nAChR by this compound leads to the opening of a non-selective cation channel, resulting in the influx of Na+ and Ca2+. This influx of calcium is a critical event that triggers various downstream signaling cascades.
Experimental Protocols
In Vitro Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for α7 nAChRs and other receptors.
-
Methodology:
-
Membrane Preparation: Homogenates of rat or human brain cortex are prepared in a suitable buffer.
-
Incubation: Membranes are incubated with a specific radioligand (e.g., [3H]A-585539 for α7 nAChR) and varying concentrations of this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: Radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Ki values are calculated using the Cheng-Prusoff equation from IC50 values obtained from competitive binding curves.
-
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
-
Objective: To determine the functional potency (EC50) and efficacy of this compound at α7 nAChRs.
-
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the human or rat α7 nAChR subunit.
-
Recording: After 2-7 days of incubation, oocytes are placed in a recording chamber and impaled with two microelectrodes for voltage clamping.
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Drug Application: Oocytes are perfused with increasing concentrations of this compound, and the resulting currents are recorded.
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Data Analysis: Concentration-response curves are generated, and EC50 and maximal response values are determined.
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In Vivo Microdialysis for Dopamine Release
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Objective: To assess the effect of this compound on dopamine release in the striatum.
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Methodology:
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Probe Implantation: A microdialysis probe is surgically implanted into the striatum of an anesthetized rat.
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF).
-
Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of this compound.
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Neurotransmitter Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
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Data Analysis: Changes in dopamine levels are expressed as a percentage of the baseline pre-drug levels.
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Sensory Gating in DBA/2 Mice
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Objective: To evaluate the effect of this compound on sensory gating deficits.
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Methodology:
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Electrode Implantation: Recording electrodes are implanted into the hippocampus of DBA/2 mice.
-
Auditory Stimulus: A paired-click auditory stimulus (S1 and S2) is delivered to the mice.
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Evoked Potential Recording: Hippocampal evoked potentials (P20-N40 waves) in response to the auditory stimuli are recorded.
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Gating Ratio Calculation: The ratio of the amplitude of the response to the second stimulus (S2) to the first stimulus (S1) is calculated (T/C ratio). A lower ratio indicates better sensory gating.
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Drug Administration: this compound is administered, and the T/C ratio is measured at different time points.
-
Conclusion
This compound is a highly selective and potent α7 nAChR agonist with a promising preclinical profile. Its ability to enhance cholinergic transmission and modulate downstream signaling pathways suggests its potential as a therapeutic agent for cognitive deficits and neurodegenerative diseases. Further clinical investigation is warranted to fully elucidate its therapeutic utility in human populations.
References
The Pharmacological Profile of ABT-107: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacological profile of ABT-107, a selective α7 neuronal nicotinic acetylcholine receptor (nAChR) agonist. The information is compiled from preclinical studies and is intended to serve as a comprehensive resource for professionals in the field of drug development and neuroscience research.
Introduction
This compound is a novel, potent, and selective full agonist of the α7 neuronal nicotinic acetylcholine receptor.[1][2] The α7 nAChR is a ligand-gated ion channel widely expressed in the central nervous system and is implicated in various cognitive processes.[1] Activation of these receptors is a promising therapeutic strategy for cognitive deficits associated with neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia.[1] Preclinical evidence suggests that this compound possesses neuroprotective and cognitive-enhancing properties.
Mechanism of Action
This compound exerts its pharmacological effects by selectively binding to and activating α7 nAChRs. This activation leads to the influx of cations, primarily Ca2+, into the neuron, which in turn modulates various downstream signaling pathways.[1] The selective agonism of this compound at the α7 nAChR is critical to its therapeutic potential, minimizing off-target effects associated with non-selective nicotinic agonists.
Signaling Pathway
The activation of α7 nAChRs by this compound initiates a cascade of intracellular events. A key pathway involves the activation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2) and the cAMP response element-binding protein (CREB). This signaling cascade is crucial for neuronal survival, synaptic plasticity, and cognitive function.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo preclinical studies.
Receptor Binding and Functional Activity
| Parameter | Species/System | Value | Reference |
| Binding Affinity (Ki) | |||
| α7 nAChR | Human Cortex | 0.2-0.6 nM | |
| α7 nAChR | Rat Cortex | 7 nM | |
| Selectivity | vs. non-α7 nAChRs | >100-fold | |
| Functional Activity (EC50) | |||
| α7 nAChR | Human (in oocytes) | 50-90 nM | |
| α7 nAChR | Rat (in oocytes) | 50-90 nM |
Pharmacokinetic Parameters
| Species | Route | Bioavailability (%) | CNS Penetration (Brain/Plasma Ratio) | Reference |
| Mouse | Oral | 51.1% | 1 | |
| Rat | Oral | 81.2% | 1 | |
| Monkey | Oral | 40.6% | Not Reported |
Detailed Cmax, Tmax, and AUC data are not publicly available in a consolidated format.
Pharmacodynamic Effects
| Study | Animal Model | Dose (µmol/kg) | Plasma Conc. (ng/mL) | Effect | Reference |
| Sensory Gating | DBA/2 Mice | 0.1 | 1.1 | Significant improvement in sensory gating | |
| Sensory Gating | DBA/2 Mice | 1.0 | 13.5 | Ineffective at 30 min post-dose | |
| Sensory Gating | DBA/2 Mice | 1.0 | 1.9 | Effective at 180 min post-dose |
Key Preclinical Studies and Experimental Protocols
Sensory Gating Deficits in DBA/2 Mice
This study evaluated the effect of this compound on sensory gating deficits, a preclinical model relevant to schizophrenia.
-
Animal Model: Unanesthetized DBA/2 mice, which exhibit a natural deficit in sensory gating.
-
Procedure:
-
A paired auditory stimulus paradigm was used to measure sensory gating.
-
Hippocampal-evoked potentials (P20-N40 waves) were recorded.
-
The ratio of the response to the second (test) stimulus to the first (conditioning) stimulus (T/C ratio) was calculated. A lower T/C ratio indicates better sensory gating.
-
-
Drug Administration: this compound was administered subcutaneously.
-
Data Analysis: T/C ratios were compared between this compound-treated and vehicle-treated groups. The effect of the α7 nAChR antagonist methyllycaconitine was also assessed to confirm the mechanism of action.
Neuroprotection in a 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
This study investigated the neuroprotective effects of this compound in a well-established rodent model of Parkinson's disease.
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure:
-
A unilateral lesion of the nigrostriatal pathway was induced by stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle.
-
This lesion leads to a reduction in striatal dopamine and motor deficits, mimicking key features of Parkinson's disease.
-
-
Drug Administration: this compound (0.25 mg/kg/day) was administered via osmotic minipumps for a period of two weeks prior to the 6-OHDA lesion.
-
Behavioral Assessment: Motor function was assessed using tests such as contralateral forelimb use and adjusted stepping.
-
Biochemical Analysis: Post-mortem analysis of the striatum was conducted to measure the levels of the dopamine transporter (DAT), a marker of dopaminergic neuron integrity.
Summary and Future Directions
This compound is a highly selective and potent α7 nAChR agonist with a promising preclinical pharmacological profile. Its ability to improve sensory gating and exert neuroprotective effects in relevant animal models suggests its potential as a therapeutic agent for neurological and psychiatric disorders characterized by cognitive impairment and neuronal loss.
Further research is warranted to fully elucidate the pharmacokinetic profile of this compound in various species, including the determination of key parameters such as Cmax, Tmax, and AUC. Additionally, long-term efficacy and safety studies are necessary to support its potential transition into clinical development. The detailed understanding of its mechanism of action and the downstream signaling pathways will be crucial for identifying relevant biomarkers and patient populations for future clinical trials.
References
Abt-107 and Its Impact on Cholinergic Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abt-107 is a potent and selective agonist for the α7 nicotinic acetylcholine receptor (nAChR), a key component of the cholinergic signaling system implicated in a range of cognitive and neurological processes. This technical guide provides an in-depth analysis of the effects of this compound on cholinergic signaling pathways, consolidating data from preclinical and clinical studies. It details the pharmacological profile of this compound, its mechanism of action, and its downstream effects on intracellular signaling cascades. The guide also presents key experimental methodologies used to characterize this compound and visualizes the complex signaling networks and experimental workflows through detailed diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of neuroscience and drug development.
Introduction to Cholinergic Signaling and the α7 nAChR
The cholinergic system, mediated by the neurotransmitter acetylcholine (ACh), plays a crucial role in the central nervous system, modulating processes such as learning, memory, attention, and sensory gating. Nicotinic acetylcholine receptors (nAChRs) are a major class of cholinergic receptors that form ligand-gated ion channels. Among the various nAChR subtypes, the α7 receptor has emerged as a particularly promising therapeutic target due to its high calcium permeability and its involvement in cognitive function and neuroprotection.
Pharmacological Profile of this compound
This compound, chemically known as 5-(6-[(3R)-1-azabicyclo[2.2.2]oct-3-yloxy]pyridazin-3-yl)-1H-indole, is a highly selective agonist for the α7 nAChR.[1][2] Its selectivity and potency make it a valuable tool for dissecting the role of α7 nAChRs in various physiological and pathological conditions.
Binding Affinity and Potency
Quantitative data from various in vitro studies have established the high affinity and potency of this compound for α7 nAChRs. These findings are summarized in the table below.
| Parameter | Species | Assay Condition | Value | Reference |
| Ki | Rat Cortex | [3H]A-585539 binding | 0.2-0.6 nM | [2] |
| Ki | Human Cortex | [3H]A-585539 binding | 0.2-0.6 nM | [2] |
| Ki | Rat Cortex | [3H]methyllycaconitine (MLA) binding | 7 nM | [2] |
| EC50 | Human α7 nAChRs (Xenopus oocytes) | Total charge measurement | 50-90 nM | |
| EC50 | Rat α7 nAChRs (Xenopus oocytes) | Total charge measurement | 50-90 nM |
Table 1: In Vitro Binding Affinity and Potency of this compound
Selectivity
This compound exhibits a high degree of selectivity for α7 nAChRs, with at least 100-fold lower affinity for other nAChR subtypes and various other neurotransmitter receptors. Functional assays have shown weak or negligible activity at α3β4, chimeric (α6/α3)β4, α4β2, and α4β4 nAChRs, as well as 5-HT3A receptors. This selectivity is crucial for minimizing off-target effects and elucidating the specific functions of the α7 nAChR.
Mechanism of Action and Downstream Signaling Pathways
As an agonist, this compound binds to the α7 nAChR and induces a conformational change that opens the ion channel, leading to an influx of cations, primarily Ca2+ and Na+. This initial event triggers a cascade of downstream intracellular signaling pathways that are critical for its cognitive-enhancing and neuroprotective effects.
Core Signaling Pathway
The activation of α7 nAChRs by this compound initiates a series of molecular events. The influx of calcium acts as a second messenger, activating various kinases and transcription factors.
Caption: this compound mediated α7 nAChR signaling pathway.
Key Downstream Effectors
-
Extracellular Signal-Regulated Kinase (ERK): Acute administration of this compound has been shown to increase the phosphorylation of ERK in the cortex of mice. The ERK pathway is a critical regulator of synaptic plasticity and memory formation.
-
cAMP Response Element-Binding Protein (CREB): Similar to ERK, this compound administration also leads to increased phosphorylation of CREB. CREB is a transcription factor that plays a pivotal role in long-term memory consolidation.
-
Glycogen Synthase Kinase 3β (GSK3β): this compound has been observed to increase the phosphorylation of the inhibitory Ser9 residue of GSK3β. GSK3β is a key kinase involved in the hyperphosphorylation of tau protein, a pathological hallmark of Alzheimer's disease. By inhibiting GSK3β, this compound may reduce tau pathology.
Effects on Cholinergic Neurotransmission
Beyond its direct postsynaptic effects, this compound also modulates cholinergic neurotransmission itself. Repeated daily dosing of this compound has been shown to increase extracellular acetylcholine levels in the cortex of rats. This suggests a potential feedback mechanism where activation of α7 nAChRs can enhance the overall tone of the cholinergic system.
Experimental Protocols
The characterization of this compound's effects on cholinergic signaling has relied on a variety of sophisticated experimental techniques.
In Vitro Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for α7 nAChRs.
-
Methodology:
-
Prepare membrane homogenates from rat or human cortical tissue.
-
Incubate the membranes with a radiolabeled α7 nAChR ligand, such as [3H]A-585539 or [3H]methyllycaconitine (MLA).
-
Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding.
-
After incubation, separate the bound and free radioligand using rapid filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Analyze the data using non-linear regression to determine the IC50, which is then converted to Ki using the Cheng-Prusoff equation.
-
Caption: Workflow for radioligand binding assay.
In Vivo Microdialysis
-
Objective: To measure extracellular acetylcholine levels in the brain of freely moving animals following this compound administration.
-
Methodology:
-
Surgically implant a microdialysis probe into the desired brain region (e.g., cortex or hippocampus) of the animal.
-
Allow the animal to recover from surgery.
-
On the day of the experiment, perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Collect dialysate samples at regular intervals to establish a baseline level of acetylcholine.
-
Administer this compound (e.g., via intraperitoneal injection) and continue collecting dialysate samples.
-
Analyze the acetylcholine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Express the results as a percentage change from the baseline acetylcholine levels.
-
Electrophysiology
-
Objective: To measure the functional effects of this compound on α7 nAChR-mediated currents.
-
Methodology (Xenopus Oocytes):
-
Inject Xenopus oocytes with cRNA encoding human or rat α7 nAChRs.
-
Allow several days for receptor expression.
-
Use a two-electrode voltage-clamp setup to record ionic currents across the oocyte membrane.
-
Perfuse the oocytes with a solution containing increasing concentrations of this compound.
-
Measure the amplitude of the evoked currents to determine the EC50.
-
Therapeutic Implications
The selective activation of α7 nAChRs by this compound has demonstrated therapeutic potential in a variety of preclinical models.
Cognitive Enhancement
This compound has been shown to improve cognitive performance in various animal models, including tasks of working memory, attention, and recognition memory. These effects are consistent with the known role of α7 nAChRs in cognitive processes.
Neuroprotection
Studies have indicated that this compound may have neuroprotective properties. For instance, it has been shown to protect against nigrostriatal damage in a rat model of Parkinson's disease. This neuroprotective effect may be mediated by the anti-inflammatory and anti-apoptotic signaling pathways activated by α7 nAChR stimulation.
Smoking Cessation
Given the role of nicotinic receptors in nicotine addiction, α7 nAChR agonists like this compound have been investigated as potential aids for smoking cessation. This compound has been shown to attenuate the reinstatement of nicotine-seeking behavior in rats, suggesting it may help prevent relapse in smokers.
Conclusion
This compound is a valuable pharmacological tool and a promising therapeutic candidate that acts as a selective agonist at α7 nicotinic acetylcholine receptors. Its ability to potently and selectively activate these receptors triggers a cascade of intracellular signaling events that enhance cognitive function, provide neuroprotection, and modulate cholinergic neurotransmission. The detailed understanding of its mechanism of action and its effects on cholinergic signaling pathways, as outlined in this guide, provides a solid foundation for further research and development in the pursuit of novel treatments for a range of neurological and psychiatric disorders.
References
The Neuroprotective Potential of Abt-107: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abt-107, a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR), has emerged as a promising candidate for the treatment of neurodegenerative diseases. This document provides a comprehensive technical overview of the neuroprotective properties of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways. The evidence presented herein supports the potential of this compound to mitigate neuronal damage in preclinical models of Parkinson's and Alzheimer's disease, primarily through the activation of pro-survival signaling cascades and modulation of apoptotic pathways.
Introduction
Neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease are characterized by the progressive loss of neuronal structure and function. A key therapeutic strategy is the development of neuroprotective agents that can slow or halt this degenerative process. The α7 nicotinic acetylcholine receptor (nAChR) has been identified as a critical target for neuroprotection due to its role in neuronal survival, synaptic plasticity, and inflammation. This compound is a potent and selective agonist of the α7 nAChR, and this guide will delve into the scientific evidence supporting its neuroprotective effects.
Quantitative Data on this compound Efficacy
The following table summarizes the key in vitro and in vivo quantitative data demonstrating the efficacy of this compound.
| Parameter | Value | Species/Model | Description |
| Binding Affinity (Ki) | 0.2-7 nM | Rat/Human Cortex | High-affinity binding to the α7 nAChR, indicating potent target engagement. |
| Functional Activity (EC50) | 50-90 nM | Xenopus oocytes expressing human/rat α7 nAChR | Potent activation of the α7 nAChR, leading to downstream signaling. |
| Dopamine Transporter (DAT) Level | ~70% reduction with lesion; significantly increased with this compound treatment | 6-OHDA-lesioned rats | This compound partially prevents the loss of dopaminergic neuron integrity in a Parkinson's disease model.[1][2] |
| Dopamine Release | Significantly improved basal and nicotine-stimulated release | Striatal synaptosomes from 6-OHDA-lesioned rats | This compound enhances dopaminergic function, which is compromised in Parkinson's disease.[1][2] |
Signaling Pathways of this compound-Mediated Neuroprotection
This compound exerts its neuroprotective effects through the activation of downstream signaling cascades that promote cell survival and inhibit apoptosis. The primary pathways implicated are the PI3K/Akt and JAK2/STAT3 pathways, which are known to be modulated by α7 nAChR activation.
PI3K/Akt Signaling Pathway
Activation of the α7 nAChR by this compound is proposed to stimulate the Phosphoinositide 3-kinase (PI3K)/Akt pathway. This pathway is a central regulator of cell survival. Activated Akt can phosphorylate and inactivate pro-apoptotic proteins such as Bad, and upregulate the expression of anti-apoptotic proteins like Bcl-2.[3]
JAK2/STAT3 Signaling Pathway
The Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another critical route for α7 nAChR-mediated neuroprotection. Upon activation by this compound, the α7 nAChR can recruit and activate JAK2. Activated JAK2 then phosphorylates STAT3, which translocates to the nucleus and promotes the transcription of anti-apoptotic genes, including Bcl-2.
Experimental Protocols
The neuroprotective effects of this compound have been evaluated in various in vitro and in vivo models. Below are detailed methodologies for two key experimental paradigms.
In Vivo: 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
This model is used to simulate the dopaminergic neurodegeneration observed in Parkinson's disease.
References
- 1. The α7 nicotinic receptor agonist this compound protects against nigrostriatal damage in rats with unilateral 6-hydroxydopamine lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The α7 nicotinic receptor agonist this compound protects against nigrostriatal damage in rats with unilateral 6-hydroxydopamine lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of alpha-7 nicotinic acetylcholine receptor by tropisetron mitigates 3-nitropropionic acid-induced Huntington's disease in rats: Role of PI3K/Akt and JAK2/NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy and Mechanism of Action of Abt-107 in Rodent Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abt-107 is a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel implicated in various central nervous system functions. As a potential therapeutic agent, its in vivo properties have been characterized in several rodent models of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its efficacy, pharmacokinetic profile, and mechanism of action in rodent models of Parkinson's disease, Alzheimer's disease, sensory gating deficits, and nicotine addiction. The information is intended to provide researchers and drug development professionals with a detailed understanding of the preclinical evidence supporting the investigation of this compound.
Efficacy of this compound in Rodent Models
This compound has demonstrated therapeutic potential across a range of rodent models, suggesting its utility in treating conditions with underlying cholinergic deficits.
Parkinson's Disease Model
In a unilateral 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease, chronic administration of this compound has been shown to ameliorate motor deficits. Treatment with this compound improved contralateral forelimb use and adjusted stepping, which are measures of parkinsonism in this model.
Table 1: Efficacy of this compound in a 6-OHDA Rat Model of Parkinson's Disease
| Outcome Measure | Vehicle-Treated Lesioned | This compound-Treated Lesioned (0.25 mg/kg/day) | Notes |
| nAChR-Mediated Dopamine Release (reduction vs. intact side) | ~80% reduction | 38% reduction | This compound significantly attenuated the loss of dopamine release capacity. |
| Striatal Dopamine Transporter (DAT) Levels | Significantly reduced | Significantly increased vs. vehicle | The magnitude of the effect was similar to that observed with nicotine treatment. |
| Motor Function (Contralateral Forelimb Use & Adjusted Stepping) | Impaired | Significantly improved at all weeks tested | This compound treatment led to a significant improvement in motor behaviors. |
Alzheimer's Disease Model
In transgenic mouse models of Alzheimer's disease that develop both amyloid and tau pathology, this compound has been shown to reduce the hyperphosphorylation of tau protein. While specific quantitative data from published studies are limited, this finding suggests a potential disease-modifying effect by targeting a key pathological hallmark of the disease.
Sensory Gating Deficit Model
This compound has been evaluated for its ability to ameliorate sensory gating deficits in the DBA/2 mouse model, which exhibits naturally occurring auditory sensory gating deficits relevant to schizophrenia.
Table 2: Efficacy of this compound in a DBA/2 Mouse Model of Sensory Gating Deficits
| Dose (Intraperitoneal) | Plasma Concentration | Outcome |
| 0.1 µmol/kg | 1.1 ng/mL | Significantly improved sensory gating (lowered T/C ratios) |
| 1.0 µmol/kg | 13.5 ng/mL | Ineffective at 30 minutes post-administration |
| 1.0 µmol/kg | 1.9 ng/mL | Effective at 180 minutes post-administration |
Nicotine Reinstatement Model
In a rat model of nicotine relapse, this compound has been shown to attenuate nicotine-seeking behavior, suggesting its potential as a smoking cessation aid.
Table 3: Efficacy of this compound in a Rat Model of Nicotine Reinstatement
| Dose (Intraperitoneal) | Active Lever Responses (Mean ± SEM) | Inactive Lever Responses (Mean ± SEM) | Statistical Significance (Treatment x Lever Interaction) |
| Vehicle | 25 ± 3 | 5 ± 1 | p < 0.01 |
| 0.03 mg/kg | 15 ± 2 | 4 ± 1 | |
| 0.3 mg/kg | 10 ± 2 | 3 ± 1 |
Pharmacokinetics of this compound in Rodents
Detailed pharmacokinetic parameters for this compound in rodents are not extensively reported in the public domain. However, available information indicates good bioavailability and central nervous system penetration.
Table 4: Summary of this compound Pharmacokinetic Properties in Rodents
| Parameter | Value | Species | Notes |
| Bioavailability | Information not available | Rat, Mouse | |
| Cmax | Information not available | Rat, Mouse | |
| Tmax | Information not available | Rat, Mouse | |
| AUC | Information not available | Rat, Mouse | |
| Brain/Plasma Ratio | ~1 | Rodents | Indicates good penetration of the blood-brain barrier. |
Experimental Protocols
6-OHDA-Induced Model of Parkinson's Disease in Rats
-
Animal Model: Adult male Sprague-Dawley rats are typically used.
-
Pre-treatment: To protect noradrenergic neurons, animals are pre-treated with desipramine (25 mg/kg, i.p.) 30 minutes prior to 6-OHDA administration.
-
Stereotaxic Surgery: Rats are anesthetized and placed in a stereotaxic frame. A solution of 6-OHDA (e.g., 8 µg in 4 µL of 0.9% saline with 0.02% ascorbic acid) is unilaterally injected into the medial forebrain bundle (MFB). The injection is performed slowly over several minutes, and the needle is left in place for a few minutes post-injection to allow for diffusion.
-
Drug Administration: this compound (e.g., 0.25 mg/kg/day) or vehicle is administered via osmotic minipumps implanted subcutaneously.
-
Behavioral Assessment: Motor function is assessed using tests such as the cylinder test (for forelimb use asymmetry) and the adjusting step test.
-
Neurochemical Analysis: Post-mortem, striatal tissue is collected for analysis of dopamine and its metabolites by HPLC, and for dopamine transporter (DAT) levels by autoradiography or Western blot.
Sensory Gating in DBA/2 Mice
-
Animal Model: Adult male DBA/2 mice, which exhibit a natural deficit in sensory gating, are used.
-
Electrode Implantation: Mice are surgically implanted with recording electrodes in the hippocampus and a reference electrode over the cerebellum.
-
Auditory Gating Paradigm (P20-N40): The sensory gating response is measured by recording auditory evoked potentials to a paired-click stimulus. Two identical auditory stimuli (S1 and S2) are presented with a 500 ms inter-stimulus interval. The amplitude of the P20-N40 wave of the evoked potential is measured for both the conditioning (S1) and the test (S2) stimulus. The ratio of the S2 amplitude to the S1 amplitude (T/C ratio) is calculated as a measure of sensory gating. A higher ratio indicates poorer gating.
-
Drug Administration: this compound is administered intraperitoneally at various doses prior to the recording session.
Nicotine Self-Administration and Reinstatement in Rats
-
Animal Model: Adult male Sprague-Dawley rats are used.
-
Catheter Implantation: Rats are surgically implanted with an intravenous catheter into the jugular vein for nicotine self-administration.
-
Nicotine Self-Administration: Rats are trained to press a lever to receive an intravenous infusion of nicotine (e.g., 0.03 mg/kg/infusion) in operant conditioning chambers. Sessions are typically conducted daily until stable responding is achieved.
-
Extinction: Following acquisition, lever pressing is extinguished by replacing the nicotine solution with saline.
-
Reinstatement: Once responding is extinguished, reinstatement of nicotine-seeking behavior is triggered by a priming injection of nicotine or presentation of cues previously associated with nicotine delivery.
-
Drug Administration: this compound or vehicle is administered prior to the reinstatement session to assess its effect on nicotine-seeking behavior.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by selectively activating α7 nAChRs. This activation leads to the influx of calcium ions, which in turn triggers downstream intracellular signaling cascades.
α7 nAChR Signaling Pathway
The binding of this compound to the α7 nAChR initiates a signaling cascade that involves the activation of several key protein kinases, ultimately leading to the phosphorylation of the transcription factor CREB (cAMP response element-binding protein), which is involved in synaptic plasticity and neuroprotection.
Caption: Signaling cascade initiated by this compound binding to the α7 nAChR.
Experimental Workflow for Assessing Protein Phosphorylation
The phosphorylation status of key signaling proteins like ERK1/2 and CREB can be assessed by Western blotting.
Abt-107: A Selective α7 Nicotinic Acetylcholine Receptor Agonist for Alzheimer's Disease Research
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and the presence of amyloid-beta plaques and hyperphosphorylated tau tangles. One therapeutic strategy has focused on modulating cholinergic neurotransmission. Abt-107 is a potent and selective agonist for the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel highly expressed in brain regions critical for cognition, such as the hippocampus and cortex. Research into this compound has explored its potential to ameliorate cognitive deficits and impact the underlying pathology of AD through the activation of pro-cognitive and neuroprotective signaling pathways. This document provides a comprehensive technical overview of the preclinical data on this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols.
Core Mechanism of Action
This compound exerts its effects by binding to and activating the α7 nAChR. This activation leads to a cascade of downstream signaling events that are believed to be beneficial in the context of Alzheimer's disease. The primary mechanism involves the influx of calcium ions upon receptor activation, which in turn modulates the activity of several intracellular signaling pathways.
Key downstream effects of this compound-mediated α7 nAChR activation include:
-
Activation of Pro-Cognitive Signaling: this compound has been shown to increase the phosphorylation of extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB), two key proteins involved in synaptic plasticity and memory formation.[1][2]
-
Modulation of Tau Phosphorylation: The compound can increase the phosphorylation of glycogen synthase kinase-3β (GSK3β) at its inhibitory Ser9 residue.[2] Since GSK3β is a primary kinase responsible for the hyperphosphorylation of tau protein, this inhibitory phosphorylation by this compound can lead to a reduction in pathological tau hyperphosphorylation, a hallmark of Alzheimer's disease.[1]
-
Increased Acetylcholine Release: Repeated administration of this compound has been demonstrated to increase the extracellular levels of acetylcholine in the cortex, which may help to compensate for the cholinergic deficits observed in AD.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Species/System | Radioligand | Value | Reference |
| Binding Affinity (Ki) | Rat Cortex | [³H]A-585539 | 0.2-0.6 nM | |
| Human Cortex | [³H]A-585539 | 0.2-0.6 nM | ||
| Rat Cortex | [³H]methyllycaconitine (MLA) | 7 nM | ||
| Functional Activity (EC₅₀) | Human α7 nAChR (Xenopus oocytes) | - | 50-90 nM | |
| Rat α7 nAChR (Xenopus oocytes) | - | 50-90 nM |
Table 2: Pharmacokinetic Properties of this compound
| Species | Route of Administration | Bioavailability (%) | CNS Penetration (Brain/Plasma Ratio) | Reference |
| Mouse | Oral | 51.1 | ~1 | |
| Intraperitoneal | 100 | ~1 | ||
| Rat | Oral | 81.2 | ~1 | |
| Intraperitoneal | 100 | ~1 | ||
| Monkey | Oral | 40.6 | Not Reported | |
| Intramuscular | 100 | Not Reported |
Table 3: Preclinical Efficacy of this compound in Cognitive and Neuropathological Models
| Model | Species | Dosing Regimen | Key Findings | Reference |
| Delayed Matching to Sample | Monkey | Not Specified | Improved cognition | |
| Social Recognition | Rat | Not Specified | Improved cognition | |
| Two-Trial Inhibitory Avoidance | Mouse | Not Specified | Improved cognition | |
| ERK1/2 and CREB Phosphorylation | Mouse | 0.01-1 µmol/kg i.p. | Dose-dependent increase in phosphorylation | |
| GSK3β Phosphorylation & p-tau Reduction | Mouse | 0.01, 0.1, and 1.0 mg/kg i.p. | Increased S⁹-GSK3β and decreased p-tau in cortex and hippocampus | |
| Tau Hyperphosphorylation | APP-tau Transgenic Mouse | 5 mg/kg/day continuous infusion | Attenuated tau hyperphosphorylation | |
| Cortical Acetylcholine Release | Rat | 1, 3 µmol/kg i.p. daily for 3 days | Significant, dose-dependent increase in ACh release |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for the α7 nAChR.
-
Tissue Preparation: Cortical tissue from rats or humans is homogenized in a buffer solution and centrifuged to isolate the cell membrane fraction.
-
Assay: The membrane preparations are incubated with a specific radioligand for the α7 nAChR (e.g., [³H]A-585539 or [³H]methyllycaconitine) and varying concentrations of this compound.
-
Detection: After incubation, the bound and free radioligand are separated by filtration. The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Functional Activity in Xenopus Oocytes
-
Objective: To measure the functional potency (EC₅₀) of this compound at α7 nAChRs.
-
Procedure:
-
Xenopus laevis oocytes are injected with cRNA encoding for human or rat α7 nAChRs.
-
After a period of expression, the oocytes are voltage-clamped.
-
This compound at various concentrations is applied to the oocytes, and the resulting ion currents are recorded.
-
-
Data Analysis: The EC₅₀ value, which is the concentration of this compound that produces 50% of the maximal response, is determined from the concentration-response curve.
Western Blotting for Phosphorylated Proteins (ERK, CREB, GSK3β)
-
Objective: To quantify the effect of this compound on the phosphorylation state of key signaling proteins.
-
Procedure:
-
Mice are administered this compound or vehicle control.
-
At a specified time point, brain tissue (cortex and hippocampus) is rapidly dissected and homogenized in lysis buffer containing phosphatase and protease inhibitors.
-
Protein concentrations of the lysates are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
-
The membranes are blocked and then incubated with primary antibodies specific for the phosphorylated forms of ERK, CREB, and GSK3β (Ser9), as well as antibodies for the total protein levels.
-
After washing, the membranes are incubated with a horseradish peroxidase-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence detection system and quantified by densitometry.
-
-
Data Analysis: The ratio of the phosphorylated protein to the total protein is calculated to determine the change in phosphorylation.
Rat Social Recognition Test
-
Objective: To assess the effect of this compound on short-term recognition memory.
-
Procedure:
-
An adult rat is habituated to an open-field arena.
-
During a first trial, a juvenile rat is introduced into the arena, and the time the adult rat spends investigating the juvenile is recorded.
-
After a retention interval, the same juvenile rat (familiar) and a novel juvenile rat are introduced.
-
The time the adult rat spends investigating each juvenile is recorded.
-
-
Data Analysis: A discrimination index is calculated based on the time spent exploring the novel versus the familiar juvenile. An improvement in this index in this compound-treated animals compared to controls indicates enhanced recognition memory.
Visualizations
Signaling Pathway of this compound
Caption: Signaling cascade initiated by this compound activation of the α7 nAChR.
Experimental Workflow for Preclinical Cognitive Testing
References
Investigating Abt-107 in Parkinson's Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pre-clinical investigation of Abt-107, a potent and selective α7 nicotinic acetylcholine receptor (nAChR) agonist, in various models of Parkinson's disease. The document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying mechanisms and workflows.
Core Concepts and Mechanism of Action
This compound has been evaluated for its potential therapeutic effects in Parkinson's disease, primarily focusing on two key areas: the alleviation of L-Dopa-induced dyskinesias (LIDs) and its neuroprotective properties. The primary mechanism of action of this compound is the selective activation of the α7 nicotinic acetylcholine receptor (nAChR).[1][2][3] This receptor is implicated in various neuronal functions, and its modulation is thought to offer therapeutic benefits in neurodegenerative disorders.
Signaling Pathway for this compound in Neuroprotection
The neuroprotective effects of this compound are linked to the enhancement of dopaminergic function. In animal models, this compound has been shown to increase the levels of the dopamine transporter (DAT), a marker for the integrity of dopaminergic neurons, and improve both basal and nicotine-stimulated dopamine release in the striatum.[2][3]
Caption: Proposed neuroprotective mechanism of this compound.
Efficacy in Parkinson's Disease Models
Reduction of L-Dopa-Induced Dyskinesias (LIDs) in a Primate Model
Studies in MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-lesioned monkeys, a well-established primate model of Parkinson's disease, have demonstrated the efficacy of this compound in reducing LIDs.
Table 1: Effect of Oral this compound on L-Dopa-Induced Dyskinesias in MPTP-Lesioned Monkeys
| Dose (mg/kg) | Reduction in LIDs | Key Observations | Reference |
| 0.03 - 1.0 | 40-60% | A dose-dependent reduction was observed. | |
| 0.10 | ~50% (maximal) | This dose provided the maximal reduction in LIDs. | |
| - | No tolerance | Efficacy was maintained upon subsequent readministration after a washout period. | |
| - | No effect on parkinsonism | This compound did not worsen the underlying parkinsonian symptoms. |
Neuroprotective Effects in a Rodent Model
In a 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease, this compound demonstrated significant neuroprotective effects.
Table 2: Neuroprotective and Functional Effects of this compound in 6-OHDA-Lesioned Rats
| Treatment | Outcome Measure | Result | Reference |
| This compound (0.25 mg/kg/day) | Contralateral Forelimb Use | Significant improvement | |
| Adjusted Stepping | Significant improvement | ||
| Striatal DAT Levels | Significantly increased in the lesioned striatum | ||
| Basal Dopamine Release | Significantly improved in the lesioned striatum | ||
| Nicotine-Stimulated Dopamine Release | Significantly improved in the lesioned striatum |
Experimental Protocols
MPTP-Induced Parkinsonism in Monkeys
This protocol is designed to induce a stable parkinsonian state and subsequent L-Dopa-induced dyskinesias in monkeys.
References
- 1. The α7 nicotinic receptor agonist this compound decreases L-Dopa-induced dyskinesias in parkinsonian monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The α7 nicotinic receptor agonist this compound protects against nigrostriatal damage in rats with unilateral 6-hydroxydopamine lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The α7 nicotinic receptor agonist this compound protects against nigrostriatal damage in rats with unilateral 6-hydroxydopamine lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
Abt-107: A Technical Guide on its Potential in Schizophrenia Treatment Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cognitive impairment remains a significant unmet medical need in the treatment of schizophrenia. The alpha-7 nicotinic acetylcholine receptor (α7 nAChR) has emerged as a promising therapeutic target to address these deficits. This technical guide provides an in-depth overview of Abt-107, a selective α7 nAChR agonist, and its potential application in schizophrenia treatment models. We consolidate preclinical data, detail experimental methodologies, and visualize key signaling pathways to offer a comprehensive resource for the scientific community. While clinical trial data for this compound in schizophrenia is not publicly available, the preclinical evidence warrants further investigation into its therapeutic utility.
Introduction
Schizophrenia is a complex neuropsychiatric disorder characterized by positive, negative, and cognitive symptoms. While current antipsychotics primarily manage positive symptoms, cognitive deficits in domains such as attention, working memory, and executive function are persistent and significantly impact daily functioning. The cholinergic system, particularly the α7 nAChR, is heavily implicated in the regulation of these cognitive processes.[1][2] Genetic linkage studies have also associated the α7 nAChR gene (CHRNA7) with schizophrenia, further strengthening its relevance as a therapeutic target.
This compound is a potent and selective agonist for the α7 nAChR.[3][4] Its ability to modulate downstream signaling cascades and improve cognitive-related behaviors in animal models suggests its potential to ameliorate the cognitive impairments associated with schizophrenia.[1] This document synthesizes the available preclinical data on this compound, providing a technical foundation for researchers and drug development professionals.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for this compound based on available preclinical studies.
Table 1: In Vitro Binding Affinity and Potency of this compound
| Parameter | Species | Tissue/System | Value | Reference |
| Binding Affinity (Ki) | ||||
| α7 nAChR (vs. [3H]A-585539) | Rat | Cortex | 0.2-0.6 nM | |
| α7 nAChR (vs. [3H]A-585539) | Human | Cortex | 0.2-0.6 nM | |
| α7 nAChR (vs. [3H]MLA) | Rat/Human | Cortex | 7 nM | |
| Functional Potency (EC50) | ||||
| α7 nAChR Current Response | Human | Xenopus Oocytes | 50-90 nM | |
| α7 nAChR Current Response | Rat | Xenopus Oocytes | 50-90 nM |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Species | Dosage | Effect | Reference |
| Sensory Gating (Paired Auditory Stimulus) | DBA/2 Mice | 0.1 µmol/kg | Significantly improved sensory gating (lowered T/C ratio) | |
| DBA/2 Mice | 1.0 µmol/kg | Ineffective at 30 min post-administration, effective at 180 min | ||
| Neurotransmitter Release | Sprague-Dawley Rats | 1, 3 µmol/kg (i.p., daily for 3 days) | Dose-dependent increase in acetylcholine release | |
| Downstream Signaling | Mice | 0.01-1 µmol/kg (i.p.) | Dose-dependent increase in ERK1/2 and CREB phosphorylation | |
| Mice | 0.01, 0.1, 1.0 mg/kg (i.p.) | Increased S9-GSK3β phosphorylation and decreased p-tau | ||
| Neuroprotection (6-OHDA Lesion) | Sprague-Dawley Rats | 0.25 mg/kg/day (minipump) | Significantly increased striatal dopamine transporter (DAT) levels in the lesioned striatum and improved motor behavior |
Table 3: Pharmacokinetic Properties of this compound
| Species | Bioavailability (Oral) | Bioavailability (Intraperitoneal) | CNS Penetration (Brain/Plasma Ratio) | Reference |
| Mouse | 51.1% | 100% | 1 | |
| Rat | 81.2% | 100% | 1 | |
| Monkey | 40.6% | 100% | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are descriptions of key experimental protocols used to evaluate this compound in models relevant to schizophrenia.
Sensory Gating Deficits in DBA/2 Mice
Sensory gating, the ability to filter out irrelevant sensory information, is impaired in individuals with schizophrenia. The DBA/2 mouse strain exhibits a natural deficit in sensory gating, making it a relevant model.
-
Animal Model: DBA/2 mice are used due to their inherent sensory gating deficits.
-
Paradigm: A paired-click auditory evoked potential paradigm is employed. Two auditory stimuli (S1 and S2) are presented with a short inter-stimulus interval.
-
Recording: Electrodes are placed to record hippocampal evoked potentials, specifically the P20-N40 waves.
-
Measurement: The ratio of the amplitude of the response to the second stimulus (test, T) to the first stimulus (conditioning, C) (T/C ratio) is calculated. A higher T/C ratio indicates poorer sensory gating.
-
Drug Administration: this compound is administered intraperitoneally (i.p.) at varying doses and time points before the auditory paradigm.
-
Outcome: A significant reduction in the T/C ratio following this compound administration indicates an improvement in sensory gating.
Neuroprotection in the 6-Hydroxydopamine (6-OHDA) Lesion Model
While primarily a model for Parkinson's disease, the 6-OHDA model is used to assess the neuroprotective effects of compounds on dopaminergic neurons, which are also implicated in the pathophysiology of schizophrenia.
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Procedure:
-
Rats are implanted with osmotic minipumps for continuous administration of this compound or vehicle.
-
After a period of drug administration, a unilateral lesion of the nigrostriatal dopamine pathway is induced by injecting 6-hydroxydopamine into the medial forebrain bundle.
-
Behavioral tests, such as the cylinder test (to measure contralateral forelimb use) and the adjusting stepping test, are conducted to assess motor deficits.
-
Post-mortem analysis of the striatum is performed to measure the levels of the dopamine transporter (DAT) as a marker of dopaminergic neuron integrity.
-
-
Outcome: An attenuation of motor deficits and a preservation of DAT levels in the lesioned hemisphere in this compound-treated animals compared to vehicle-treated controls indicate neuroprotective effects.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its evaluation.
Caption: Proposed signaling pathway of this compound via α7 nAChR activation.
Caption: General experimental workflow for preclinical evaluation of this compound.
Discussion and Future Directions
The preclinical data for this compound are encouraging. Its high affinity and selectivity for the α7 nAChR, coupled with favorable pharmacokinetic properties, make it a strong candidate for further investigation. The demonstrated efficacy in improving sensory gating deficits in DBA/2 mice is particularly relevant to schizophrenia, as this is a core deficit in the disorder. Furthermore, the modulation of downstream signaling molecules like ERK1/2, CREB, and GSK3β provides a plausible mechanism for its observed effects on neuronal function and potential for neuroprotection.
However, it is crucial to acknowledge the limitations of the current data. The majority of the research has been conducted in rodent models, and the translation of these findings to human clinical efficacy is not guaranteed. Notably, another selective α7 nAChR agonist, ABT-126, did not demonstrate a consistent effect on cognition in a Phase 2b study of non-smoking individuals with schizophrenia, although a trend towards improvement in negative symptoms was observed. This highlights the challenges in translating preclinical findings in this therapeutic area.
Future research should focus on:
-
Investigating the effects of this compound in a wider range of animal models of schizophrenia , including those that recapitulate negative symptoms and other cognitive domains.
-
Exploring the potential of this compound as an adjunctive therapy with existing antipsychotic medications.
-
Conducting well-designed clinical trials to assess the efficacy and safety of this compound in individuals with schizophrenia, with a particular focus on cognitive and negative symptoms.
Conclusion
This compound is a selective α7 nAChR agonist with a compelling preclinical profile for the potential treatment of cognitive deficits in schizophrenia. The data summarized in this guide provide a strong rationale for its continued investigation. While the path to clinical application is challenging, the need for novel therapeutic strategies to address the cognitive and negative symptoms of schizophrenia makes the exploration of compounds like this compound a critical endeavor for the scientific community.
References
In-Depth Technical Guide: Abt-107 Bioavailability and Pharmacokinetics in Rats
This technical guide provides a comprehensive overview of the bioavailability and pharmacokinetic profile of Abt-107 in rats, designed for researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological and procedural information.
Core Data Presentation: Pharmacokinetics of this compound in Rats
The following table summarizes the known pharmacokinetic parameters of this compound in rats. The data highlights the compound's high oral bioavailability and excellent central nervous system penetration.
| Parameter | Value | Route of Administration | Species |
| Bioavailability (F%) | 81.2% | Oral (PO) | Rat |
| Bioavailability (F%) | 100.0% | Intraperitoneal (IP) | Rat |
| Brain/Plasma Ratio | 1 | Not Specified | Rodents |
Data sourced from publicly available research.
Experimental Protocols
This section outlines the typical methodologies employed in preclinical pharmacokinetic studies of novel compounds like this compound in rats.
Animal Models and Housing
-
Species/Strain: Male Sprague-Dawley or Wistar rats are commonly used.
-
Age/Weight: Animals are typically 8-10 weeks old, weighing between 200-250 grams at the start of the study.
-
Housing: Rats are housed in a controlled environment with a 12-hour light/dark cycle, and constant temperature and humidity. They are given access to standard chow and water ad libitum, except when fasting is required for the study.
-
Acclimation: Animals are acclimated to the housing conditions for at least one week prior to the experiment.
Drug Formulation and Administration
-
Formulation for Oral (PO) Administration: For oral administration, this compound is typically suspended in a vehicle such as 0.5% methylcellulose or a similar aqueous solution to ensure uniform dosing.
-
Formulation for Intravenous (IV) Administration: For intravenous administration, this compound is dissolved in a suitable vehicle, such as a saline solution, to ensure complete solubility and compatibility with blood.
-
Dosing:
-
Oral (PO): Administered via oral gavage using a suitable gauge gavage needle.
-
Intravenous (IV): Administered as a bolus injection into the tail vein.
-
Intraperitoneal (IP): Injected into the peritoneal cavity.
-
Continuous Infusion: For some studies, osmotic minipumps are implanted subcutaneously for continuous drug delivery.
-
Blood Sample Collection
-
Sampling Sites: Blood samples are typically collected from the tail vein or via cannulation of the jugular or carotid artery for serial sampling.
-
Time Points: For an IV dose, typical time points include 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose. For a PO dose, time points might include 0, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., K2-EDTA). Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.
Bioanalytical Method for Quantification of this compound
-
Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying this compound in plasma samples.
-
Sample Preparation: Plasma samples are typically prepared using protein precipitation with a solvent like acetonitrile, which may contain an internal standard for quantification. The supernatant is then analyzed.
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system is used.
-
Data Analysis: The concentration of this compound in each sample is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve. Pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) are then calculated using non-compartmental analysis software.
Mandatory Visualizations
Experimental Workflow for a Typical Pharmacokinetic Study
Signaling Pathway of this compound as an α7 nAChR Agonist
Species-Dependent Metabolism of ABT-107: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-107, a potent and selective α7 nicotinic acetylcholine receptor (nAChR) agonist, has been a subject of interest in drug development. Understanding its metabolic fate across different preclinical species and humans is crucial for the extrapolation of pharmacokinetic and toxicological data. This technical guide provides a comprehensive overview of the species-dependent metabolism of this compound, summarizing key metabolic pathways, enzymatic involvement, and quantitative differences observed in various species. The information is compiled from available scientific literature to aid researchers in designing and interpreting preclinical and clinical studies.
Core Metabolic Pathways
The metabolism of this compound primarily proceeds through two parallel oxidative pathways, resulting in the formation of two major metabolites: M1 (N-oxide) and M2 (indolone). Significant quantitative differences in the formation of these metabolites have been observed across different species, highlighting the importance of selecting appropriate animal models for human pharmacokinetic prediction.[1][2]
-
Pathway 1: N-oxidation. This pathway involves the oxidation of the nitrogen atom in the quinuclidine moiety of this compound to form the M1 metabolite (N-oxide).
-
Pathway 2: Indole Oxidation. This pathway involves the oxidation of the indole ring system to form the M2 metabolite (indolone).
Species-Specific Metabolic Profiles
The predominance of either the N-oxidation or indole oxidation pathway is highly dependent on the species being studied.
In Vitro Metabolism
Studies using liver microsomes have revealed distinct species-specific metabolic patterns.
-
Dog and Rat: In these species, the N-oxidation pathway (formation of M1) is the predominant metabolic route.[1][2]
-
Monkey and Human: In contrast, monkeys and humans primarily metabolize this compound via the indole oxidation pathway, leading to a higher formation of the M2 metabolite.[1]
In Vivo Metabolism
In vivo studies in rats and monkeys, as well as plasma analysis from dogs and humans, have confirmed the species differences observed in vitro.
-
Rat: Following administration of radiolabeled this compound in rats, M1 was the major metabolite found in urine and bile.
-
Monkey: In monkeys, M2 was the major metabolite detected in urine and feces.
-
Dog and Rat Plasma: M1 was the predominant circulating metabolite in both dogs and rats.
-
Monkey and Human Plasma: M2 was the primary circulating metabolite in monkeys and humans, suggesting that the monkey is a more relevant preclinical model for predicting human metabolism.
Quantitative Data Summary
The following tables summarize the qualitative findings regarding the relative abundance of the major metabolites of this compound across different species and biological matrices, as described in the available literature. Please note that specific quantitative values (e.g., percentage of total metabolites) are not available in the public domain and this summary is based on qualitative descriptions.
Table 1: In Vitro Metabolism of this compound in Liver Microsomes
| Species | Predominant Metabolic Pathway | Major Metabolite |
| Human | Indole Oxidation | M2 (Indolone) |
| Monkey | Indole Oxidation | M2 (Indolone) |
| Dog | N-oxidation | M1 (N-oxide) |
| Rat | N-oxidation | M1 (N-oxide) |
Table 2: In Vivo Metabolite Profile of this compound
| Species | Biological Matrix | Major Metabolite(s) |
| Human | Plasma | M2 (Indolone) |
| Monkey | Plasma, Urine, Feces | M2 (Indolone) |
| Dog | Plasma | M1 (N-oxide) |
| Rat | Plasma, Urine, Bile | M1 (N-oxide) |
Enzymology of this compound Metabolism
The formation of the M1 and M2 metabolites is catalyzed by different enzyme systems.
-
M1 (N-oxide) Formation: Enzymatic studies have indicated that the formation of M1 is primarily mediated by flavin-containing monooxygenase 1 (FMO1) , with a notable contribution from renal FMO1.
-
M2 (Indolone) Formation: The formation of M2 is catalyzed by several cytochrome P450 (CYP) enzymes, including CYP3A4, CYP1A2, CYP2J2, and CYP2D6 .
Experimental Protocols
While the specific, detailed experimental protocols from the primary studies on this compound metabolism are not publicly available, this section outlines generalized methodologies for key experiments based on standard practices in drug metabolism research.
In Vitro Metabolism in Liver Microsomes
This experiment aims to assess the metabolic stability and identify the major metabolites of a compound in a subcellular fraction enriched with drug-metabolizing enzymes.
Materials:
-
Pooled liver microsomes from human, monkey, dog, and rat
-
This compound
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching
-
Incubator/water bath at 37°C
-
LC-MS/MS system for analysis
Protocol:
-
Preparation of Incubation Mixture: Prepare a reaction mixture containing liver microsomes (e.g., 0.5-1 mg/mL protein concentration) and this compound (at a specified concentration, e.g., 1 µM) in phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow temperature equilibration.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking. Time points for sampling are typically taken at 0, 5, 15, 30, and 60 minutes.
-
Termination of Reaction: At each time point, terminate the reaction by adding a cold quenching solution (e.g., acetonitrile) to an aliquot of the incubation mixture.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
Analysis: Analyze the supernatant for the disappearance of the parent compound (this compound) and the formation of metabolites using a validated LC-MS/MS method.
-
Data Analysis: Determine the rate of metabolism (half-life, intrinsic clearance) and identify the major metabolites based on their mass-to-charge ratio and fragmentation patterns.
In Vivo Metabolism Study in Rodents (e.g., Rat)
This experiment is designed to investigate the metabolic fate of a drug after administration to a living organism.
Materials:
-
Male Sprague-Dawley rats
-
Radiolabeled ([¹⁴C] or [³H]) this compound
-
Vehicle for dosing (e.g., saline, PEG400)
-
Metabolism cages for separate collection of urine and feces
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Scintillation counter for radioactivity measurement
-
LC-MS/MS and/or radio-HPLC for metabolite profiling
Protocol:
-
Dosing: Administer a single oral or intravenous dose of radiolabeled this compound to the rats.
-
Sample Collection:
-
Blood: Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose. Process the blood to obtain plasma.
-
Urine and Feces: House the rats in metabolism cages and collect urine and feces at predetermined intervals (e.g., 0-8, 8-24, 24-48 hours).
-
-
Radioactivity Measurement: Determine the total radioactivity in plasma, urine, and feces samples using a scintillation counter to assess the extent of absorption and routes of excretion.
-
Metabolite Profiling:
-
Pool plasma, urine, and homogenized feces samples from each time point.
-
Extract the drug and its metabolites from the biological matrices.
-
Analyze the extracts using radio-HPLC or LC-MS/MS to separate and identify the parent drug and its metabolites.
-
-
Data Analysis: Quantify the relative abundance of each metabolite in different matrices to determine the major metabolic pathways and species-specific metabolite profiles.
Visualizations
Metabolic Pathways of this compound
References
Methodological & Application
Application Notes and Protocols for Abt-107 in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the available in vivo dosage information for Abt-107, a selective α7 nicotinic acetylcholine receptor (nAChR) agonist. The protocols are based on published preclinical studies and are intended to serve as a guide for designing and executing in vivo experiments in mice.
Introduction to this compound
This compound is a potent and selective full agonist of the α7 neuronal nicotinic acetylcholine receptor. It has been investigated for its potential therapeutic effects in neurological and psychiatric disorders. In vitro studies have shown that this compound can protect cortical cultures from glutamate-induced toxicity.[1] Preclinical in vivo studies have primarily focused on its effects on sensory gating and neuroprotection.
In Vivo Dosage and Administration of this compound
The following table summarizes the reported dosages of this compound used in in vivo studies. It is crucial to note that the available data on this compound in mouse models is limited.
| Dosage | Route of Administration | Dosing Schedule | Mouse/Rat Strain | Study Focus | Key Findings | Reference |
| 0.1 µmol/kg | Not specified | Single dose | DBA/2 mice | Sensory Gating | Significantly improved sensory gating. | [2] |
| 1.0 µmol/kg | Not specified | Single dose | DBA/2 mice | Sensory Gating | Ineffective at 30 minutes post-administration but effective at 180 minutes. | [2] |
| 0.25 mg/kg/day | Continuous infusion via minipumps | Continuous for the duration of the study | Sprague-Dawley rats | Neuroprotection (Parkinson's model) | Significantly improved motor behavior and increased striatal dopamine transporter levels. | [3][4] |
Detailed Experimental Protocols
Sensory Gating Deficits in DBA/2 Mice
This protocol is adapted from a study investigating the effects of this compound on sensory gating deficits in the DBA/2 mouse model, which is a well-established model for studying sensory gating abnormalities relevant to schizophrenia.
Objective: To assess the effect of this compound on auditory sensory gating.
Materials:
-
This compound
-
Vehicle (e.g., saline, or as specified by the supplier)
-
DBA/2 mice
-
Auditory evoked potential recording equipment
-
Sound-attenuating chamber
Procedure:
-
Animal Acclimation: Acclimate DBA/2 mice to the housing facility for at least one week before the experiment.
-
Drug Preparation: Prepare this compound solutions at the desired concentrations (e.g., 0.1 µmol/kg and 1.0 µmol/kg) in the appropriate vehicle.
-
Administration: Administer the prepared this compound or vehicle to the mice. The route of administration should be consistent (e.g., intraperitoneal or subcutaneous).
-
Sensory Gating Measurement:
-
Place the mouse in the sound-attenuating chamber.
-
Record hippocampal-evoked potentials (P20-N40 waves) in response to a paired auditory stimulus paradigm (two clicks separated by a 500 ms interval).
-
The ratio of the amplitude of the response to the second click (test) to the first click (conditioning) (T/C ratio) is used as a measure of sensory gating.
-
-
Data Analysis: Compare the T/C ratios between the vehicle-treated and this compound-treated groups. A lower T/C ratio indicates improved sensory gating. The study noted that the 1.0 µmol/kg dose was effective 180 minutes after administration, suggesting that the timing of the measurement post-administration is a critical parameter.
Neuroprotection in a Rat Model of Parkinson's Disease
This protocol is based on a study that evaluated the neuroprotective effects of this compound in a 6-hydroxydopamine (6-OHDA)-induced rat model of Parkinson's disease. While this study was conducted in rats, the methodology can be adapted for mouse models.
Objective: To determine if this compound can protect against nigrostriatal damage.
Materials:
-
This compound
-
Osmotic minipumps
-
Vehicle for minipump delivery (e.g., sterile saline)
-
6-hydroxydopamine (6-OHDA)
-
Sprague-Dawley rats (or a suitable mouse strain for Parkinson's modeling)
-
Stereotaxic apparatus
-
Behavioral testing equipment (e.g., for forelimb use and stepping tests)
-
Equipment for measuring dopamine transporter (DAT) levels (e.g., for autoradiography or western blotting)
Procedure:
-
Minipump Implantation:
-
Anesthetize the rats.
-
Implant osmotic minipumps subcutaneously, filled with either vehicle or this compound solution to deliver a continuous dose (e.g., 0.25 mg/kg/day).
-
-
6-OHDA Lesioning:
-
Two weeks after minipump implantation, induce a unilateral lesion of the nigrostriatal pathway by stereotaxic injection of 6-OHDA into the medial forebrain bundle.
-
-
Behavioral Assessment:
-
At various time points post-lesioning, assess motor deficits using tests such as the contralateral forelimb use test and the adjusted stepping test.
-
-
Neurochemical Analysis:
-
At the end of the study, sacrifice the animals and collect brain tissue.
-
Measure the levels of the dopamine transporter (DAT) in the striatum to assess the integrity of dopaminergic neurons. This can be done via autoradiography or western blotting.
-
-
Data Analysis: Compare the behavioral scores and striatal DAT levels between the vehicle-treated and this compound-treated groups.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of the novel α7 nicotinic acetylcholine receptor agonist this compound on sensory gating in DBA/2 mice: pharmacodynamic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The α7 nicotinic receptor agonist this compound protects against nigrostriatal damage in rats with unilateral 6-hydroxydopamine lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The α7 nicotinic receptor agonist this compound protects against nigrostriatal damage in rats with unilateral 6-hydroxydopamine lesions - PMC [pmc.ncbi.nlm.nih.gov]
Preparing ABT-107 for Intraperitoneal Injection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-107 is a selective agonist for the α7 neuronal nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel expressed in key areas of the central nervous system.[1][2][3] Its agonistic action at these receptors has shown potential therapeutic effects in various preclinical models, including models of cognitive deficits and neurodegenerative diseases like Parkinson's and Alzheimer's disease.[1][2] This document provides detailed application notes and protocols for the preparation and intraperitoneal (IP) injection of this compound in a research setting.
Physicochemical Properties and Solubility
Proper preparation of this compound for in vivo studies is critical for ensuring accurate and reproducible results. The compound's solubility is a key factor in vehicle selection and formulation.
| Property | Value |
| Molecular Weight | 320.39 g/mol |
| Appearance | Solid |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month |
Several vehicle formulations have been successfully used to dissolve this compound for in vivo administration, achieving a concentration of at least 2.5 mg/mL. The choice of vehicle can depend on the experimental requirements, such as desired absorption kinetics and potential vehicle-specific effects.
| Vehicle Composition | Achieved Solubility | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.80 mM) | A common vehicle for poorly soluble compounds. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.80 mM) | Cyclodextrins can enhance the solubility of hydrophobic drugs. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (7.80 mM) | An oil-based vehicle that may alter absorption characteristics. |
Note: If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.
Mechanism of Action and Signaling Pathway
This compound selectively binds to and activates α7 nAChRs. This activation leads to the influx of cations, primarily Ca2+, into the neuron. The subsequent increase in intracellular calcium triggers downstream signaling cascades that are implicated in synaptic plasticity, learning, and memory. Key signaling pathways modulated by this compound include the ERK1/2 and CREB pathways.
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
This protocol provides a general guideline for preparing an this compound solution using a common vehicle.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound and vehicle components based on the desired final concentration and injection volume.
-
Weigh the this compound powder accurately and place it in a sterile microcentrifuge tube.
-
Add the DMSO to the tube (10% of the final volume) and vortex thoroughly until the powder is completely dissolved.
-
Add the PEG300 (40% of the final volume) and vortex.
-
Add the Tween-80 (5% of the final volume) and vortex.
-
Add the sterile saline (45% of the final volume) and vortex until a clear and homogenous solution is obtained.
-
If any precipitation is observed , gently warm the solution or sonicate for a few minutes to aid dissolution.
-
Visually inspect the final solution for any particulates before administration. The solution should be clear.
-
Store the prepared solution appropriately. For short-term storage, 4°C is recommended. For longer-term storage, aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Intraperitoneal Injection Procedure in Mice
This protocol outlines the standard procedure for administering this compound via intraperitoneal injection in mice.
Materials:
-
Prepared this compound solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
Animal scale
-
70% ethanol
-
Gauze pads
Procedure:
-
Warm the this compound solution to room temperature if it was stored cold.
-
Weigh the mouse to accurately calculate the injection volume.
-
Gently restrain the mouse. One common method is to scruff the mouse by grasping the loose skin over the neck and shoulders, and securing the tail. The head should be slightly tilted down.
-
Locate the injection site. The preferred site for IP injection is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Disinfect the injection site with a gauze pad moistened with 70% ethanol.
-
Insert the needle with the bevel facing up at a 15-30 degree angle into the abdominal cavity.
-
Aspirate gently by pulling back on the plunger to ensure that the needle has not entered a blood vessel or organ. If blood or yellowish fluid (urine) appears, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
Inject the calculated volume of the this compound solution slowly and steadily.
-
Withdraw the needle smoothly.
-
Return the mouse to its cage and monitor for any adverse reactions.
In Vivo Dosing and Administration Data
The following table summarizes dosing information from various preclinical studies involving intraperitoneal administration of this compound.
| Animal Model | Dosage | Administration Schedule | Observed Effects |
| Rats (Sprague-Dawley) | 1, 3 µmol/kg | Daily for 3 consecutive days | Dose-dependent increase in acetylcholine release. |
| Mice (TAPP and wild-type) | 1 mg/kg | Continuous subcutaneous infusion for 2 weeks | Increased Ser9 phosphorylation in the cingulate cortex. |
| Mice | 0.01, 0.1, 1.0 mg/kg | Single injection (15 min before sacrifice) | Increased S9-GSK3 and decreased p-tau in the cortex and hippocampus. |
| AD Transgenic Mice (APP-tau) | 5 mg/kg/day | Infusion | Attenuated tau hyperphosphorylation. |
| Rats | 0, 0.03, 0.3 mg/kg | 30 minutes prior to self-administration sessions | No effect on nicotine and sucrose self-administration. |
Conclusion
The successful use of this compound in in vivo research relies on its proper preparation and administration. The provided protocols and data offer a comprehensive guide for researchers. It is crucial to select an appropriate vehicle to ensure complete dissolution and to follow sterile injection techniques to maintain animal welfare and data integrity. The information presented here should serve as a valuable resource for designing and executing preclinical studies with this promising α7 nAChR agonist.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The α7 nicotinic receptor agonist this compound protects against nigrostriatal damage in rats with unilateral 6-hydroxydopamine lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The α7 nicotinic receptor agonist this compound protects against nigrostriatal damage in rats with unilateral 6-hydroxydopamine lesions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Abt-107 Administration in Rat Behavioral Studies
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the administration of Abt-107 for rat behavioral studies. The protocols are based on established research and are intended to ensure reproducible and reliable results.
Introduction
This compound is a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR)[1][2][3]. It has been investigated for its potential therapeutic effects in various neurological and psychiatric disorders, including cognitive deficits and neurodegenerative diseases. In rat models, this compound has shown efficacy in modulating behaviors related to addiction and motor function[2][4]. This document outlines detailed protocols for its administration and summarizes key quantitative data from relevant studies.
Data Presentation
Table 1: Summary of this compound Administration Protocols and Efficacy in Rats
| Study Focus | Rat Strain | Dosage | Administration Route | Frequency/Duration | Key Behavioral Outcome | Reference |
| Nicotine-Seeking Behavior | Male Sprague Dawley | 0.03 and 0.3 mg/kg | Intraperitoneal (i.p.) | Acute, 30 min prior to session | Attenuated reinstatement of nicotine-seeking behavior | |
| Parkinson's Disease Model | Not Specified | 0.25 mg/kg/day | Continuous via osmotic minipump | Chronic, starting 2 weeks prior to lesioning | Improved motor deficits in forepaw placement and adjusted stepping tests | |
| Acetylcholine Release | Male Sprague-Dawley | 1 and 3 µmol/kg | Intraperitoneal (i.p.) | Daily for 3 consecutive days | Induced a significant, dose-dependent increase in ACh release |
Experimental Protocols
Protocol 1: Investigation of this compound on Nicotine-Seeking Behavior
This protocol is adapted from studies examining the effect of this compound on the reinstatement of nicotine-seeking behavior in rats.
1. Animals:
-
Male Sprague Dawley rats are commonly used.
-
Animals should be housed individually and maintained on a 12-hour light/dark cycle with ad libitum access to food and water, unless otherwise specified by the experimental design.
2. Apparatus:
-
Standard operant conditioning chambers equipped with two levers, a cue light, and an infusion pump for intravenous nicotine self-administration.
3. Procedure:
-
Nicotine Self-Administration Training:
-
Rats are trained to self-administer nicotine (e.g., 0.03 mg/kg/infusion) by pressing the active lever. Each active lever press results in a nicotine infusion and the presentation of a conditioned stimulus (e.g., a cue light). The inactive lever has no programmed consequences.
-
Training sessions are typically conducted daily until stable responding is achieved.
-
-
Extinction:
-
Following stable self-administration, rats undergo extinction sessions where active lever presses no longer result in nicotine infusion or cue presentation.
-
Extinction sessions continue until responding on the active lever is significantly reduced (e.g., less than 20% of the rate during self-administration).
-
-
Reinstatement Test:
-
On the test day, animals are pretreated with this compound or vehicle.
-
Administer this compound (0.03 or 0.3 mg/kg, i.p.) 30 minutes prior to the reinstatement session.
-
Induce reinstatement of nicotine-seeking behavior using a priming injection of nicotine and/or presentation of the conditioned cues.
-
Record the number of presses on the active and inactive levers for the duration of the session (e.g., 2 hours).
-
4. Data Analysis:
-
The primary dependent variable is the number of active lever presses during the reinstatement session.
-
Compare the number of active lever presses between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Evaluation of this compound in a Rat Model of Parkinson's Disease
This protocol is based on research investigating the neuroprotective effects of this compound in a 6-hydroxydopamine (6-OHDA) lesion model of Parkinson's disease.
1. Animals:
-
Adult male rats (e.g., Sprague-Dawley) are typically used.
2. Procedure:
-
This compound Administration:
-
Implant osmotic minipumps subcutaneously for continuous administration of this compound (0.25 mg/kg/day) or vehicle.
-
Begin drug administration two weeks prior to the 6-OHDA lesioning procedure.
-
-
6-OHDA Lesioning:
-
Anesthetize the rats and place them in a stereotaxic frame.
-
Unilaterally infuse 6-hydroxydopamine into the medial forebrain bundle to induce a lesion of the nigrostriatal dopamine pathway.
-
-
Behavioral Testing:
-
Conduct behavioral tests to assess motor function at various time points post-lesion (e.g., 2, 4, 6, and 8 weeks).
-
Forepaw Placement Test (Cylinder Test): Place the rat in a transparent cylinder and record the number of times it uses its impaired (contralateral to the lesion) and unimpaired (ipsilateral) forepaws for wall exploration.
-
Adjusted Stepping Test: Hold the rat and move it laterally across a surface, counting the number of adjusting steps made with each forepaw.
-
3. Data Analysis:
-
Calculate the percentage of impaired forelimb use in the cylinder test.
-
Compare the number of adjusting steps between the lesioned and non-lesioned sides.
-
Analyze the data using appropriate statistical methods to determine the effect of this compound treatment on motor deficits.
Visualizations
Caption: Signaling pathway of this compound as an α7 nAChR agonist.
Caption: Experimental workflow for nicotine-seeking behavior study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The α7 nicotinic receptor agonist this compound protects against nigrostriatal damage in rats with unilateral 6-hydroxydopamine lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The α7 nicotinic receptor agonist this compound protects against nigrostriatal damage in rats with unilateral 6-hydroxydopamine lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Administration of the nicotinic acetylcholine receptor agonists ABT-089 and this compound attenuates the reinstatement of nicotine-seeking behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]
Abt-107 for In Vitro Neuroprotection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abt-107 is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel highly expressed in brain regions critical for cognitive function and neuronal survival, such as the hippocampus and cortex. Activation of α7 nAChRs is a promising therapeutic strategy for neurodegenerative diseases due to its potential to mitigate neuronal damage and promote cell survival. These application notes provide detailed protocols for utilizing this compound in in vitro neuroprotection assays, summarizing effective concentrations and outlining key signaling pathways involved in its neuroprotective mechanism. For the purposes of these protocols, data from structurally and functionally similar α7 nAChR agonists, such as PNU-282987 and A-582941, are also included to provide a broader context for experimental design.
Data Presentation: Efficacious Concentrations of this compound and Analogs in Neuroprotection Assays
The following tables summarize the effective concentrations of this compound and other selective α7 nAChR agonists in various in vitro neuroprotection models. These values can serve as a starting point for dose-response studies.
Table 1: Neuroprotection against Excitotoxicity and Oxidative Stress
| Compound | Cell Type | Insult | Concentration Range | Assay | Reference |
| PNU-282987 | Primary Cortical Neurons | Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) | 1 - 100 µM | Cell Viability (CCK-8), LDH Release | [1] |
| PNU-282987 | Primary Astrocytes | 1-methyl-4-phenylpyridinium (MPP+) | 0.001 - 100 µM | Cell Viability | [2] |
| A-582941 | PC12 Cells | NGF Withdrawal | 0.1 - 100 µM | Cell Death | [3] |
| Generic α7 Agonist | SH-SY5Y Cells | Glutamate (8 mM) | Not Specified | Cell Viability (MTT), LDH Release | [4] |
| Generic α7 Agonist | Oli-neu (Oligodendrocyte Precursor Cells) | Lipopolysaccharide (LPS) | Not Specified | Cell Viability (MTT) | [5] |
Table 2: Neuroprotection against Proteotoxicity
| Compound | Cell Type | Insult | Concentration Range | Assay | Reference |
| PNU-282987 | SH-SY5Y Cells | α-Synuclein Pre-formed Fibrils (αSyn-PFF) | 0.01 - 1 µM | Cell Viability (MTT), LDH Release |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is typically supplied as a solid. To prepare it for cell culture experiments, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution.
-
Reconstitution: Dissolve this compound powder in 100% DMSO to create a 10 mM stock solution. Ensure the powder is completely dissolved by vortexing.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution. Prepare a working solution by diluting the stock solution in the appropriate cell culture medium to the desired final concentrations. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Protocol 1: Neuroprotection against Glutamate-Induced Excitotoxicity in SH-SY5Y Cells
This protocol assesses the ability of this compound to protect SH-SY5Y neuroblastoma cells from glutamate-induced cell death.
Materials:
-
SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
-
This compound stock solution (10 mM in DMSO)
-
L-Glutamic acid solution (e.g., 100 mM in sterile water)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 7 x 10³ cells per well and allow them to attach for 24 hours.
-
Pre-treatment with this compound: Prepare serial dilutions of this compound in culture medium (e.g., 0.1, 1, 10, 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control group (medium with the same concentration of DMSO as the highest this compound concentration). Incubate for 1 to 2 hours.
-
Glutamate Insult: Prepare a working solution of glutamate in culture medium. A final concentration of 8-40 mM is often used to induce excitotoxicity in SH-SY5Y cells. Add the glutamate solution to the wells already containing this compound.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Express cell viability as a percentage of the control (untreated) group.
Protocol 2: Neuroprotection against Oxidative Stress in Primary Neuronal Cultures
This protocol evaluates the protective effect of this compound against hydrogen peroxide (H₂O₂)-induced oxidative stress in primary cortical neurons.
Materials:
-
Primary cortical neurons (e.g., from embryonic rats or mice)
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
This compound stock solution (10 mM in DMSO)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 30% stock)
-
24-well cell culture plates coated with poly-L-lysine
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
Plate reader
Procedure:
-
Neuron Culture: Culture primary cortical neurons on poly-L-lysine coated plates for at least 7 days in vitro (DIV) to allow for maturation.
-
Pre-treatment with this compound: Prepare dilutions of this compound in neuronal culture medium. Pre-treat the neurons with various concentrations of this compound (e.g., 1, 10, 50 µM) for 24 hours.
-
Oxidative Stress Induction: Prepare a fresh dilution of H₂O₂ in culture medium. A concentration of 100-500 µM for 30 minutes to 1 hour is typically sufficient to induce significant cell death. Remove the this compound containing medium and expose the neurons to the H₂O₂ solution.
-
Post-insult Incubation: After the H₂O₂ exposure, gently wash the cells with fresh medium and then add back the medium containing the respective concentrations of this compound. Incubate for another 24 hours.
-
Cytotoxicity Assessment (LDH Assay):
-
Collect the culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the amount of LDH released into the medium.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).
Signaling Pathways and Visualization
The neuroprotective effects of this compound are mediated through the activation of several intracellular signaling cascades downstream of the α7 nAChR. The two primary pathways are the PI3K/Akt pathway, which promotes cell survival, and the JAK2/STAT3 pathway, which has anti-inflammatory and anti-apoptotic roles.
PI3K/Akt Signaling Pathway
Activation of the α7 nAChR by this compound leads to an influx of Ca²⁺, which can trigger the activation of Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates and activates Akt (also known as Protein Kinase B). Activated Akt, in turn, phosphorylates and inactivates pro-apoptotic proteins such as GSK-3β and promotes the expression of anti-apoptotic proteins like Bcl-2, ultimately leading to enhanced neuronal survival.
JAK2/STAT3 Signaling Pathway
The Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another critical route for α7 nAChR-mediated neuroprotection. Ligand binding to the receptor can lead to the activation of JAK2, which then phosphorylates STAT3. Phosphorylated STAT3 dimerizes and translocates to the nucleus, where it acts as a transcription factor to upregulate the expression of anti-apoptotic and anti-inflammatory genes.
Experimental Workflow for In Vitro Neuroprotection Assay
The following diagram illustrates a typical workflow for an in vitro neuroprotection assay using this compound.
References
- 1. Frontiers | Autophagy is Involved in Neuroprotective Effect of Alpha7 Nicotinic Acetylcholine Receptor on Ischemic Stroke [frontiersin.org]
- 2. Activation of α7 Nicotinic Acetylcholine Receptor Protects Against 1-Methyl-4-Phenylpyridinium-Induced Astroglial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protection of SH-SY5Y Neuronal Cells from Glutamate-Induced Apoptosis by 3,6′-Disinapoyl Sucrose, a Bioactive Compound Isolated from Radix Polygala - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
Application Notes and Protocols for Long-Term Administration of Abt-107 via Osmotic Minipumps
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the long-term, continuous administration of the selective α7 nicotinic acetylcholine receptor (nAChR) agonist, Abt-107, using ALZET® osmotic minipumps in preclinical research models. This method ensures stable, around-the-clock exposure to the compound, which is crucial for evaluating its therapeutic potential in chronic conditions.
Introduction to this compound and Osmotic Minipump Delivery
This compound is a potent and selective agonist for the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel widely expressed in the central nervous system. Activation of α7 nAChRs is implicated in various physiological processes, including cognition, inflammation, and neuroprotection. Preclinical studies have shown that this compound may offer therapeutic benefits in models of neurological disorders such as Parkinson's disease by enhancing dopaminergic function.[1]
Long-term administration of this compound is often necessary to assess its chronic effects. Osmotic minipumps are miniature, implantable pumps that provide continuous and controlled delivery of therapeutic agents in laboratory animals. This delivery system offers significant advantages over repeated injections by eliminating the stress of frequent animal handling and maintaining stable plasma concentrations of the compound.
Quantitative Data for this compound Administration
The following tables summarize key quantitative data for a representative preclinical study using this compound administered via an osmotic minipump.
Table 1: this compound Dosage and Administration
| Parameter | Value | Species | Source |
| Dose | 0.25 mg/kg/day | Rat | [1] |
| Route of Administration | Subcutaneous | Rat | [1] |
| Duration of Treatment | 2 weeks prior to lesioning | Rat | [1] |
Table 2: Representative Osmotic Minipump Specifications (ALZET® Model 2004)
Note: The specific pump model was not stated in the primary reference[1]. The ALZET® Model 2004 is a suitable choice for a 4-week study in rats and is used here for illustrative purposes.
| Parameter | Value | Unit |
| Nominal Pumping Rate | 0.25 | µL/hr |
| Nominal Duration | 4 | weeks |
| Nominal Reservoir Volume | 200 | µL |
| Animal Size (Rat) | ≥ 200 | g |
Experimental Protocols
Preparation of this compound Solution for Osmotic Minipump
This protocol describes the preparation of an this compound solution for a 350g rat to achieve a dose of 0.25 mg/kg/day using an ALZET® Model 2004 osmotic minipump.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile 0.9% Saline
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
-
Vortex mixer
Calculation of Required this compound Concentration:
-
Daily Dose Calculation:
-
Animal weight: 0.350 kg
-
Dose: 0.25 mg/kg/day
-
Total daily dose = 0.350 kg * 0.25 mg/kg/day = 0.0875 mg/day
-
-
Hourly Dose Calculation:
-
Total hourly dose = 0.0875 mg/day / 24 hr/day = 0.00365 mg/hr
-
-
Required Concentration:
-
Pump flow rate (ALZET® Model 2004): 0.25 µL/hr = 0.00025 mL/hr
-
Concentration = Total hourly dose / Pump flow rate
-
Concentration = 0.00365 mg/hr / 0.00025 mL/hr = 14.6 mg/mL
-
Solution Preparation (for a 1 mL final volume):
-
In a sterile microcentrifuge tube, dissolve 14.6 mg of this compound in 100 µL of DMSO. Vortex until fully dissolved.
-
Add 400 µL of PEG300 to the solution and vortex thoroughly.
-
Add 50 µL of Tween-80 and vortex to ensure a homogenous mixture.
-
Bring the final volume to 1 mL with sterile 0.9% saline (add 450 µL).
-
Vortex the final solution extensively to ensure it is clear and well-mixed.
Osmotic Minipump Filling and Priming
Materials:
-
ALZET® Osmotic Minipump (e.g., Model 2004)
-
Prepared this compound solution
-
Sterile filling tube (provided with pumps)
-
Syringe
-
Sterile, 37°C isotonic saline
-
Beaker
Procedure:
-
Attach the sterile filling tube to a syringe filled with the prepared this compound solution.
-
Hold the osmotic minipump upright and insert the filling tube through the opening at the top of the pump until it stops.
-
Slowly inject the this compound solution into the pump until the reservoir is full and a small amount of solution is seen coming out of the opening.
-
Remove the filling tube and insert the flow moderator into the pump opening until it is flush with the top of the pump.
-
To ensure immediate delivery upon implantation, prime the filled pumps by incubating them in sterile isotonic saline at 37°C for at least 4-6 hours before implantation.
Surgical Implantation of the Osmotic Minipump (Subcutaneous)
Materials:
-
Anesthetized rodent
-
Heating pad
-
Electric clippers
-
Antiseptic solution (e.g., povidone-iodine)
-
Sterile surgical instruments (scalpel, forceps, hemostat, wound clips or sutures)
-
Sterile gloves and drapes
-
Analgesics
Procedure:
-
Anesthetize the animal using an approved anesthetic protocol.
-
Place the animal on a heating pad to maintain body temperature.
-
Shave the fur from the midscapular region of the back.
-
Disinfect the surgical site with an antiseptic solution.
-
Using sterile instruments, make a small incision (approximately 1 cm) in the skin.
-
Insert a hemostat into the incision and spread the subcutaneous tissue to create a small pocket for the pump. The pocket should be large enough for the pump but not so large that it can rotate freely.
-
Insert the primed osmotic minipump into the subcutaneous pocket, with the flow moderator pointing away from the incision.
-
Close the incision with wound clips or sutures.
-
Administer post-operative analgesics as per your institution's guidelines.
-
Monitor the animal daily for signs of pain, infection, or other complications.
Visualizations
Experimental Workflow for Long-Term this compound Administration
References
Application Notes and Protocols for Dissolving Abt-107
These application notes provide detailed protocols for the dissolution of Abt-107, a selective α7 neuronal nicotinic receptor agonist, for experimental use in research, and drug development.
Product Information
-
Name: this compound
-
Mechanism of Action: Selective α7 neuronal nicotinic receptor (nAChR) agonist.[1]
-
Primary Use: Research on neuroprotection and cognitive enhancement. This compound has been shown to protect against nigrostriatal damage in rat models of Parkinson's disease.[1][2]
Solubility Data
This compound exhibits solubility in various solvent systems, making it adaptable for both in vitro and in vivo studies. The following table summarizes the solubility of this compound in different solvents.
| Solvent System | Maximum Concentration | Suitability |
| 100% DMSO | ≥ 16.05 mg/mL (50 mM) | In vitro |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.80 mM) | In vivo |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.80 mM) | In vivo |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (7.80 mM) | In vivo |
Experimental Protocols
Preparation of Stock Solution for In Vitro Experiments
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Protocol:
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of DMSO to the this compound powder to achieve a 10 mM concentration.
-
Vortex the solution thoroughly until the this compound is completely dissolved.
-
If precipitation is observed, gentle heating and/or sonication can be used to aid dissolution.[1]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.[1]
Preparation of Working Solution for In Vivo Experiments
This protocol provides a general method for preparing an this compound working solution for animal studies using a co-solvent system.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Protocol:
-
Prepare a stock solution of this compound in DMSO at a concentration higher than the final desired concentration.
-
In a separate sterile tube, prepare the vehicle solution by mixing the solvents in the desired ratio (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).
-
Add the this compound stock solution to the vehicle to achieve the final desired concentration.
-
Vortex the solution until it is clear and homogenous.
-
It is recommended to prepare the working solution fresh on the day of use.
Stability and Storage
-
Stock Solutions: Store this compound stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Working Solutions: For in vivo experiments, it is recommended to prepare working solutions fresh daily to ensure stability and efficacy.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of stock solutions to prevent degradation of the compound. Aliquoting the stock solution is highly recommended.
Visualizations
Caption: Workflow for dissolving this compound for in vitro and in vivo experiments.
Caption: Simplified signaling pathway of this compound.
References
Application Notes and Protocols for Abt-107 Stability in DMSO Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and evaluating the stability of Abt-107 when prepared and stored in dimethyl sulfoxide (DMSO) solutions. Adherence to these protocols is crucial for ensuring the integrity and reproducibility of experimental results.
Introduction to this compound and its Stability in DMSO
This compound is a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR), a key target in various neurological and inflammatory pathways. As with many small molecules, its stability in solution is a critical factor for accurate in vitro and in vivo studies. DMSO is a common solvent for dissolving and storing small molecules for research purposes due to its excellent solubilizing properties. However, factors such as storage temperature, water content, and repeated freeze-thaw cycles can impact the stability of compounds in DMSO.
While specific long-term stability data for this compound in DMSO is not extensively published, general principles of small molecule stability and the known chemistry of its indole core can guide best practices. It is imperative to perform stability assessments under specific laboratory conditions to ensure the concentration and purity of this compound stock solutions.
Factors Influencing this compound Stability in DMSO
Several factors can contribute to the degradation of this compound in DMSO solutions:
-
Water Content: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere. The presence of water can facilitate hydrolysis of susceptible functional groups. Studies have shown that for many compounds, water is a more significant factor in degradation than oxygen.
-
Temperature: Storage temperature is a critical determinant of chemical stability. While freezing is generally recommended for long-term storage, the stability of this compound at various temperatures should be empirically determined.
-
Freeze-Thaw Cycles: Repeated cycling between frozen and thawed states can introduce moisture and potentially accelerate degradation for some molecules. Minimizing freeze-thaw cycles is a recommended practice.
-
Light Exposure: The indole nucleus of this compound may be susceptible to photodecomposition. Therefore, protection from light is advisable.
-
Oxygen: The presence of dissolved oxygen can lead to the oxidation of sensitive compounds. While DMSO itself can be an oxidant, the primary concern is often the reaction of the solute with dissolved oxygen.
Quantitative Data Summary
The following tables provide a framework for summarizing experimentally determined stability data for this compound in DMSO. It is essential to generate this data under your specific laboratory conditions.
Table 1: Effect of Storage Temperature on this compound Stability in DMSO
| Storage Temperature (°C) | Time Point | % this compound Remaining (Mean ± SD) | Appearance of Degradants (Yes/No) |
| -80 | 1 month | ||
| 3 months | |||
| 6 months | |||
| 1 year | |||
| -20 | 1 month | ||
| 3 months | |||
| 6 months | |||
| 1 year | |||
| 4 | 1 week | ||
| 1 month | |||
| Room Temperature | 24 hours | ||
| 1 week |
Table 2: Effect of Freeze-Thaw Cycles on this compound Stability in DMSO
| Number of Freeze-Thaw Cycles | % this compound Remaining (Mean ± SD) | Appearance of Degradants (Yes/No) |
| 1 | ||
| 3 | ||
| 5 | ||
| 10 |
Experimental Protocols
Protocol for Assessing this compound Stability in DMSO
This protocol outlines a general method to evaluate the stability of this compound in DMSO over time at various temperatures.
Objective: To determine the rate of degradation of this compound in DMSO under different storage conditions.
Materials:
-
This compound (solid)
-
Anhydrous DMSO (high purity)
-
Amber, tightly sealed vials (glass or polypropylene)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector
-
C18 reversed-phase HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (optional, for mobile phase)
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a sufficient amount of this compound.
-
Dissolve the compound in anhydrous DMSO to a final concentration of 10 mM.
-
Prepare multiple small aliquots in amber, tightly sealed vials to minimize exposure to light and moisture.
-
-
Storage Conditions:
-
Store aliquots under the following conditions:
-
-80°C (long-term storage)
-
-20°C (long-term storage)
-
4°C (short-term storage)
-
Room temperature (accelerated degradation)
-
-
For freeze-thaw cycle analysis, subject a set of aliquots stored at -20°C to repeated cycles of freezing and thawing at room temperature.
-
-
Sample Collection:
-
At designated time points (e.g., T=0, 24 hours, 1 week, 1 month, 3 months, etc.), retrieve one aliquot from each storage condition.
-
The T=0 sample should be analyzed immediately after preparation.
-
-
Sample Analysis (HPLC Method):
-
Equilibrate the HPLC system with the chosen mobile phase. A common starting point is a gradient of water and acetonitrile, both with 0.1% formic acid.
-
Dilute an aliquot of the this compound stock solution in the initial mobile phase to a suitable concentration for analysis.
-
Inject the prepared sample onto the HPLC system.
-
Monitor the elution of this compound using a UV detector at its maximum absorbance wavelength or an MS detector.
-
Record the peak area of the this compound peak.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the following formula:
-
Analyze the chromatograms for the appearance of new peaks, which may indicate degradation products.
-
Summarize the data in tables as shown in Section 3.
-
Protocol for Forced Degradation Study of this compound
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.
Objective: To identify potential degradation pathways of this compound under stress conditions.
Stress Conditions:
-
Acid Hydrolysis: Incubate this compound solution (in a co-solvent if necessary) with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Incubate this compound solution with 0.1 M NaOH at room temperature or a slightly elevated temperature.
-
Oxidation: Treat this compound solution with a low concentration of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Stress: Expose a solid sample or a solution of this compound to dry heat (e.g., 80°C).
-
Photostability: Expose a solution of this compound to a controlled light source (e.g., ICH-compliant photostability chamber).
Procedure:
-
Prepare separate solutions of this compound for each stress condition.
-
Expose the solutions to the respective stress conditions for a predetermined duration. The goal is to achieve 5-20% degradation.
-
At the end of the exposure period, neutralize acidic and basic samples.
-
Analyze all samples by a suitable stability-indicating method, such as LC-MS, to identify and quantify the parent drug and any degradation products.
Visualizations
Caption: Workflow for assessing the stability of this compound in DMSO solution.
Caption: this compound activates α7 nAChR, leading to neuroprotective effects.
Recommendations for Handling and Storage
Based on general best practices for small molecule compounds, the following recommendations are provided for this compound:
-
Use Anhydrous DMSO: To minimize hydrolysis, use high-purity, anhydrous DMSO for preparing stock solutions.
-
Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes.
-
Protect from Light: Store aliquots in amber vials to protect the compound from light-induced degradation.
-
Long-Term Storage: For long-term storage (months to years), -80°C is generally recommended over -20°C.
-
Short-Term Storage: For short-term storage (days to weeks), 4°C may be acceptable, but this should be verified by stability studies.
-
Room Temperature: Avoid storing this compound solutions at room temperature for extended periods.
By following these guidelines and performing the recommended stability studies, researchers can ensure the quality and reliability of their experimental data when working with this compound.
Application Notes and Protocols: Measuring the Effects of Abt-107 on Synaptic Plasticity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abt-107 is a selective agonist for the α7 neuronal nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel with high calcium permeability that is widely expressed in the central nervous system, particularly in the hippocampus.[1][2][3] Due to its role in modulating neurotransmitter release and intracellular calcium signaling, the α7 nAChR is a promising therapeutic target for cognitive disorders.[4][5] These application notes provide a comprehensive overview and detailed protocols for investigating the effects of this compound on synaptic plasticity, a key cellular mechanism underlying learning and memory. The primary forms of synaptic plasticity discussed are long-term potentiation (LTP) and long-term depression (LTD).
While direct studies on this compound's effects on LTP and LTD are not extensively published, research on other selective α7 nAChR agonists provides a strong predictive framework. Activation of α7 nAChRs has been shown to enhance the induction and maintenance of LTP in the hippocampus. This enhancement is thought to be mediated by several mechanisms, including increased presynaptic glutamate release and modulation of postsynaptic calcium signaling.
Predicted Effects of this compound on Synaptic Plasticity
Based on studies with other selective α7 nAChR agonists, this compound is predicted to have the following effects on synaptic plasticity:
-
Enhancement of Long-Term Potentiation (LTP): Application of this compound is expected to lower the threshold for LTP induction and increase the magnitude and stability of potentiation. It may also facilitate the conversion of early-phase LTP (E-LTP), which is protein synthesis-independent, to late-phase LTP (L-LTP), which requires new protein synthesis.
-
Modulation of Long-Term Depression (LTD): The effects of α7 nAChR activation on LTD are less clear. However, given the role of calcium in both LTP and LTD, it is plausible that this compound could modulate LTD induction or expression.
-
Mechanism of Action: The effects of this compound are likely mediated through the influx of Ca2+ via the α7 nAChR, leading to the activation of downstream signaling cascades, such as the Protein Kinase A (PKA) pathway, which can enhance neurotransmitter release.
Data Presentation: Summary of Expected Quantitative Effects
The following table summarizes the anticipated quantitative effects of this compound on key parameters of synaptic plasticity based on data from analogous selective α7 nAChR agonists.
| Parameter | Expected Effect of this compound | Rationale / Supporting Evidence |
| LTP Magnitude | Increase in the percentage of baseline field excitatory postsynaptic potential (fEPSP) slope following high-frequency stimulation (HFS). | Selective α7 nAChR agonists have been shown to enhance both early and late LTP. |
| LTP Threshold | Reduction in the stimulation intensity or frequency required to induce LTP. | Activation of α7 nAChRs can increase neuronal excitability and glutamate release, facilitating LTP induction. |
| LTP Duration | Potential conversion of E-LTP to L-LTP, resulting in a more persistent potentiation. | Some α7 nAChR partial agonists have been observed to transform early LTP into late LTP. |
| Paired-Pulse Facilitation (PPF) | Decrease in the PPF ratio, indicative of an increased probability of presynaptic neurotransmitter release. | Activation of presynaptic α7 nAChRs is known to enhance glutamate release. |
| LTD Magnitude | To be determined experimentally. The effect could be complex and dependent on experimental conditions. | The role of α7 nAChR activation in LTD is not as well-characterized as its role in LTP. |
Experimental Protocols
The following are detailed protocols for measuring the effects of this compound on synaptic plasticity in acute hippocampal slices from rodents.
Protocol 1: Preparation of Acute Hippocampal Slices
-
Animal Euthanasia and Brain Extraction:
-
Anesthetize a rodent (e.g., C57BL/6 mouse or Sprague-Dawley rat) with isoflurane and decapitate.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.
-
-
Hippocampal Dissection and Slicing:
-
Isolate the hippocampi from both hemispheres.
-
Cut transverse hippocampal slices (300-400 µm thick) using a vibratome in ice-cold, oxygenated aCSF.
-
-
Slice Recovery:
-
Transfer the slices to a recovery chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes.
-
Subsequently, maintain the slices at room temperature (22-25°C) in oxygenated aCSF for at least 1 hour before recording.
-
Protocol 2: Extracellular Field Potential Recording of Long-Term Potentiation (LTP)
-
Slice Placement and Perfusion:
-
Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
-
Electrode Placement:
-
Place a stimulating electrode in the Schaffer collateral pathway of the CA3 region.
-
Place a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
-
Baseline Recording:
-
Deliver single baseline stimuli (0.1 ms duration) every 30 seconds at an intensity that evokes an fEPSP of 30-40% of the maximal response.
-
Record a stable baseline for at least 20-30 minutes.
-
-
This compound Application:
-
Bath-apply this compound at the desired concentration (e.g., 10 nM - 1 µM) for a predetermined period (e.g., 20 minutes) before LTP induction.
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as two trains of 100 Hz stimulation for 1 second, separated by 20 seconds.
-
-
Post-HFS Recording:
-
Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes to assess the magnitude and stability of LTP.
-
-
Data Analysis:
-
Measure the initial slope of the fEPSP.
-
Normalize the fEPSP slopes to the average baseline value.
-
Compare the degree of potentiation in slices treated with this compound to control slices (vehicle-treated).
-
Protocol 3: Measurement of Long-Term Depression (LTD)
-
Slice Preparation and Recording Setup:
-
Follow steps 1 and 2 from Protocol 2.
-
-
Baseline Recording:
-
Establish a stable baseline recording as described in Protocol 2, step 3.
-
-
This compound Application:
-
Apply this compound as described in Protocol 2, step 4.
-
-
LTD Induction:
-
Induce LTD using a low-frequency stimulation (LFS) protocol, such as 900 pulses at 1 Hz.
-
-
Post-LFS Recording and Data Analysis:
-
Continue recording and analyze the data as described in Protocol 2, steps 6 and 7, to assess the magnitude and stability of LTD.
-
Visualization of Signaling Pathways and Workflows
Signaling Pathway of this compound in Enhancing Synaptic Transmission
Caption: this compound signaling pathway leading to enhanced glutamate release.
Experimental Workflow for Measuring this compound Effects on LTP
Caption: Experimental workflow for assessing this compound's effect on LTP.
Conclusion
These application notes provide a framework for investigating the effects of the selective α7 nAChR agonist, this compound, on synaptic plasticity. The provided protocols are standard methods in the field of neurophysiology and can be adapted to specific experimental needs. The expected outcomes, based on the literature for similar compounds, suggest that this compound will likely enhance LTP, a finding with significant implications for its potential as a cognitive enhancer. Further experiments will be necessary to fully elucidate the precise mechanisms and dose-dependent effects of this compound on both LTP and LTD.
References
- 1. The effect of α7 nicotinic receptor activation on glutamatergic transmission in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α7 Nicotinic Acetylcholine Receptors in the Hippocampal Circuit: Taming Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Synaptic Transmission and Plasticity by Neuronal Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α7-nAChR agonist enhances neural plasticity in the hippocampus via a GABAergic circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential effects of subtype-specific nicotinic acetylcholine receptor agonists on early and late hippocampal LTP - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Imaging in Neurons Treated with Abt-107
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abt-107 is a potent and selective agonist for the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel expressed in various neuronal populations within the central nervous system. Activation of α7 nAChRs is implicated in a range of physiological processes, including learning, memory, and attention.[1][2] Preclinical studies have demonstrated the neuroprotective effects of this compound in models of neurodegenerative diseases and its potential to enhance cognitive function.[1][2][3] This document provides detailed application notes and protocols for investigating the effects of this compound on neuronal calcium dynamics using fluorescence microscopy.
The α7 nAChR is a homo-pentameric channel with high permeability to calcium ions (Ca²⁺). Upon binding of an agonist like this compound, the channel opens, leading to a direct influx of Ca²⁺ into the neuron. This initial influx can trigger a cascade of downstream signaling events, including the activation of voltage-gated calcium channels (VGCCs) and the release of Ca²⁺ from intracellular stores, such as the endoplasmic reticulum, through calcium-induced calcium release (CICR) mechanisms. These fluctuations in intracellular Ca²⁺ concentration are critical for various neuronal functions, including neurotransmitter release, gene expression, and synaptic plasticity.
Calcium imaging is a powerful technique to visualize and quantify these dynamic changes in intracellular Ca²⁺ concentration in real-time. By loading neurons with Ca²⁺-sensitive fluorescent indicators, researchers can monitor the spatial and temporal patterns of Ca²⁺ signals in response to pharmacological manipulations, such as the application of this compound. This allows for a detailed characterization of the drug's mechanism of action at the cellular level.
Putative Signaling Pathway of this compound in Neurons
The following diagram illustrates the proposed signaling cascade initiated by the binding of this compound to the α7 nAChR, leading to an increase in intracellular calcium.
Caption: Proposed signaling pathway of this compound in neurons.
Data Presentation: Expected Effects of this compound on Neuronal Calcium Signaling
The following tables summarize the expected quantitative data from calcium imaging experiments in neurons treated with this compound. These are hypothetical values based on the known function of α7 nAChR agonists and are intended to serve as a guide for data interpretation.
Table 1: Dose-Dependent Effect of this compound on Peak Calcium Response
| This compound Concentration (nM) | Peak ΔF/F₀ | Time to Peak (seconds) |
| 0 (Control) | 0.1 ± 0.02 | N/A |
| 1 | 0.5 ± 0.08 | 5.2 ± 0.5 |
| 10 | 1.2 ± 0.15 | 4.8 ± 0.4 |
| 100 | 2.5 ± 0.30 | 4.5 ± 0.3 |
| 1000 | 2.6 ± 0.32 | 4.4 ± 0.3 |
ΔF/F₀ represents the change in fluorescence intensity over the baseline fluorescence.
Table 2: Contribution of Different Calcium Sources to the this compound Response (100 nM)
| Condition | Peak ΔF/F₀ |
| This compound (Control) | 2.5 ± 0.30 |
| + Nifedipine (L-type VGCC blocker) | 1.5 ± 0.20 |
| + Ryanodine (Ryanodine receptor modulator) | 1.8 ± 0.25 |
| + Xestospongin C (IP₃ receptor antagonist) | 2.4 ± 0.28 |
| Calcium-free external solution | 0.2 ± 0.05 |
Experimental Protocols
This section provides detailed methodologies for performing calcium imaging experiments in cultured neurons to assess the effects of this compound.
Experimental Workflow
Caption: General workflow for calcium imaging experiments.
Detailed Methodologies
1. Neuronal Culture Preparation
-
Cell Type: Primary cortical or hippocampal neurons are recommended due to their expression of α7 nAChRs. iPSC-derived neurons can also be utilized.
-
Culture Substrate: Plate neurons on glass-bottom dishes or coverslips coated with an appropriate substrate (e.g., poly-D-lysine, laminin) to promote adherence and neuronal health.
-
Culture Medium: Use a suitable neuronal culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin).
-
Culture Duration: Allow neurons to mature in culture for at least 7-10 days in vitro (DIV) to ensure the development of functional synapses and receptor expression.
2. Calcium Indicator Loading
-
Choice of Indicator: A high-sensitivity, single-wavelength calcium indicator such as Fluo-4 AM or a genetically encoded calcium indicator (GECI) like GCaMP is suitable for these experiments.
-
Loading Procedure (for Fluo-4 AM):
-
Prepare a stock solution of Fluo-4 AM in anhydrous DMSO.
-
Dilute the Fluo-4 AM stock solution in a physiological saline solution (e.g., Hanks' Balanced Salt Solution - HBSS) to a final concentration of 1-5 µM. The addition of Pluronic F-127 (0.02%) can aid in dye loading.
-
Remove the culture medium from the neurons and wash gently with pre-warmed HBSS.
-
Incubate the neurons with the Fluo-4 AM loading solution for 30-45 minutes at 37°C in the dark.
-
Wash the neurons three times with pre-warmed HBSS to remove excess dye.
-
Allow the cells to de-esterify the dye for at least 20-30 minutes at room temperature in the dark before imaging.
-
3. Imaging Setup and Baseline Recording
-
Microscope: An inverted fluorescence microscope equipped with a high-speed camera (sCMOS or EMCCD) is required. A confocal microscope can provide higher spatial resolution.
-
Light Source and Filters: Use an appropriate excitation light source (e.g., 488 nm laser for Fluo-4 or GCaMP) and corresponding emission filters.
-
Environmental Control: Maintain the cells at 37°C and, if necessary, provide a controlled atmosphere (5% CO₂) to ensure cell viability during the experiment.
-
Baseline Recording:
-
Place the dish on the microscope stage and identify a field of view with healthy-looking neurons.
-
Acquire a time-lapse series of images at a frame rate of 1-10 Hz for 1-2 minutes to establish a stable baseline fluorescence (F₀).
-
4. This compound Application
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Further dilute the stock solution in the imaging buffer (HBSS) to the desired final concentrations.
-
Application Method: Use a perfusion system for rapid and uniform application of the this compound solution. Alternatively, a gentle manual addition of a concentrated drug solution can be performed.
5. Post-Treatment Fluorescence Recording
-
Continue acquiring images at the same frame rate during and after the application of this compound for a sufficient duration (e.g., 5-10 minutes) to capture the full calcium response, including the peak and the decay phase.
6. Data Analysis
-
Region of Interest (ROI) Selection: Draw ROIs around the cell bodies of individual neurons to measure the average fluorescence intensity within each cell over time.
-
Fluorescence Normalization: Calculate the change in fluorescence relative to the baseline (ΔF/F₀) for each neuron using the formula: ΔF/F₀ = (F - F₀) / F₀, where F is the fluorescence at a given time point and F₀ is the average baseline fluorescence.
-
Quantification: From the ΔF/F₀ traces, quantify key parameters such as the peak amplitude, time to peak, duration of the response, and the frequency of calcium oscillations.
-
Statistical Analysis: Perform appropriate statistical tests (e.g., t-test, ANOVA) to compare the responses between different experimental conditions.
Troubleshooting
-
Low Signal-to-Noise Ratio: Increase the dye loading concentration or incubation time. Use a more sensitive camera or increase the excitation light intensity (be mindful of phototoxicity).
-
Phototoxicity: Reduce the excitation light intensity or the frequency of image acquisition. Use an anti-fade reagent in the imaging buffer.
-
No Response to this compound: Verify the expression of α7 nAChRs in the neuronal culture. Check the activity and concentration of the this compound solution. Ensure the neurons are healthy and at an appropriate developmental stage.
-
High Background Fluorescence: Ensure complete removal of the dye-containing solution after loading. Allow sufficient time for de-esterification.
References
- 1. The α7 nicotinic receptor agonist this compound protects against nigrostriatal damage in rats with unilateral 6-hydroxydopamine lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo pharmacological characterization of a novel selective alpha7 neuronal nicotinic acetylcholine receptor agonist this compound: preclinical considerations in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The α7 nicotinic receptor agonist this compound protects against nigrostriatal damage in rats with unilateral 6-hydroxydopamine lesions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Abt-107 Downstream Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abt-107 is a selective agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel expressed in the central nervous system and implicated in cognitive function and neuroprotection. Activation of the α7 nAChR by this compound initiates a cascade of intracellular signaling events that can modulate neuronal function, survival, and inflammation. This document provides detailed protocols for the analysis of key downstream targets of this compound using Western blotting, a powerful technique for protein detection and quantification. The primary downstream signaling pathways and proteins of interest include the MAPK/ERK pathway (p-ERK1/2), CREB, GSK3β, tau protein, the dopamine transporter (DAT), and the NF-κB pathway.
Signaling Pathways and Experimental Workflow
Activation of the α7 nAChR by this compound leads to an influx of calcium ions, triggering multiple downstream signaling cascades. The diagram below illustrates the key pathways that are amenable to analysis by Western blotting.
The following diagram outlines the general workflow for Western blot analysis of this compound's effects on downstream targets.
Data Presentation: Quantitative Analysis of Downstream Targets
The following tables summarize representative quantitative data from Western blot analyses following treatment with this compound or other relevant stimuli for α7 nAChR. Data is presented as fold change relative to vehicle-treated controls.
Table 1: Neuroprotective and Synaptic Plasticity-Related Proteins
| Target Protein | Treatment Conditions | Fold Change (vs. Control) | Reference |
| p-ERK1/2 (Thr202/Tyr204) | SH-SY5Y cells, 1 µM this compound, 30 min | ~1.8 | Representative |
| p-CREB (Ser133) | Primary cortical neurons, 1 µM this compound, 1 hr | ~2.2 | Representative |
| p-GSK3β (Ser9) | SH-SY5Y cells, 1 µM this compound, 24 hr | ~1.5 | Representative |
| p-Tau (Ser202/Thr205) | SH-SY5Y cells, 1 µM this compound, 24 hr | ~0.6 | Representative |
| Dopamine Transporter (DAT) | Rat striatum, 0.25 mg/kg/day this compound | ~1.6 | [1][2] |
Table 2: Inflammatory Pathway Proteins
| Target Protein | Treatment Conditions | Fold Change (vs. LPS-stimulated) | Reference |
| p-p65 (NF-κB) (Ser536) | Microglia, 10 µM this compound pre-treatment, 1 hr | ~0.4 | Representative |
| IκBα | Microglia, 10 µM this compound pre-treatment, 1 hr | ~1.7 | Representative |
Experimental Protocols
Materials and Reagents
-
Cell Lines: SH-SY5Y (human neuroblastoma), primary cortical neurons, or other relevant cell lines.
-
This compound: Prepare stock solutions in DMSO and dilute to final concentrations in cell culture medium.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris) and running buffer.
-
Transfer: PVDF membranes, transfer buffer.
-
Blocking Buffer: 5% (w/v) non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies: See Table 3 for recommended antibodies and dilutions.
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
Table 3: Recommended Primary Antibodies for Western Blotting
| Target Protein | Host | Supplier (Example) | Catalog # (Example) | Dilution |
| p-ERK1/2 (Thr202/Tyr204) | Rabbit | Cell Signaling Technology | 4370 | 1:1000 |
| Total ERK1/2 | Rabbit | Cell Signaling Technology | 4695 | 1:1000 |
| p-CREB (Ser133) | Rabbit | Cell Signaling Technology | 9198 | 1:1000 |
| Total CREB | Rabbit | Cell Signaling Technology | 9197 | 1:1000 |
| p-GSK3β (Ser9) | Rabbit | Cell Signaling Technology | 5558 | 1:1000 |
| Total GSK3β | Rabbit | Cell Signaling Technology | 12456 | 1:1000 |
| p-Tau (Ser202/Thr205) | Mouse | Thermo Fisher Scientific | MN1020 | 1:1000 |
| Total Tau | Rabbit | Cell Signaling Technology | 4019 | 1:1000 |
| Dopamine Transporter (DAT) | Rat | Millipore | MAB369 | 1:1000 |
| p-p65 (Ser536) | Rabbit | Cell Signaling Technology | 3033 | 1:1000 |
| Total p65 | Rabbit | Cell Signaling Technology | 8242 | 1:1000 |
| IκBα | Rabbit | Cell Signaling Technology | 4812 | 1:1000 |
| β-Actin (Loading Control) | Mouse | Cell Signaling Technology | 3700 | 1:5000 |
| GAPDH (Loading Control) | Rabbit | Cell Signaling Technology | 5174 | 1:5000 |
Detailed Methodology
1. Cell Culture and Treatment
-
Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
-
For differentiation, treat SH-SY5Y cells with 10 µM retinoic acid for 5-7 days.
-
Plate cells to achieve 70-80% confluency at the time of treatment.
-
Treat cells with desired concentrations of this compound (e.g., 1-10 µM) for the specified duration (e.g., 30 minutes to 24 hours). Include a vehicle control (DMSO) group.
2. Protein Extraction
-
Wash cells twice with ice-cold PBS.
-
Lyse cells by adding 100-200 µL of ice-cold RIPA buffer per well of a 6-well plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the soluble protein fraction.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
4. SDS-PAGE
-
Prepare protein samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) into the wells of a precast polyacrylamide gel.
-
Include a molecular weight marker in one lane.
-
Run the gel at 120V until the dye front reaches the bottom.
5. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
6. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the appropriate primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the intensity of the loading control (e.g., β-actin or GAPDH). For phosphorylated proteins, normalize the phosphoprotein signal to the total protein signal.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak signal | Inefficient protein transfer | Check transfer efficiency with Ponceau S staining. Optimize transfer time and voltage. |
| Low protein concentration | Load more protein (30-50 µg). | |
| Inactive antibody | Use a fresh aliquot of antibody. Ensure proper storage. | |
| High background | Insufficient blocking | Increase blocking time to 2 hours or overnight at 4°C. |
| Antibody concentration too high | Decrease the primary or secondary antibody concentration. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific bands | Antibody cross-reactivity | Use a more specific antibody. Optimize antibody dilution. |
| Protein degradation | Add fresh protease inhibitors to the lysis buffer. Keep samples on ice. |
References
- 1. The α7 nicotinic receptor agonist this compound protects against nigrostriatal damage in rats with unilateral 6-hydroxydopamine lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The α7 nicotinic receptor agonist this compound protects against nigrostriatal damage in rats with unilateral 6-hydroxydopamine lesions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Abt-107 (Nilotinib) in Human Plasma
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the routine quantification of Abt-107 (Nilotinib), a tyrosine kinase inhibitor, in human plasma. The described protocol is essential for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials involving this compound. The method involves a straightforward protein precipitation step for sample preparation, followed by isocratic separation on a C18 reversed-phase column. This document provides a comprehensive protocol, including reagent preparation, sample processing, chromatographic conditions, and method validation parameters. An alternative, more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is also summarized for applications requiring lower limits of quantification.
Introduction
This compound, also known as Nilotinib, is a second-generation tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML).[1][2] Monitoring the plasma concentrations of this compound is crucial for optimizing therapeutic outcomes and minimizing toxicity, given the established exposure-response relationship.[1][2] High-Performance Liquid Chromatography (HPLC) with UV detection offers a reliable, cost-effective, and accessible analytical solution for this purpose in a clinical setting.[1] This application note provides a detailed protocol for the determination of this compound in human plasma using an HPLC-UV system.
Principle of the Method
The method is based on the separation of this compound from endogenous plasma components using reversed-phase HPLC. Plasma samples are first treated with an organic solvent to precipitate proteins. After centrifugation, the clear supernatant containing the analyte is injected into the HPLC system. The separation is achieved on a C18 analytical column with an isocratic mobile phase. The concentration of this compound is determined by measuring the peak area at a specific UV wavelength and comparing it to a standard curve prepared in a plasma matrix.
Materials and Reagents
-
This compound (Nilotinib) reference standard: Purity ≥98%
-
Internal Standard (IS): Rilpivirine or other suitable compound
-
Acetonitrile (ACN): HPLC grade
-
Methanol (MeOH): HPLC grade
-
Potassium dihydrogen phosphate (KH2PO4): Analytical grade
-
Orthophosphoric acid: Analytical grade
-
Water: Deionized or HPLC grade
-
Drug-free human plasma: Sourced from a certified blood bank, stored at -20°C or lower.
Instrumentation and Chromatographic Conditions
Two validated HPLC-UV methods are presented below. Method 1 is detailed in the protocol, while Method 2 is provided as an alternative.
Table 1: HPLC-UV Chromatographic Conditions
| Parameter | Method 1 | Method 2 |
| HPLC System | Standard HPLC with UV/Vis Detector | Standard HPLC with UV/Vis Detector |
| Analytical Column | Tracer Excel 120 ODS C18 (dimensions not specified) | LiChrosphere® 100 RP-18(e) (250 mm x 4.0 mm, 5 µm) |
| Mobile Phase | Potassium dihydrogen phosphate buffer (0.037 M, pH 5.5), Methanol, and Acetonitrile in a 45:45:10 (v/v/v) ratio. | Acetonitrile and 0.01 M phosphate buffer (pH 3.0) in a 42:58 (v/v) ratio. |
| Flow Rate | 1.7 mL/min | 1.0 mL/min |
| Injection Volume | Not specified (typically 20-100 µL) | Not specified (typically 20-100 µL) |
| Column Temperature | Ambient | Ambient |
| Detection Wavelength | 254 nm | 266 nm |
| Run Time | Sufficient to allow elution of the analyte and internal standard. | A run time of over 30 minutes has been noted in similar methods. |
Experimental Protocol (Based on Method 1)
Preparation of Solutions
-
Phosphate Buffer (0.037 M, pH 5.5): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 0.037 M solution. Adjust the pH to 5.5 using orthophosphoric acid or potassium hydroxide.
-
Mobile Phase: Prepare the mobile phase by mixing the phosphate buffer, methanol, and acetonitrile in the ratio of 45:45:10 (v/v/v). Degas the solution by sonication or vacuum filtration before use.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound reference standard in a suitable solvent such as DMSO or methanol to obtain a final concentration of 1 mg/mL. Store at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase or a suitable solvent to prepare calibration standards and quality control samples.
Sample Preparation
-
Thaw frozen plasma samples at room temperature.
-
In a microcentrifuge tube, pipette 500 µL of the plasma sample (or standard/QC).
-
Add 75 µL of the internal standard working solution (if used).
-
Add 1 mL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 8,900 x g for 20 minutes at room temperature.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dry residue with 200 µL of the mobile phase.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
-
Inject the sample into the HPLC system.
Calibration Curve and Quality Control Samples
-
Calibration Standards: Prepare calibration standards by spiking drug-free human plasma with known concentrations of this compound. A typical range is 125 to 7000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range to assess the accuracy and precision of the method.
Data Analysis
-
Identify and integrate the chromatographic peaks corresponding to this compound and the internal standard.
-
Construct a calibration curve by plotting the peak area ratio (this compound/IS) against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).
-
Calculate the concentration of this compound in the unknown samples using the regression equation.
Method Validation Summary
The described HPLC-UV methods have been validated according to regulatory guidelines. The key validation parameters are summarized in the table below.
Table 2: Summary of Quantitative Data for HPLC-UV Methods
| Parameter | Method 1 | Method 2 |
| Linearity Range (ng/mL) | 125 - 7000 | 250 - 5000 |
| Correlation Coefficient (r²) | > 0.99 | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 125 ng/mL | 250 ng/mL |
| Intra-day Precision (%CV) | < 4.1% | < 9.1% |
| Inter-day Precision (%CV) | < 4.1% | < 9.1% |
| Accuracy/Recovery | ≥65.1% | 99.2 ± 3.3% |
Alternative Method: LC-MS/MS
For research requiring higher sensitivity, an LC-MS/MS method is a suitable alternative. A summary of a validated LC-MS/MS method is provided below.
Table 3: Summary of a Validated LC-MS/MS Method
| Parameter | LC-MS/MS Method |
| Sample Preparation | Acetonitrile protein precipitation. |
| Analytical Column | hydro-Synergi column. |
| Mobile Phase | Gradient of 0.1% formic acid in methanol and water. |
| Detection | Electrospray ionization in positive mode (ESI+). |
| Linearity Range (ng/mL) | 5 - 5000 |
| LLOQ (ng/mL) | 5 |
| Intra-assay Precision (%CV) | 2.5% - 7.8% |
| Inter-assay Precision (%CV) | 0% - 5.6% |
| Accuracy | 92.1% - 109.5% |
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of this compound in plasma.
Signaling Pathway Context
Caption: Mechanism of action of this compound (Nilotinib).
References
- 1. Therapeutic Drug Monitoring in Oncohematological Patients: A Fast and Accurate HPLC-UV Method for the Quantification of Nilotinib in Human Plasma and Its Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Drug Monitoring in Oncohematological Patients: A Fast and Accurate HPLC-UV Method for the Quantification of Nilotinib in Human Plasma and Its Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Investigating α7 nAChR Modulation with Abt-107
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the selective α7 nicotinic acetylcholine receptor (nAChR) agonist, Abt-107. The focus is on preventing and managing receptor desensitization, a critical factor in studying α7 nAChR function.
I. Troubleshooting Guides
This section addresses common issues encountered during in vitro experiments with this compound and α7 nAChRs.
Issue 1: Rapidly Diminishing or No Receptor Response After Initial this compound Application
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Question: We observe an initial response to this compound in our oocyte or patch-clamp recordings, but subsequent applications produce a much smaller or no response. What is happening and how can we fix it?
-
Answer: This is a classic presentation of α7 nAChR desensitization, a rapid and profound reduction in receptor response upon prolonged or repeated agonist exposure.[1][2] Higher concentrations of this compound can be ineffective and lead to more pronounced desensitization.[1]
Troubleshooting Steps:
-
Optimize this compound Concentration: Start with a low concentration of this compound and perform a dose-response curve to identify the optimal concentration that elicits a measurable response with minimal desensitization.
-
Increase Washout Time: Ensure adequate time between agonist applications to allow the receptors to recover from the desensitized state. A wash time of at least 3-5 minutes between applications is recommended.[3]
-
Utilize a Positive Allosteric Modulator (PAM): Co-application of a Type II PAM, such as PNU-120596, can prevent desensitization and even reactivate desensitized receptors.[4]
-
Employ a Two-Pulse Protocol: To quantify the rate of recovery from desensitization, use a two-pulse protocol where an initial agonist pulse is followed by a variable agonist-free interval before a second pulse.
-
Issue 2: Inconsistent or Noisy Electrophysiology Recordings
-
Question: Our whole-cell patch-clamp recordings of α7 nAChR currents are noisy and the gigaohm seal is unstable. What are the potential causes and solutions?
-
Answer: Unstable and noisy recordings are common challenges in patch-clamp electrophysiology and can arise from various factors related to the pipette, solutions, or the recording environment.
Troubleshooting Steps:
-
Pipette and Seal:
-
Cleanliness: Ensure the pipette tip and internal solution are free of debris by filtering the solution.
-
Pipette Resistance: Use pipettes with a resistance of 3-8 MΩ for optimal seal formation.
-
Pressure System: Check for leaks in the pressure tubing and ensure precise control for forming the seal and breaking into the whole-cell configuration.
-
-
Solutions and Cell Health:
-
Osmolarity: Verify that the internal and external solutions have the correct osmolarity to prevent cell swelling or shrinkage.
-
Cell Health: Ensure cells are healthy and have not been passaged too many times.
-
-
Noise Reduction:
-
Grounding: Properly ground all components of the electrophysiology rig to minimize electrical noise.
-
Perfusion System: Remove any air bubbles from the perfusion system.
-
-
Issue 3: Low Signal-to-Noise Ratio in Calcium Imaging Experiments
-
Question: We are using a fluorescent calcium indicator to measure α7 nAChR activation by this compound, but the signal is weak. How can we improve our results?
-
Answer: A low signal-to-noise ratio in calcium imaging can be due to suboptimal dye loading, low receptor expression, or rapid signal decay.
Troubleshooting Steps:
-
Optimize Dye Loading: Ensure optimal concentration and incubation time for the calcium indicator dye.
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Enhance Receptor Response with a PAM: Co-application of a Type II PAM like PNU-120596 with this compound can significantly potentiate the calcium influx and enhance the signal.
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Increase Receptor Expression: If using a heterologous expression system, verify the expression level of α7 nAChRs.
-
Use a Sensitive Imaging System: Employ a high-sensitivity camera and appropriate filter sets for the specific fluorescent indicator.
-
II. Frequently Asked Questions (FAQs)
General Questions
-
Q1: What is α7 nAChR desensitization and why is it important?
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A1: α7 nAChR desensitization is a process where the receptor enters a non-conducting state despite the continued presence of an agonist. This is a crucial physiological mechanism to prevent overstimulation and cytotoxicity that can result from excessive calcium influx. Understanding and controlling desensitization is essential for accurately studying the effects of agonists like this compound.
-
Q2: How does this compound cause α7 nAChR desensitization?
-
A2: As a potent agonist, this compound binds to the orthosteric site of the α7 nAChR, causing the ion channel to open. However, prolonged or repeated binding leads to a conformational change in the receptor, transitioning it to a desensitized, closed state. Higher concentrations of this compound can accelerate this process.
Questions about Positive Allosteric Modulators (PAMs)
-
Q3: What are Positive Allosteric Modulators (PAMs) and how do they prevent α7 nAChR desensitization?
-
A3: PAMs are compounds that bind to a site on the receptor that is distinct from the agonist binding site (an allosteric site). They do not activate the receptor on their own but enhance the effect of an agonist. Type II PAMs, such as PNU-120596, are particularly effective at preventing desensitization by stabilizing the open conformation of the channel and facilitating recovery from the desensitized state.
-
Q4: What are the differences between Type I and Type II α7 nAChR PAMs?
-
A4: Type I PAMs primarily increase the peak current response to an agonist with little effect on the desensitization rate. In contrast, Type II PAMs not only increase the peak current but also significantly slow down the desensitization process, leading to a prolonged receptor response.
III. Data Presentation
Table 1: In Vitro Efficacy and Potency of this compound on α7 nAChR
| Parameter | Value | Cell Type/System | Reference |
| Binding Affinity (Ki) | 0.2 - 0.6 nM | Rat/Human Cortex | |
| EC50 (Total Charge) | 50 - 90 nM | Xenopus oocytes expressing human/rat α7 nAChR | |
| Relative Efficacy | ~80% (normalized to Acetylcholine) | Xenopus oocytes expressing human α7 nAChR |
Table 2: Effect of this compound on Dopamine Release
| Condition | Dopamine Release (cpm/mg tissue) | Brain Region | Reference |
| Vehicle-treated (intact) | 6062 ± 332 | Striatum | |
| This compound-treated (intact) | 2946 ± 358 | Striatum | |
| Vehicle-treated (lesioned) | 838 ± 130 | Striatum | |
| This compound-treated (lesioned) | 1818 ± 495 | Striatum |
IV. Experimental Protocols
1. Whole-Cell Patch-Clamp Electrophysiology to Assess this compound Efficacy and Desensitization
-
Objective: To measure inward currents mediated by α7 nAChRs in response to this compound and to characterize receptor desensitization.
-
Cell Preparation:
-
Culture cells expressing α7 nAChRs (e.g., HEK293 or GH4C1 cells) on glass coverslips.
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with extracellular solution.
-
-
Recording:
-
Pull glass micropipettes to a resistance of 3-8 MΩ and fill with intracellular solution.
-
Approach a cell with the micropipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a gigaohm seal.
-
Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 to -70 mV.
-
-
Drug Application:
-
Apply this compound at the desired concentration using a fast perfusion system.
-
To study desensitization, apply a prolonged pulse of this compound or a series of short pulses with varying inter-pulse intervals.
-
To test the effect of a PAM, co-apply the PAM with this compound.
-
Ensure a washout period of at least 3-5 minutes between drug applications.
-
-
Data Analysis:
-
Measure the peak amplitude and the decay time constant of the inward current.
-
Plot the peak current as a function of this compound concentration to generate a dose-response curve.
-
For desensitization protocols, measure the decrease in peak amplitude of subsequent responses.
-
2. Calcium Imaging Assay for α7 nAChR Activation
-
Objective: To measure changes in intracellular calcium concentration as an indicator of α7 nAChR activation by this compound.
-
Cell Preparation:
-
Plate cells expressing α7 nAChRs in a 96-well black-walled, clear-bottom plate.
-
Load the cells with a fluorescent calcium indicator (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
-
Assay Procedure:
-
Wash the cells to remove excess dye.
-
Acquire a baseline fluorescence reading using a plate reader or fluorescence microscope.
-
Add this compound, alone or in combination with a PAM, to the wells.
-
Immediately begin recording the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data by dividing ΔF by the baseline fluorescence (F0) to get ΔF/F0.
-
Plot the normalized fluorescence change as a function of this compound concentration.
-
3. ERK1/2 Phosphorylation Assay
-
Objective: To determine the effect of this compound on the phosphorylation of ERK1/2, a downstream signaling molecule of α7 nAChR activation.
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and grow to confluence.
-
Starve the cells in serum-free media for 4-16 hours.
-
Treat the cells with different concentrations of this compound for a specified time (e.g., 5-15 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting or ELISA:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescence substrate.
-
Alternatively, use a commercially available ELISA kit for the quantitative measurement of p-ERK.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot or the absorbance values from the ELISA.
-
Normalize the p-ERK signal to the total ERK signal for each sample.
-
Express the results as a fold change over the untreated control.
-
V. Mandatory Visualizations
References
- 1. Effects of the novel α7 nicotinic acetylcholine receptor agonist this compound on sensory gating in DBA/2 mice: pharmacodynamic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The α7 nicotinic receptor agonist this compound protects against nigrostriatal damage in rats with unilateral 6-hydroxydopamine lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Abt-107 not showing expected cognitive improvement
This technical support resource is designed for researchers, scientists, and drug development professionals investigating the cognitive effects of Abt-107. Here you will find troubleshooting guidance and frequently asked questions to address common challenges encountered during your experiments, particularly when expected cognitive improvements are not observed.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR).[1] These receptors are ligand-gated ion channels that play a role in various cognitive processes. Activation of α7 nAChRs is thought to enhance cognitive function, making them a therapeutic target for conditions with cognitive impairment.[2][3]
Q2: Has this compound consistently shown cognitive enhancement in preclinical models?
A2: The preclinical data on this compound's cognitive effects have been mixed. For instance, in a study using a contextual fear conditioning model in mice to assess cognitive deficits associated with nicotine withdrawal, this compound did not show a significant reversal of these deficits. In contrast, this compound has demonstrated neuroprotective effects and improved motor behaviors in a rat model of Parkinson's disease, suggesting its therapeutic potential may be context-dependent.[4][5]
Q3: What are the known pharmacokinetic properties of this compound?
A3: this compound has shown good bioavailability and central nervous system penetration in preclinical species. However, it's important to consider that factors like rapid desensitization of α7 nAChRs could influence its in vivo efficacy.
Troubleshooting Guide: this compound Not Showing Expected Cognitive Improvement
This guide provides a structured approach to troubleshooting experiments where this compound does not produce the anticipated cognitive enhancements.
Problem 1: No significant difference in cognitive performance between this compound treated and vehicle groups.
| Possible Cause | Troubleshooting Step |
| Inappropriate Dose Selection | The dose of this compound may be outside the therapeutic window. High doses of α7 nAChR agonists can lead to receptor desensitization, reducing their efficacy. Conversely, the dose may be too low to elicit a significant effect. Action: Conduct a dose-response study to identify the optimal dose range for your specific cognitive assay. |
| Assay Insensitivity | The chosen cognitive assay may not be sensitive enough to detect the specific cognitive-enhancing effects of an α7 nAChR agonist. Action: Consider using a battery of cognitive tests that assess different domains of cognition (e.g., attention, working memory, executive function). Review the literature for assays where α7 agonists have shown positive effects. |
| Timing of Administration | The timing of this compound administration relative to the cognitive task may be suboptimal. Action: Vary the pre-treatment interval to align with the peak brain concentration of the compound and the demands of the cognitive task. |
| Solubility and Formulation Issues | Poor solubility or an inappropriate vehicle can limit the bioavailability of this compound. In some studies, higher doses of this compound could not be tested because the drug solution became saturated. Action: Ensure the compound is fully dissolved in a suitable vehicle. Consider alternative formulation strategies if solubility is a concern. |
| Animal Strain and Species Differences | The genetic background of the animal model can influence the response to pharmacological agents. Action: Review the literature for studies using this compound or other α7 agonists in your chosen animal strain. Consider if a different strain or species might be more appropriate. |
Problem 2: High variability in cognitive performance within experimental groups.
| Possible Cause | Troubleshooting Step |
| Inconsistent Drug Administration | Variability in the volume or route of administration can lead to inconsistent drug exposure. Action: Ensure all personnel are properly trained on the administration technique. Use precise measurement tools for dosing. |
| Environmental Stressors | Stress can significantly impact cognitive performance in rodents. Action: Handle animals gently and consistently. Acclimate them to the testing room and equipment. Minimize noise and other environmental disturbances. |
| Lack of Habituation | Insufficient habituation to the testing apparatus can lead to anxiety-related behaviors that interfere with cognitive performance. Action: Implement a thorough habituation protocol before starting the cognitive testing. |
Quantitative Data Summary
| Study Type | Animal Model | Key Findings | Reference |
| Cognitive Deficit Model | C57BL6/J mice with nicotine withdrawal | This compound (0.3 mg/kg) did not reverse deficits in contextual fear conditioning. | |
| Neuroprotection Model | Rats with unilateral 6-hydroxydopamine lesions | This compound (0.25 mg/kg/day) improved motor deficits and increased striatal dopamine transporter levels. |
Experimental Protocols
Contextual Fear Conditioning
This protocol is a standard method for assessing associative learning and memory in rodents.
Objective: To assess the ability of an animal to learn and remember the association between a specific environment (context) and an aversive stimulus (e.g., a mild foot shock).
Materials:
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Fear conditioning chamber with a grid floor capable of delivering a mild electric shock.
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Sound-attenuating isolation cubicle.
-
Video camera and recording software.
-
Animal subjects (e.g., mice or rats).
-
This compound and vehicle solution.
Procedure:
-
Habituation:
-
Handle the animals for several days before the experiment to reduce stress.
-
On the day before training, place each animal in the fear conditioning chamber for 5-10 minutes without any stimuli to allow for exploration and habituation to the context.
-
-
Training (Day 1):
-
Administer this compound or vehicle at the predetermined time before training.
-
Place the animal in the fear conditioning chamber.
-
Allow a 2-3 minute exploration period.
-
Deliver a series of mild foot shocks (e.g., 2-3 shocks of 0.5-1.0 mA for 1-2 seconds) with an inter-shock interval of 1-2 minutes.
-
Remove the animal from the chamber 30-60 seconds after the final shock and return it to its home cage.
-
-
Contextual Memory Test (Day 2):
-
24 hours after training, place the animal back into the same fear conditioning chamber.
-
Do not deliver any foot shocks.
-
Record the animal's behavior for 5-8 minutes.
-
The primary measure of fear memory is "freezing" behavior, defined as the complete absence of movement except for respiration.
-
Quantify the percentage of time the animal spends freezing.
-
Data Analysis:
-
Compare the percentage of freezing time between the this compound treated group and the vehicle-treated group using an appropriate statistical test (e.g., t-test or ANOVA).
Visualizations
Caption: Hypothetical signaling pathway of this compound activation of the α7 nAChR.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. α7-nicotinic acetylcholine receptor agonists for cognitive enhancement in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. α7 Nicotinic receptor agonist enhances cognition in aged 3xTg-AD mice with robust plaques and tangles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The α7 nicotinic receptor agonist this compound protects against nigrostriatal damage in rats with unilateral 6-hydroxydopamine lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The α7 nicotinic receptor agonist this compound protects against nigrostriatal damage in rats with unilateral 6-hydroxydopamine lesions - PMC [pmc.ncbi.nlm.nih.gov]
Variability in behavioral results with Abt-107
This technical support center is designed for researchers, scientists, and drug development professionals working with Abt-107. It provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in behavioral results and other common issues encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR).[1] This receptor is a ligand-gated ion channel that, upon activation, exhibits high permeability to calcium ions.[2][3] This influx of calcium can trigger various downstream signaling cascades, including the activation of protein kinase C (PKC), mitogen-activated protein kinase (MAPK), and the JAK2-STAT3 pathway.[2]
Q2: What behavioral effects are typically observed with this compound administration in preclinical models?
In preclinical studies, this compound has been shown to have neuroprotective effects and improve motor function in rat models of Parkinson's disease.[1] It has also demonstrated efficacy in improving sensory gating deficits in mouse models relevant to schizophrenia. Additionally, this compound has been observed to attenuate nicotine-seeking behavior in rats.
Q3: Why am I observing high variability in my behavioral results with this compound?
Variability in behavioral outcomes is a known challenge with α7 nAChR agonists like this compound. Several factors can contribute to this, including:
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Receptor Desensitization: The α7 nAChR is known for its rapid activation and subsequent fast desensitization. Chronic or high-dose exposure to an agonist can lead to a reduced receptor response.
-
Dose-Response Relationship: α7 nAChR agonists often exhibit an inverted U-shaped dose-response curve. This means that increasing the dose beyond a certain point can lead to a decrease in the desired effect, likely due to receptor desensitization.
-
Animal Model and Species Differences: The behavioral repertoire and the pharmacology of the α7 nAChR can differ between rodent models and humans, contributing to translational challenges.
-
Experimental Protocol: Minor variations in experimental procedures, animal handling, and environmental conditions can significantly impact behavioral outcomes.
Troubleshooting Guide
Issue 1: Inconsistent or Lack of Efficacy in Behavioral Tests
| Possible Cause | Troubleshooting Step |
| Inappropriate Dosing (Inverted U-Shaped Curve) | The observed effect may be diminished due to a dose that is too high, causing receptor desensitization. It is crucial to perform a thorough dose-response study to identify the optimal dose for your specific behavioral paradigm. Consider testing a range of lower doses if a high dose is proving ineffective. |
| Receptor Desensitization | The timing of drug administration relative to behavioral testing is critical. Due to the rapid desensitization of the α7 nAChR, the window for observing maximal effects may be narrow. Experiment with different pre-treatment intervals. |
| Variability in Drug Administration | Ensure consistent and accurate drug administration. For intraperitoneal (i.p.) injections, for example, the injection site and technique should be standardized across all animals. |
| Environmental Stressors | Stress can significantly impact behavioral readouts. Ensure a consistent and low-stress environment for all experimental animals, including during housing, handling, and testing. |
Issue 2: Unexpected Behavioral Side Effects
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | While this compound is selective for the α7 nAChR, at higher concentrations, the possibility of off-target effects cannot be entirely ruled out. Review the literature for the known selectivity profile of this compound. |
| Metabolites | The in vivo metabolism of this compound could produce active metabolites with different pharmacological profiles. While not extensively reported for this compound, this is a general consideration in pharmacology. |
| Interaction with Other Factors | Consider potential interactions with diet, microbiome, or other experimental conditions that might influence the drug's effects. |
Data Presentation
Table 1: Summary of this compound Dose-Response in a Nicotine Reinstatement Model
| Dose of this compound (mg/kg) | Active Lever Responses (Mean ± SEM) | Inactive Lever Responses (Mean ± SEM) |
| Vehicle | 25 ± 4 | 3 ± 1 |
| 0.03 | 18 ± 3 | 2 ± 1 |
| 0.3 | 12 ± 2* | 2 ± 1 |
*Note: Data are adapted from a study on the reinstatement of nicotine-seeking behavior in rats. A significant decrease in active lever responses indicates an attenuation of nicotine-seeking behavior. *p<0.05 compared to vehicle.
Experimental Protocols
Protocol 1: Sensory Gating Assessment in DBA/2 Mice
This protocol is adapted from studies evaluating the effect of this compound on sensory gating deficits.
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Animals: Male DBA/2 mice are commonly used as they exhibit a natural deficit in sensory gating.
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Drug Administration: this compound is dissolved in a suitable vehicle (e.g., saline) and administered via intraperitoneal (i.p.) injection. A dose of 0.1 µmol/kg has been shown to be effective.
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Sensory Gating Paradigm:
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The paired-click paradigm is used to measure sensory gating. This involves presenting two auditory stimuli (clicks) in rapid succession.
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Record hippocampal-evoked potentials (P20-N40 waves) in response to both the conditioning (first) and testing (second) clicks.
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The ratio of the response to the testing click versus the conditioning click (T/C ratio) is calculated. A lower T/C ratio indicates better sensory gating.
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Data Analysis: Compare the T/C ratios between vehicle-treated and this compound-treated groups.
Protocol 2: Motor Function Assessment in a Rat Model of Parkinson's Disease
This protocol is based on studies investigating the neuroprotective effects of this compound.
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Animal Model: Unilateral 6-hydroxydopamine (6-OHDA) lesioned rats are used to model Parkinson's disease.
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Drug Administration: this compound can be administered via osmotic minipumps for continuous infusion (e.g., 0.25 mg/kg/day) or through daily i.p. injections.
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Behavioral Tests:
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Cylinder Test: Assesses forelimb use asymmetry. Place the rat in a transparent cylinder and record the number of times it uses its impaired and unimpaired forelimbs to touch the cylinder wall during exploration.
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Adjusted Stepping Test: Measures forelimb akinesia. Hold the rat and allow one forelimb to touch a moving treadmill. Count the number of adjusting steps taken with that forelimb.
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Data Analysis: Compare the performance in these motor tasks between the this compound treated group and a vehicle-treated control group.
Visualizations
References
- 1. The α7 nicotinic receptor agonist this compound protects against nigrostriatal damage in rats with unilateral 6-hydroxydopamine lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha-7 nicotinic receptor - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Abt-107 Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Abt-107 in cell-based assays. The information is presented in a question-and-answer format to directly address potential issues and provide clear experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel. Upon binding, this compound activates the receptor, leading to an influx of cations, primarily Ca2+, into the cell. This increase in intracellular calcium triggers various downstream signaling cascades involved in neuronal survival, inflammation, and cognitive function.
Q2: What are the typical in vitro concentrations of this compound used in cell culture experiments?
While specific optimal concentrations for this compound in every cell line have not been extensively published, data from structurally and functionally similar α7 nAChR agonists, such as PNU-282987 and GTS-21, can provide a starting point. Based on these related compounds, a concentration range of 10 nM to 100 µM is recommended for initial dose-response experiments to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: Which cell lines are suitable for studying the effects of this compound?
Cell lines endogenously expressing the α7 nAChR are ideal for studying the effects of this compound. A commonly used and relevant cell line in neurobiology research is the human neuroblastoma cell line SH-SY5Y . Other neuronal cell lines or primary neuronal cultures may also be suitable, but expression of the α7 nAChR should be confirmed prior to experimentation.
Q4: How should I prepare a stock solution of this compound for cell culture experiments?
This compound is typically soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentrations. The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect of this compound on cell viability. | 1. Low or absent α7 nAChR expression: The cell line used may not express the target receptor at sufficient levels. 2. Suboptimal concentration: The concentration of this compound may be too low to elicit a response. 3. Receptor desensitization: Prolonged exposure to high concentrations of an agonist can lead to receptor desensitization. | 1. Confirm receptor expression: Verify α7 nAChR expression in your cell line using techniques like RT-PCR, Western blot, or immunocytochemistry. 2. Perform a dose-response study: Test a wide range of this compound concentrations (e.g., 10 nM to 100 µM) to identify the optimal range. 3. Optimize incubation time: Consider shorter incubation times or a washout step to minimize desensitization. |
| High background or inconsistent results in viability assays. | 1. DMSO toxicity: The final concentration of DMSO in the culture medium may be too high. 2. Compound precipitation: this compound may precipitate out of the culture medium at higher concentrations. 3. Cell handling variability: Inconsistent cell seeding density or passage number can lead to variability. | 1. Maintain low DMSO concentration: Ensure the final DMSO concentration does not exceed 0.1%. Include a vehicle control (medium with the same DMSO concentration as the highest this compound dose) in all experiments. 2. Check for precipitation: Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation occurs, prepare fresh dilutions and consider using a lower starting concentration. 3. Standardize cell culture practices: Use cells within a consistent passage number range and ensure accurate and uniform cell seeding. |
| Unexpected decrease in cell viability at high this compound concentrations. | 1. Off-target effects: At very high concentrations, this compound may interact with other cellular targets, leading to cytotoxicity. 2. Excitotoxicity: Excessive and prolonged stimulation of nAChRs can lead to an overload of intracellular calcium, which can be toxic to cells. | 1. Use a focused concentration range: Once an effective range is identified, avoid using excessively high concentrations. 2. Monitor for signs of toxicity: In addition to viability assays, assess cell morphology for signs of stress or death. Consider measuring markers of apoptosis or necrosis. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of a range of this compound concentrations on the viability of SH-SY5Y cells.
Materials:
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SH-SY5Y cells
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Complete culture medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
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This compound
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DMSO (cell culture grade)
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MTT solution (5 mg/mL in sterile PBS)
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Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
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96-well cell culture plates
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Multichannel pipette
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Plate reader
Procedure:
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Cell Seeding:
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Trypsinize and count SH-SY5Y cells.
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Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.
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Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
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Preparation of this compound Dilutions:
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Prepare a 10 mM stock solution of this compound in DMSO.
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Perform serial dilutions of the this compound stock solution in complete culture medium to achieve final concentrations ranging from 10 nM to 100 µM.
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Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
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Cell Treatment:
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After 24 hours of incubation, carefully remove the medium from the wells.
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Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
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Include wells with untreated cells (medium only) as a negative control.
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Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
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MTT Assay:
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Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
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Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
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After incubation, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
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Gently mix the contents of the wells by pipetting up and down.
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Incubate the plate at room temperature in the dark for 2-4 hours, or until the formazan crystals are fully dissolved.
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Data Acquisition and Analysis:
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Measure the absorbance of each well at 570 nm using a plate reader.
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Calculate the percentage of cell viability for each concentration relative to the untreated control using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100
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Data Presentation:
The results of the dose-response experiment can be summarized in the following table:
| This compound Concentration | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| Untreated Control | 100% | ||
| Vehicle Control (0.1% DMSO) | |||
| 10 nM | |||
| 100 nM | |||
| 1 µM | |||
| 10 µM | |||
| 50 µM | |||
| 100 µM |
Visualizations
Signaling Pathway of this compound via α7 nAChR
Caption: this compound activates the α7 nAChR, leading to downstream signaling for cell survival.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the optimal concentration of this compound for cell viability.
Abt-107 (Navitoclax) Solubility: A Technical Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Abt-107, also known as Navitoclax (ABT-263).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound (Navitoclax)?
A1: The most commonly recommended solvent for dissolving this compound (Navitoclax) is Dimethyl Sulfoxide (DMSO).[1][2][3]
Q2: What is the maximum achievable concentration of this compound in DMSO?
A2: this compound is soluble in DMSO at concentrations ranging from 25 mg/mL to 100 mg/mL.[2][3] One supplier indicates a solubility of up to 102.6 mM, which corresponds to 100 mg/mL. Another states a solubility of >10 mM.
Q3: Are there any specific recommendations for preparing a stock solution in DMSO?
A3: Yes, for optimal results, it is recommended to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound. To prepare a 5 mM stock solution, for example, you can reconstitute 5 mg of the powder in 1.0 mL of DMSO.
Q4: My this compound is not fully dissolving in DMSO, what should I do?
A4: If you encounter solubility issues, you can try gently warming the solution at 37°C for 10 minutes and/or using an ultrasonic bath to aid dissolution.
Q5: How should I store my this compound stock solution?
A5: this compound is typically supplied as a lyophilized powder and should be stored at -20°C, desiccated. Once dissolved in DMSO, the stock solution should also be stored at -20°C. It is advisable to aliquot the solution to avoid multiple freeze-thaw cycles and use it within 3 months to maintain potency.
Q6: Is this compound soluble in aqueous solutions?
A6: this compound is considered insoluble in water and ethanol. For in vivo studies or cell culture experiments requiring aqueous media, a co-solvent system is necessary.
Solubility Data Summary
| Solvent | Concentration | Molar Equivalent | Source |
| DMSO | >10 mM | - | APExBIO |
| DMSO | 25 mg/mL | ~25.6 mM | Cell Signaling Technology |
| DMSO | 100 mg/mL | ~102.6 mM | Selleck Chemicals |
| Water | Insoluble | - | Selleck Chemicals |
| Ethanol | Insoluble | - | Selleck Chemicals |
Experimental Protocols
Protocol 1: Preparation of a 5 mM this compound Stock Solution in DMSO
Materials:
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This compound (Navitoclax) powder
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Anhydrous DMSO
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Vortex mixer
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Sterile microcentrifuge tubes
Procedure:
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Allow the vial of this compound powder to equilibrate to room temperature before opening.
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Weigh out 5 mg of this compound powder and place it in a sterile microcentrifuge tube.
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Add 1.0 mL of anhydrous DMSO to the tube.
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Vortex the solution until the powder is completely dissolved.
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If dissolution is slow, warm the tube at 37°C for 10 minutes or place it in an ultrasonic bath for a short period.
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Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
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Store the aliquots at -20°C.
Protocol 2: Preparation of a Working Solution for In Vivo Studies (Example)
For in vivo applications, a co-solvent system is often required. The following is an example formulation, and the final concentrations may need to be optimized for your specific experimental model.
Materials:
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This compound stock solution in DMSO (e.g., 20 mg/mL)
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PEG300
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Tween80
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ddH2O (double-distilled water) or saline
Procedure:
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Prepare a 20 mg/mL stock solution of this compound in fresh DMSO.
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To prepare a 1 mL working solution, add 50 µL of the 20 mg/mL DMSO stock solution to 400 µL of PEG300.
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Mix thoroughly until the solution is clear.
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Add 50 µL of Tween80 to the mixture and mix again until clear.
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Add 500 µL of ddH2O or saline to bring the final volume to 1 mL.
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This solution should be prepared fresh and used immediately for optimal results.
Visual Aids
Troubleshooting Workflow for this compound Solubility
Caption: A flowchart for troubleshooting common this compound solubility issues in DMSO.
Logical Relationship for In Vivo Formulation
Caption: The sequential process for preparing an in vivo formulation of this compound.
References
Potential for Abt-107 tachyphylaxis in long-term studies
Technical Support Center: Investigating Tachyphylaxis
Note: Information regarding a specific agent designated "Abt-107" is not available in the public domain. The following guide addresses the potential for tachyphylaxis in a hypothetical compound with similar characteristics, such as a G-protein coupled receptor (GPCR) agonist, to assist researchers in designing and troubleshooting long-term studies.
Frequently Asked Questions (FAQs)
Q1: We are observing a diminishing response to our compound in our long-term in vitro studies. Could this be tachyphylaxis?
A1: Yes, a rapidly diminishing response to a compound upon repeated administration could indicate tachyphylaxis. Tachyphylaxis is a form of acute desensitization that can occur within minutes to hours.[1][2][3] It is distinct from tolerance, which develops more gradually over days or weeks.[1][2] Key mechanisms include receptor desensitization, receptor internalization, and depletion of essential mediators.
Q2: What is the primary cellular mechanism behind tachyphylaxis for a GPCR agonist?
A2: For a GPCR agonist, the most common mechanism is receptor desensitization. This process begins when G protein-coupled receptor kinases (GRKs) phosphorylate the activated receptor. This phosphorylation promotes the binding of β-arrestin proteins, which uncouples the receptor from its G protein, blocking downstream signaling, and targets the receptor for internalization into endosomes.
Q3: How can we experimentally differentiate tachyphylaxis from metabolic tolerance?
A3: Tachyphylaxis is a pharmacodynamic phenomenon where the cellular response is reduced. Metabolic tolerance is a pharmacokinetic phenomenon where the drug is cleared more rapidly, often due to the upregulation of metabolic enzymes like CYP450s. To differentiate, you can measure the compound's concentration in the culture medium over time. If the concentration decreases faster with repeated treatments, metabolic tolerance may be a factor. If the concentration remains stable but the cellular response (e.g., cAMP production) decreases, tachyphylaxis is the more likely cause.
Q4: Can we reverse tachyphylaxis in our experimental system?
A4: Tachyphylaxis is often reversible after a "drug holiday" or a period of withdrawal. Removing the compound allows for receptor dephosphorylation and recycling back to the cell surface, restoring sensitivity. The required duration of this washout period depends on the specific compound and receptor kinetics.
Q5: Our dose-response curve shifts to the right and the Emax is lower in long-term treated cells. What does this indicate?
A5: This combination strongly suggests pharmacodynamic tolerance or tachyphylaxis. A rightward shift in the dose-response curve indicates decreased potency (a higher concentration is needed for the same effect). A reduction in the maximum effect (Emax) points to a loss of responsive receptors or a breakdown in the signaling cascade, characteristic of receptor downregulation or desensitization.
Troubleshooting Guide: Diminished Compound Efficacy
If you observe a declining response to your compound, follow these steps to identify the cause.
| Observed Issue | Potential Cause | Recommended Action |
| Rapid decline in response (minutes to hours) with repeated dosing. | Tachyphylaxis | 1. Implement a washout period between treatments to see if responsiveness is restored. 2. Perform a receptor internalization assay to visualize receptor trafficking. 3. Measure downstream second messengers (e.g., cAMP) at various time points after stimulation. |
| Gradual decline in response (days to weeks). | Chronic Tolerance | 1. Assess receptor density via receptor binding assays or western blotting to check for downregulation. 2. Analyze gene expression of the target receptor and key signaling proteins. |
| Variability between experiments. | Experimental Procedure | 1. Ensure consistent cell plating density and culture conditions. 2. Use a vehicle control to rule out solvent effects. 3. Confirm the stability and concentration of the compound in your media over the experiment's duration. |
| Compound appears less effective at all time points. | Compound Degradation / Bioavailability | 1. Check the stability of your compound under experimental conditions (temperature, pH, light exposure). 2. For in vitro models, ensure the compound can permeate the cell membrane if its target is intracellular. |
Experimental Protocols
Protocol 1: Assessing Receptor Internalization via High-Content Imaging
This protocol is designed to visualize the translocation of a GPCR from the cell membrane to intracellular compartments upon agonist stimulation.
Methodology:
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Cell Preparation: Seed cells stably expressing your GPCR of interest (e.g., tagged with GFP or a SNAP-tag) onto imaging-compatible plates (e.g., 96-well, black-walled, clear-bottom). Allow cells to adhere overnight.
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Labeling (if required): If using a SNAP-tag, label the surface receptors with a cell-impermeable fluorescent substrate according to the manufacturer's protocol. Wash thoroughly to remove unbound dye.
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Baseline Imaging: Acquire baseline images of the cells showing predominant cell-surface fluorescence.
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Stimulation: Treat cells with the experimental compound (e.g., "this compound") at a predetermined concentration (e.g., EC80). Include a vehicle control and a positive control agonist known to induce internalization.
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Time-Course Imaging: Acquire images at multiple time points post-stimulation (e.g., 5, 15, 30, 60 minutes).
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Image Analysis: Use high-content analysis software to quantify the internalization of the receptor. This is typically done by measuring the fluorescence intensity of intracellular puncta or vesicles compared to the cell membrane. A significant increase in intracellular fluorescence over time indicates compound-induced internalization.
Protocol 2: Quantifying Second Messenger Desensitization (cAMP Assay)
This protocol measures the functional desensitization of a Gs- or Gi-coupled receptor by quantifying cyclic AMP (cAMP) production over time.
Methodology:
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Cell Culture: Plate cells expressing the target receptor in a suitable assay plate (e.g., 96-well or 384-well).
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Pre-treatment/Desensitization: Treat one set of wells with the experimental compound for a defined period (e.g., 30-60 minutes) to induce desensitization. Treat a parallel set of wells with a vehicle control.
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Washout: Gently wash all wells with a serum-free medium to remove the compound.
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Re-stimulation: Acutely re-stimulate both the pre-treated and vehicle-treated wells with a range of concentrations of the experimental compound. Include a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
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Lysis and Detection: After a short incubation (e.g., 15-30 minutes), lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA, or LANCE).
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Data Analysis: Generate dose-response curves for both the vehicle-treated (naive) and compound-pre-treated (desensitized) cells. A rightward shift and/or a decrease in the Emax of the curve for the pre-treated cells indicates functional desensitization.
Visualizations
Signaling Pathway and Tachyphylaxis Mechanism
Caption: GPCR signaling and the mechanism of agonist-induced tachyphylaxis.
Experimental Workflow for Investigating Tachyphylaxis
Caption: Troubleshooting workflow for diagnosing diminished compound efficacy.
Troubleshooting Logic for Diminished Response
Caption: Logical flowchart for troubleshooting the root cause of a diminished drug response.
References
Technical Support Center: Interpreting Negative Results in Abt-107 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Abt-107. The information is designed to help interpret negative or unexpected experimental results and provide potential solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective agonist for the α7 neuronal nicotinic acetylcholine receptor (nAChR).[1] Its primary mechanism of action is to bind to and activate α7 nAChRs, which are ligand-gated ion channels. This activation leads to an influx of cations, primarily Ca2+, into the neuron, which in turn modulates various downstream signaling pathways.
Q2: What are the known downstream effects of α7 nAChR activation by this compound?
Activation of α7 nAChRs by this compound has been shown to trigger several downstream signaling cascades. These include the activation of Extracellular signal-regulated kinases 1/2 (ERK1/2) and cAMP response element-binding protein (CREB).[1] It has also been observed to increase S9-GSK3β (the inactive form of Glycogen synthase kinase 3 beta) and decrease phosphorylated tau protein in the cortex and hippocampus of mice.[1]
Q3: I am not observing the expected neuroprotective or cognitive-enhancing effects of this compound in my experiments. What are the potential reasons?
Several factors could contribute to a lack of observed efficacy. These can be broadly categorized into issues with the compound itself, the experimental model, or the assay conditions. A systematic troubleshooting approach is recommended to identify the root cause.
Q4: Could the issue be with the this compound compound I am using?
Yes, issues with the compound are a common source of experimental variability. It is crucial to verify the identity, purity, and stability of your this compound stock. Improper storage or multiple freeze-thaw cycles can lead to degradation. It is also important to ensure complete solubilization of the compound in your experimental buffer.
Q5: Are there cell-type specific considerations when using this compound?
Absolutely. The expression levels of α7 nAChRs can vary significantly between different cell lines and primary cell types. If your cell model has low or no expression of the α7 nAChR, you will not observe a direct effect of this compound. It is essential to confirm α7 nAChR expression in your experimental system using techniques like qPCR, Western blot, or immunocytochemistry.
Troubleshooting Guides
Issue 1: No detectable downstream signaling upon this compound treatment in a cell-based assay.
If you are not observing expected downstream effects such as ERK1/2 phosphorylation or changes in CREB activation after treating your cells with this compound, consider the following troubleshooting steps:
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Confirm Target Expression: Verify the presence of α7 nAChRs in your cell line.
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Optimize this compound Concentration and Incubation Time: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell type and assay.
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Check for Receptor Desensitization: Prolonged exposure to agonists can lead to receptor desensitization. Consider using shorter incubation times or a wash-out step.
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Control for Assay Interference: Ensure that this compound or the vehicle (e.g., DMSO) is not interfering with your detection method (e.g., antibody binding in a Western blot, enzyme activity in a reporter assay).
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Use a Positive Control: Include a known α7 nAChR agonist (e.g., nicotine, PNU-282987) as a positive control to confirm that the signaling pathway is functional in your cells.[2]
Issue 2: Inconsistent or variable results in animal studies with this compound.
In vivo experiments can be influenced by a multitude of factors. If you are observing high variability or a lack of a clear effect of this compound in your animal model, review the following:
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Pharmacokinetics and Bioavailability: this compound has good bioavailability when administered orally or intraperitoneally in rodents.[1] However, factors such as animal strain, age, and sex can influence drug metabolism and distribution. Consider performing a pilot pharmacokinetic study to determine the optimal dose and administration route for your specific model.
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Dosing Regimen: The timing and frequency of this compound administration can be critical. For example, in some studies, repeated daily administration was required to observe an effect on acetylcholine release.
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Behavioral Assay Sensitivity: The chosen behavioral paradigm may not be sensitive enough to detect the effects of this compound. Ensure that the assay is properly validated and that you have included appropriate positive and negative controls.
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Animal Health and Stress: The health and stress levels of the animals can significantly impact experimental outcomes, particularly in behavioral studies. Ensure proper animal husbandry and handling to minimize stress.
Data Presentation
Table 1: Summary of In Vivo Efficacy of this compound in Rodent Models
| Animal Model | Dosing Regimen | Administration Route | Observed Effect | Reference |
| Rats with unilateral 6-hydroxydopamine lesions | 0.25 mg/kg/day | Minipump infusion | Improved motor behaviors and increased striatal dopamine transporter levels. | |
| Mice | 0.01, 0.1, and 1.0 mg/kg | Intraperitoneal | Increased S9-GSK3 and decreased p-tau in cortex and hippocampus. | |
| Rats | 1, 3 µmol/kg daily for 3 days | Intraperitoneal | Dose-dependent increase in ACh release. | |
| AD transgenic APP-tau mice | 5 mg/kg/day | Intraperitoneal infusion | Attenuated tau hyperphosphorylation. |
Experimental Protocols
Key Experiment: In Vitro Assessment of this compound-Induced ERK1/2 Phosphorylation
This protocol outlines a general workflow for assessing the effect of this compound on ERK1/2 phosphorylation in a neuronal cell line expressing α7 nAChRs.
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Cell Culture: Plate neuronal cells (e.g., SH-SY5Y, PC12) in a suitable culture vessel and grow to 70-80% confluency.
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Serum Starvation: Prior to treatment, serum-starve the cells for 4-6 hours to reduce basal levels of ERK1/2 phosphorylation.
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This compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution to the desired final concentrations in serum-free media.
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Treatment: Remove the serum-free media from the cells and replace it with the media containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., a known growth factor). Incubate for the desired time (e.g., 15-30 minutes).
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Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
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Western Blotting:
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Separate equal amounts of protein from each sample by SDS-PAGE.
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Transfer the proteins to a PVDF or nitrocellulose membrane.
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Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
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Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
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Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
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Data Analysis: Quantify the band intensities for p-ERK1/2 and total ERK1/2. Normalize the p-ERK1/2 signal to the total ERK1/2 signal for each sample.
Mandatory Visualizations
Caption: Simplified signaling pathway of this compound through the α7 nAChR.
Caption: Troubleshooting workflow for negative results in this compound experiments.
References
How to control for vehicle effects with Abt-107
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Abt-107, a selective α7 neuronal nicotinic receptor (nAChR) agonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel.[1] Upon binding, it activates the receptor, leading to an influx of cations, primarily calcium (Ca2+), into the cell. This increase in intracellular calcium triggers various downstream signaling cascades.
Q2: What are the common research applications for this compound?
A2: this compound has been investigated for its potential therapeutic effects in neurological and psychiatric disorders. Research applications include studying its neuroprotective effects in models of Parkinson's disease and its ability to improve sensory gating and cognitive function.[2][3]
Q3: How should this compound be stored?
A3: For long-term storage, it is recommended to store this compound as a solid at -20°C. For solutions, it is advisable to aliquot and store at -80°C to avoid repeated freeze-thaw cycles. Always refer to the manufacturer's specific storage recommendations.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected results in vivo.
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Possible Cause: Vehicle effects may be confounding the experimental results. The vehicle itself might have biological activity or affect the solubility and bioavailability of this compound.
-
Troubleshooting Steps:
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Always include a vehicle-only control group: This is the most critical step to differentiate the effects of this compound from those of the vehicle. The vehicle control group should receive the same volume and administration route of the vehicle as the this compound treated group.
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Select an appropriate vehicle: The choice of vehicle depends on the administration route and the solubility of this compound. See the "Experimental Protocols" section for recommended vehicles.
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Ensure proper formulation: Inadequate dissolution or precipitation of this compound in the vehicle can lead to inconsistent dosing. Visually inspect the formulation for any precipitates before administration.
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Evaluate vehicle toxicity: Some vehicles, especially at high concentrations, can have their own toxic effects. Conduct a preliminary study to assess the tolerability of the chosen vehicle in your animal model.
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Issue 2: Poor solubility of this compound in the desired vehicle.
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Possible Cause: this compound may have limited solubility in aqueous solutions.
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Troubleshooting Steps:
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Use a co-solvent system: A common approach is to first dissolve this compound in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it with an aqueous vehicle such as saline or corn oil.
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Consider alternative vehicles: For in vivo studies, vehicles such as polyethylene glycol (PEG), cyclodextrins, or lipid-based formulations can be used to improve the solubility of hydrophobic compounds.
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Sonication: Gentle sonication can aid in the dissolution of the compound. However, be cautious of potential degradation with excessive heat.
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pH adjustment: The solubility of this compound may be pH-dependent. Assess the effect of adjusting the pH of the vehicle on its solubility, ensuring the final pH is physiologically compatible.
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Experimental Protocols
In Vivo Administration of this compound
This protocol provides a general guideline for the preparation and administration of this compound in rodents.
Vehicle Preparation:
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Option 1 (for intraperitoneal injection): A suggested vehicle is 10% DMSO in corn oil.
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Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
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For a final concentration of 1 mg/mL, add 100 µL of the DMSO stock solution to 900 µL of corn oil.
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Vortex the solution thoroughly to ensure a uniform suspension.
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Option 2 (for subcutaneous infusion via osmotic minipump): Sterile saline can be a suitable vehicle.
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Dissolve this compound directly in sterile saline to the desired concentration.
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Ensure complete dissolution before filling the osmotic minipumps according to the manufacturer's instructions.
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Administration:
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Animal Model: This protocol is intended for use in rats or mice. All animal procedures should be approved by the institutional animal care and use committee (IACUC).
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Dosing: The dosage of this compound should be determined based on previous studies and the specific research question. A dose-response study is recommended to establish the optimal dose.
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Control Groups:
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Vehicle Control: Administer the vehicle alone (e.g., 10% DMSO in corn oil or saline) using the same volume and route as the this compound group.
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Untreated Control: A group of animals that receives no treatment can also be included to assess baseline measurements.
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Procedure:
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For intraperitoneal (i.p.) injection, gently restrain the animal and inject the solution into the lower abdominal quadrant.
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For subcutaneous infusion, surgically implant the osmotic minipumps in the dorsal subcutaneous space.
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Data Presentation
| Group | Treatment | Dose | Administration Route | Number of Animals | Key Readout(s) |
| 1 | Vehicle Control | N/A | i.p. or s.c. | 8-10 | Behavioral tests, tissue analysis |
| 2 | This compound | X mg/kg | i.p. or s.c. | 8-10 | Behavioral tests, tissue analysis |
| 3 | This compound | Y mg/kg | i.p. or s.c. | 8-10 | Behavioral tests, tissue analysis |
| 4 | Untreated Control | N/A | N/A | 8-10 | Behavioral tests, tissue analysis |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
Activation of the α7 nAChR by this compound leads to a cascade of intracellular events. The initial influx of Ca2+ can trigger several downstream signaling pathways, including the JAK2-STAT3, PI3K-Akt, and MAPK/ERK pathways. The activation of the MAPK/ERK pathway can lead to the phosphorylation of the transcription factor CREB (cAMP response element-binding protein), which is involved in learning, memory, and neuronal survival.
Caption: Signaling pathway of this compound via α7 nAChR activation.
Experimental Workflow for In Vivo Study
The following diagram illustrates a typical workflow for an in vivo experiment investigating the effects of this compound, emphasizing the importance of the vehicle control group.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. α7 nicotinic acetylcholine receptors as therapeutic targets in schizophrenia: update on animal and clinical studies and strategies for the future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of α7nAChR Protects Against Gastric Inflammation and Dysmotility in Parkinson’s Disease Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Brain Penetration of α7 Nicotinic Acetylcholine Receptor (nAChR) Agonists
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor brain penetration of α7 nicotinic acetylcholine receptor (nAChR) agonists.
Section 1: Troubleshooting Guides
This section addresses common issues encountered during experiments aimed at improving the central nervous system (CNS) delivery of α7 agonists.
1.1 Problem: Low Brain-to-Plasma Concentration Ratio (Kp,uu) of my α7 Agonist
Question: My novel α7 agonist shows excellent in vitro potency, but the in vivo brain concentrations are disappointingly low. What are the likely causes and how can I troubleshoot this?
Answer: A low unbound brain-to-plasma concentration ratio (Kp,uu) is a common challenge in CNS drug development.[1] The primary reasons for this are often related to the physicochemical properties of the compound and its interaction with the blood-brain barrier (BBB). Here are the potential causes and troubleshooting steps:
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Poor Physicochemical Properties: The BBB is a highly selective barrier that restricts the passage of many molecules.[2][3][4]
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Troubleshooting:
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Assess Physicochemical Properties: Analyze your compound's lipophilicity (LogP/LogD), topological polar surface area (TPSA), molecular weight (MW), and number of hydrogen bond donors (HBD). Optimal ranges for BBB penetration are generally considered to be:
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LogP: 1-5
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TPSA: < 90 Ų
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MW: < 500 Da
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HBD: < 3
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Structural Modification: If your compound falls outside these optimal ranges, consider medicinal chemistry approaches to modify its structure. For instance, reducing polarity or the number of hydrogen bond donors can enhance passive diffusion across the BBB.
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P-glycoprotein (P-gp) Efflux: Your α7 agonist may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of the brain.[2]
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Troubleshooting:
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In Vitro P-gp Substrate Assay: Perform a bidirectional permeability assay using cell lines that overexpress P-gp, such as MDCK-MDR1 cells. An efflux ratio (Papp(B-A)/Papp(A-B)) greater than 2 is a strong indicator that your compound is a P-gp substrate.
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In Vivo Co-administration Studies: In your animal model, co-administer your α7 agonist with a known P-gp inhibitor (e.g., verapamil, elacridar). A significant increase in the brain concentration of your agonist in the presence of the inhibitor confirms P-gp mediated efflux.
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Structural Modification to Evade P-gp: Modify the structure of your compound to reduce its affinity for P-gp. This can involve altering its charge, lipophilicity, or adding specific functional groups.
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Rapid Metabolism: The compound may be rapidly metabolized in the periphery (e.g., in the liver), reducing the amount of active drug available to cross the BBB.
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Troubleshooting:
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Metabolic Stability Assays: Assess the metabolic stability of your compound using liver microsomes or hepatocytes.
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Identify Metabolic Hotspots: Use techniques like mass spectrometry to identify the sites on your molecule that are most susceptible to metabolism.
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Prodrug Strategy: Consider designing a prodrug that masks the metabolically labile part of the molecule. The prodrug should be designed to be cleaved in the brain, releasing the active α7 agonist.
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1.2 Problem: High Variability in In Vivo Brain Penetration Data
Question: I'm observing significant animal-to-animal variability in the brain concentrations of my α7 agonist. What could be causing this and how can I improve the consistency of my data?
Answer: High variability in in vivo pharmacokinetic data can obscure the true brain penetration potential of your compound. Here are some common causes and solutions:
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Experimental Technique: Inconsistent surgical procedures or sample collection can introduce significant variability.
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Troubleshooting:
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Standardize Protocols: Ensure all researchers are following a standardized and detailed protocol for animal handling, dosing, and sample collection.
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Training: Provide thorough training on surgical techniques, such as in situ brain perfusion, to minimize variations.
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Automated Systems: Where possible, use automated blood sampling or microdialysis systems to reduce human error.
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Animal-Related Factors: Differences in animal age, weight, sex, and health status can impact drug metabolism and distribution.
-
Troubleshooting:
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Source and Acclimatization: Use animals from a single, reputable supplier and allow for an adequate acclimatization period before starting the experiment.
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Group Homogeneity: Ensure that animals within each experimental group are as homogenous as possible in terms of age and weight.
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Health Monitoring: Exclude any animals that show signs of illness.
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-
-
Analytical Method: Issues with the bioanalytical method used to quantify drug concentrations in plasma and brain tissue can lead to inaccurate and variable results.
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Troubleshooting:
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Method Validation: Thoroughly validate your analytical method (e.g., LC-MS/MS) for linearity, accuracy, precision, and sensitivity in both plasma and brain homogenate.
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Internal Standards: Use an appropriate internal standard to correct for variations in sample processing and instrument response.
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1.3 Problem: Low Transendothelial Electrical Resistance (TEER) in In Vitro BBB Model
Question: My hCMEC/D3 cell monolayer in the Transwell assay is showing consistently low TEER values. What does this mean and how can I improve it?
Answer: Transendothelial Electrical Resistance (TEER) is a measure of the integrity of the tight junctions in your in vitro BBB model. Low TEER values suggest a "leaky" barrier, which can lead to an overestimation of a compound's permeability.
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Cell Culture Conditions: Suboptimal cell culture conditions are a common cause of poor barrier formation.
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Troubleshooting:
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Cell Passage Number: Use hCMEC/D3 cells at a low passage number, as prolonged culturing can lead to a decline in their barrier-forming properties.
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Seeding Density: Optimize the initial seeding density to ensure the cells form a confluent monolayer without becoming overgrown.
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Media Composition: Use the recommended media and supplements for hCMEC/D3 cells. The presence of hydrocortisone is crucial for tight junction formation.
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Co-culture with Astrocytes or Pericytes: Co-culturing the endothelial cells with astrocytes or pericytes can enhance barrier tightness and increase TEER values.
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Measurement Technique: Improper TEER measurement technique can give artificially low readings.
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Troubleshooting:
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Electrode Placement: Ensure the electrode is placed consistently in the same position and depth within the Transwell insert for each measurement.
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Temperature: Allow the culture plates to equilibrate to room temperature before taking measurements, as temperature fluctuations can affect TEER.
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Electrode Cleaning: Regularly clean the electrodes according to the manufacturer's instructions to prevent protein buildup, which can interfere with the measurement.
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Section 2: Frequently Asked Questions (FAQs)
Q1: What is the unbound brain-to-plasma concentration ratio (Kp,uu) and why is it a better metric than the total brain-to-plasma ratio (Kp)?
A1: The Kp,uu is the ratio of the unbound concentration of a drug in the brain interstitial fluid to the unbound concentration in the plasma at steady state. It is considered the gold standard for assessing brain penetration because only the unbound drug is free to interact with its target and elicit a pharmacological effect. The total brain-to-plasma ratio (Kp) can be misleading because it includes drug that is non-specifically bound to brain tissue and plasma proteins, which does not contribute to target engagement. A Kp,uu value greater than 0.3 is generally considered indicative of good brain penetration.
Q2: How can I determine if my α7 agonist is a substrate of P-glycoprotein (P-gp)?
A2: You can use a combination of in vitro and in vivo methods. The most common in vitro method is a bidirectional permeability assay using a cell line that overexpresses P-gp, such as MDCK-MDR1 cells. An efflux ratio (the ratio of permeability in the basal-to-apical direction to the apical-to-basal direction) greater than 2 suggests that your compound is a P-gp substrate. For in vivo confirmation, you can compare the brain penetration of your compound in wild-type animals versus animals that lack P-gp (P-gp knockout models) or co-administer a P-gp inhibitor.
Q3: What are the advantages of using a prodrug strategy to improve brain penetration?
A3: A prodrug is an inactive derivative of a drug molecule that is converted to the active form in the body. For CNS delivery, a prodrug can be designed to be more lipophilic than the parent drug, allowing it to cross the BBB more readily. Once in the brain, the prodrug is cleaved by enzymes to release the active α7 agonist. This strategy can also be used to protect the drug from premature metabolism in the periphery.
Q4: How can nanoparticle-based delivery systems help overcome poor brain penetration?
A4: Nanoparticles can encapsulate the α7 agonist, protecting it from degradation and recognition by efflux transporters. The surface of the nanoparticles can be functionalized with ligands that target specific receptors on the BBB, facilitating receptor-mediated transcytosis into the brain. This approach can significantly increase the brain concentration of drugs that would otherwise not be able to cross the BBB.
Q5: My α7 agonist shows rapid desensitization in vitro. How can I address this in my experiments?
A5: The α7 nAChR is known for its rapid desensitization upon agonist binding, which can complicate the interpretation of experimental results. To address this, you can use positive allosteric modulators (PAMs). PAMs are compounds that bind to a different site on the receptor than the agonist and can enhance the receptor's response to the agonist and/or reduce its desensitization. PNU-120596 is a well-characterized Type II PAM for the α7 nAChR that can be used in both in vitro and in vivo studies to sustain receptor activation.
Section 3: Data Presentation
Table 1: Physicochemical Properties and Brain Penetration of Representative α7 nAChR Agonists
| Compound | Molecular Weight (Da) | cLogP | TPSA (Ų) | H-Bond Donors | Kp,uu | Brain Penetration |
| Compound A (Hypothetical) | 450 | 1.5 | 110 | 4 | < 0.1 | Poor |
| PNU-282987 | 264.75 | 2.8 | 49.3 | 1 | > 0.3 | Good |
| PHA-543613 | 307.78 | 2.1 | 64.6 | 1 | > 0.3 | Good |
| Compound B (Hypothetical Prodrug of A) | 550 | 4.0 | 85 | 2 | > 0.5 | Excellent |
Note: Kp,uu values are often proprietary and not widely published. The values for PNU-282987 and PHA-543613 are inferred from literature describing them as brain penetrant. The hypothetical compounds illustrate how modifying physicochemical properties can impact brain penetration.
Section 4: Experimental Protocols
4.1 Protocol: In Vitro Blood-Brain Barrier Permeability Assay using hCMEC/D3 Cells
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Cell Culture:
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Culture hCMEC/D3 cells in Endothelial Cell Basal Medium supplemented with fetal bovine serum, hydrocortisone, ascorbic acid, and basic fibroblast growth factor.
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Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
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Use cells between passages 25 and 35.
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Transwell Setup:
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Coat the apical side of Transwell inserts (e.g., 0.4 µm pore size) with collagen type I.
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Seed hCMEC/D3 cells onto the coated inserts at a density of 2.5 x 10⁴ cells/cm².
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Culture for 5-7 days to allow for the formation of a confluent monolayer.
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Barrier Integrity Assessment:
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Measure the Transendothelial Electrical Resistance (TEER) daily using an EVOM2 epithelial voltohmmeter. A stable TEER value of >30 Ω·cm² is indicative of a functional barrier.
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Perform a permeability assay with a paracellular marker like Lucifer Yellow to confirm barrier tightness.
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Permeability Assay:
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Wash the cell monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
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Add the test compound (α7 agonist) to the apical (donor) chamber.
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At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.
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Analyze the concentration of the compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
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Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
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4.2 Protocol: In Situ Brain Perfusion in Rats
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Animal Preparation:
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Anesthetize a male Sprague-Dawley rat (250-300 g) with an appropriate anesthetic (e.g., ketamine/xylazine).
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Expose the right common carotid artery and ligate the external carotid artery and its branches.
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Insert a cannula into the common carotid artery, pointing towards the brain.
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Perfusion:
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Begin perfusion with a pre-warmed (37°C) and oxygenated physiological buffer (e.g., Krebs-Ringer bicarbonate buffer) for a brief period to wash out the blood.
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Switch to the perfusion buffer containing the α7 agonist at a known concentration.
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Maintain a constant perfusion rate (e.g., 10 mL/min).
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Perfuse for a short duration (e.g., 30-60 seconds) to measure the initial rate of uptake.
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Sample Collection and Analysis:
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At the end of the perfusion, decapitate the animal and collect the brain.
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Dissect the brain region of interest, weigh it, and homogenize it.
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Analyze the concentration of the α7 agonist in the brain homogenate and in the perfusion fluid using a validated analytical method.
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Calculate the brain uptake clearance (Cl_up) or the permeability-surface area (PS) product.
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Section 5: Visualizations
Caption: Logical workflow for addressing poor brain penetration of α7 agonists.
Caption: Simplified signaling pathways of the α7 nAChR.
References
Managing potential side effects of Abt-107 in animal models
Disclaimer: Publicly available information on specific adverse effects of Abt-107 in animal models is limited. The following troubleshooting guide and FAQs are based on the known pharmacology of this compound as a selective α7 nicotinic acetylcholine receptor (nAChR) agonist and general principles of preclinical animal research. Researchers should always conduct pilot studies to determine the optimal dose and tolerability for their specific animal model and experimental conditions.
Troubleshooting Guide: Managing Potential Side Effects
This guide addresses potential issues researchers may encounter during in vivo experiments with this compound.
| Observed Issue | Potential Cause | Recommended Action & Troubleshooting |
| Unexpected Behavioral Changes (e.g., hyperactivity, sedation, tremors) | On-target effects of α7 nAChR activation in the central nervous system. Off-target effects at very high doses. | 1. Dose Adjustment: Review the dose-response relationship. An inverted U-shaped response curve is common with nAChR agonists, where higher doses may lead to receptor desensitization and reduced or different effects[1]. Consider lowering the dose. 2. Acclimatization: Ensure animals are properly acclimatized to the experimental procedures and environment to minimize stress-induced behavioral changes. 3. Detailed Behavioral Scoring: Implement a detailed behavioral scoring system (e.g., open field test) to systematically quantify any changes from baseline. |
| Changes in Food Intake and Body Weight | α7 nAChR agonists have been shown to affect feeding behavior and body weight in animal models. | 1. Daily Monitoring: Closely monitor food and water intake and body weight daily. 2. Palatable Diet: If anorexia is observed, consider providing a more palatable diet or dietary supplements to encourage eating. 3. Dose Reduction: A dose reduction may be necessary if significant weight loss occurs. |
| Cardiovascular Effects (e.g., changes in heart rate or blood pressure) | Nicotinic acetylcholine receptors are involved in regulating cardiovascular function. Activation can lead to sympathetic nervous system stimulation. | 1. Cardiovascular Monitoring: In studies where cardiovascular effects are a concern, consider using telemetry to monitor heart rate and blood pressure. 2. Baseline Measurements: Establish stable baseline cardiovascular parameters before initiating this compound administration. 3. Dose-Response Assessment: Carefully assess the dose-response relationship for any cardiovascular changes. |
| Gastrointestinal Issues (e.g., diarrhea, constipation) | Non-selective nAChR agonists are known to cause gastrointestinal side effects[2]. While this compound is selective, high doses could potentially affect gut motility. | 1. Stool Monitoring: Regularly monitor the consistency and frequency of animal feces. 2. Hydration: Ensure adequate hydration, especially if diarrhea is observed. 3. Dose Adjustment: Consider adjusting the dose if gastrointestinal issues persist. |
| Injection Site Reactions (for parenteral administration) | Irritation from the vehicle or the compound itself. | 1. Vehicle Control: Always include a vehicle-only control group to assess the effects of the vehicle. 2. Site Rotation: Rotate injection sites for repeated administrations. 3. Formulation Check: Ensure the pH and osmolarity of the formulation are within a physiologically acceptable range. |
| Worsening of Inflammatory Conditions | In a model of experimental colitis, selective α7 nAChR agonists were found to worsen the condition. | 1. Use with Caution in Inflammatory Models: Exercise caution when using this compound in animal models of inflammatory diseases, particularly those involving the gastrointestinal tract. 2. Inflammatory Marker Monitoring: Monitor key inflammatory markers to detect any exacerbation of the inflammatory response. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR)[3][4]. These receptors are ligand-gated ion channels found in the central and peripheral nervous systems. Activation of α7 nAChRs is associated with various physiological processes, including learning, memory, and inflammation modulation.
Q2: What are the known pharmacokinetic parameters of this compound in common animal models?
A2: this compound has demonstrated good bioavailability and central nervous system penetration in several species.
| Species | Oral Bioavailability (%) | Intraperitoneal Bioavailability (%) | Intramuscular Bioavailability (%) | Brain/Plasma Ratio |
| Mouse | 51.1 | 100 | - | ~1 |
| Rat | 81.2 | 100 | - | ~1 |
| Monkey | 40.6 | - | 100 | Not Reported |
| Data sourced from MedChemExpress[3]. |
Q3: Are there any known drug-drug interactions with this compound in animal studies?
A3: Specific drug-drug interaction studies for this compound are not widely published. However, researchers should be cautious when co-administering other compounds that affect the cholinergic system or have central nervous system activity.
Q4: What is a typical effective dose range for this compound in animal models?
A4: The effective dose of this compound can vary depending on the animal model and the intended therapeutic effect. For example, in a rat model of Parkinson's disease, a continuous infusion of 0.25 mg/kg/day was shown to be neuroprotective. In mice, doses ranging from 0.01 to 1.0 mg/kg (i.p.) have been used to study its effects on intracellular signaling pathways. It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental paradigm.
Q5: How should I prepare and administer this compound?
A5: The solubility and stability of this compound in different vehicles should be confirmed. It is often dissolved in DMSO for stock solutions and then diluted in saline or phosphate-buffered saline for in vivo administration. The route of administration (e.g., intraperitoneal, subcutaneous, oral) will depend on the experimental design and the pharmacokinetic profile of the compound.
Experimental Protocols & Visualizations
Experimental Protocol: Neuroprotection Study in a 6-OHDA Rat Model of Parkinson's Disease
This protocol is adapted from studies demonstrating the neuroprotective effects of this compound.
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Animal Model: Male Sprague-Dawley rats (350-380 g).
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Drug Administration:
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This compound is administered via a subcutaneously implanted osmotic minipump.
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A typical dose is 0.25 mg/kg/day.
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A vehicle control group (e.g., saline) should be included.
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Drug administration begins two weeks prior to the lesioning procedure.
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Lesioning Procedure:
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Animals are anesthetized.
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A unilateral injection of 6-hydroxydopamine (6-OHDA) is made into the medial forebrain bundle to create a lesion of the nigrostriatal dopamine pathway.
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Behavioral Assessment:
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Assess motor deficits using tests such as the contralateral forelimb use test and the adjusted stepping test at regular intervals post-lesioning.
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Post-mortem Analysis:
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At the end of the study, animals are euthanized, and brain tissue is collected.
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Analyze the integrity of the dopaminergic system by measuring striatal dopamine transporter (DAT) levels via autoradiography or assessing dopamine release from striatal synaptosomes.
-
Diagrams
Caption: this compound activates α7 nAChRs, leading to downstream signaling associated with neuroprotection.
Caption: A general workflow for in vivo studies with this compound, including monitoring and potential dose adjustment.
References
- 1. α7 nicotinic acetylcholine receptors as therapeutic targets in schizophrenia: update on animal and clinical studies and strategies for the future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Effects of Nicotinic Acetylcholine Receptor Agonists in Assays of Pai" by Kelen Freitas [scholarscompass.vcu.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The α7 nicotinic receptor agonist this compound protects against nigrostriatal damage in rats with unilateral 6-hydroxydopamine lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Abt-107 Efficacy and Anesthesia Interactions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential impact of anesthesia on the efficacy of Abt-107, a selective α7 nicotinic acetylcholine receptor (nAChR) agonist. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during in vivo experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a selective agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR)[1][2][3]. Activation of this receptor, which is a ligand-gated ion channel, leads to an influx of cations, primarily Ca2+. This influx triggers downstream signaling cascades, including the activation of ERK1/2 and CREB, which are involved in neuroprotection and cognitive enhancement[1]. This compound has been shown to protect against nigrostriatal damage and improve dopaminergic function in rodent models of Parkinson's disease[2].
Q2: Can the choice of anesthesia impact the experimental results with this compound?
Yes, the choice of anesthetic can significantly influence the observed efficacy of this compound. Anesthetics can interact with the neuronal signaling pathways modulated by this compound, potentially leading to confounding results. These interactions can occur at the receptor level, downstream signaling pathways, or by independently affecting the physiological parameters being measured.
Q3: Are there known interactions between specific anesthetics and the α7 nAChR?
Yes, several studies have demonstrated interactions between common anesthetics and nicotinic acetylcholine receptors.
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Inhaled Anesthetics (e.g., Isoflurane): Isoflurane has been shown to inhibit the function of nAChRs, including the α7 subtype. This inhibition can reduce the current elicited by acetylcholine and other agonists. The degree of inhibition may be dependent on the concentration of the anesthetic and the timing of its administration relative to the agonist.
-
Injectable Anesthetics (e.g., Ketamine/Xylazine, Propofol):
-
Ketamine: As an NMDA receptor antagonist, ketamine can independently increase dopamine levels in the brain, particularly in the cortex and nucleus accumbens. Since this compound also enhances dopaminergic transmission, the use of ketamine could mask or exaggerate the effects of this compound on dopamine-related readouts.
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Xylazine: As an α2-adrenergic agonist, xylazine can also induce dopamine release, further complicating the interpretation of this compound's effects on the dopaminergic system.
-
Propofol: Propofol is known to have neuroprotective properties by activating GABA-A receptors, reducing oxidative stress, and suppressing apoptosis. If the experimental goal is to assess the neuroprotective efficacy of this compound, propofol could produce a confounding neuroprotective effect, making it difficult to isolate the specific contribution of this compound.
-
Troubleshooting Guide
| Observed Issue | Potential Cause Related to Anesthesia | Recommended Action |
| Reduced or inconsistent efficacy of this compound in neuroprotection studies. | Isoflurane-induced inhibition of α7 nAChR: The anesthetic may be directly interfering with the binding or activation of the receptor by this compound. | Consider using an alternative anesthetic with a different mechanism of action. If isoflurane must be used, aim for the lowest possible concentration required to maintain a stable anesthetic plane. A pilot study to evaluate the effect of different isoflurane concentrations on this compound efficacy may be warranted. |
| Confounding neuroprotective effects of the anesthetic: Propofol and ketamine/xylazine have demonstrated neuroprotective properties that could mask the specific effects of this compound. | Switch to an anesthetic with minimal intrinsic neuroprotective effects. Alternatively, ensure that the anesthetic is administered consistently across all experimental groups, including controls, and acknowledge the potential for confounding effects in the interpretation of the data. | |
| Higher than expected dopamine release or related behavioral effects. | Synergistic effects of this compound and ketamine/xylazine: Both this compound and ketamine/xylazine can independently increase dopamine levels. | Use an anesthetic that does not significantly impact the dopaminergic system, such as a low-dose inhalant anesthetic. If ketamine/xylazine is necessary, carefully titrate the dose and include appropriate control groups to dissect the individual contributions of the anesthetic and this compound. |
| Variability in cognitive assessment outcomes. | Anesthetic interference with neuronal signaling: Anesthetics can alter brain activity and connectivity, potentially interfering with the cognitive processes being assessed. | For cognitive studies, consider experimental designs that minimize the influence of anesthesia during testing. This may involve using very short-acting anesthetics for procedural reasons only, with testing performed after a sufficient recovery period. For certain paradigms, awake-animal models may be more appropriate. |
Data Summary
Table 1: Summary of Anesthetic Interactions with this compound Relevant Pathways
| Anesthetic Agent | Mechanism of Action | Potential Impact on this compound Efficacy | Supporting Evidence |
| Isoflurane | Positive allosteric modulator of GABA-A and glycine receptors; inhibitor of nAChRs. | Can directly inhibit α7 nAChR function, potentially reducing the efficacy of this compound. | Studies show isoflurane suppresses acetylcholine-induced currents at nAChRs in a concentration-dependent manner. |
| Ketamine/Xylazine | Ketamine: NMDA receptor antagonist. Xylazine: α2-adrenergic agonist. | Ketamine and xylazine can both increase dopamine release, which may confound the assessment of this compound's effects on dopaminergic signaling. Ketamine/xylazine mixtures have also been shown to have neuroprotective effects. | Meta-analysis indicates acute ketamine administration significantly increases dopamine levels in rodent brains. Xylazine has been shown to induce dopamine release in the nucleus accumbens. |
| Propofol | Positive allosteric modulator of GABA-A receptors. | Possesses intrinsic neuroprotective properties that could mask or alter the observed neuroprotective effects of this compound. | Multiple studies have demonstrated propofol's ability to reduce neuronal injury in various in vitro and in vivo models. |
Experimental Protocols
Protocol 1: General In Vivo Efficacy Assessment of this compound in a Rodent Model of Neurodegeneration
-
Animal Model: Select an appropriate rodent model of neurodegeneration (e.g., 6-OHDA lesion model for Parkinson's disease).
-
Acclimation: Allow animals to acclimate for at least one week before any experimental procedures.
-
Anesthesia:
-
Recommended: Isoflurane. Induction at 4-5% and maintenance at 1-2% in oxygen. While isoflurane can interact with nAChRs, its rapid induction and recovery, and ease of dose titration make it a common choice. Be consistent with the concentration and duration of anesthesia across all groups.
-
Alternative: If concerns about nAChR inhibition are high, consider a carefully titrated dose of ketamine/xylazine, acknowledging the potential for dopaminergic confounding effects.
-
-
Surgical Procedure (if applicable): Perform the neurotoxin lesioning or other surgical intervention under aseptic conditions. Monitor vital signs (respiratory rate, temperature) throughout the procedure.
-
This compound Administration:
-
Route: Intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Dose: Based on previous literature, a dose range of 0.1 to 1 mg/kg can be considered.
-
Timing: Administer this compound at the appropriate time relative to the insult, as determined by the study design (e.g., pre-treatment, post-treatment).
-
-
Post-operative Care: Provide appropriate analgesia and monitor for recovery from anesthesia.
-
Efficacy Assessment:
-
Behavioral Testing: Conduct relevant behavioral tests (e.g., cylinder test, rotarod) at pre-determined time points post-lesion.
-
Histological Analysis: At the study endpoint, perfuse the animals and collect brain tissue for immunohistochemical analysis of relevant markers (e.g., tyrosine hydroxylase for dopaminergic neurons).
-
Protocol 2: Assessment of this compound on Cognitive Function
-
Animal Model: Use a suitable rodent strain for cognitive testing (e.g., C57BL/6 mice or Wistar rats).
-
Anesthesia (for any necessary procedures):
-
If a brief surgical procedure is required (e.g., cannula implantation), use a short-acting anesthetic and allow for a full recovery period (at least 72 hours) before behavioral testing.
-
-
This compound Administration:
-
Route and Dose: As per Protocol 1.
-
Timing: Administer this compound at a consistent time before each behavioral testing session (e.g., 30 minutes prior).
-
-
Cognitive Assessment:
-
Employ a battery of cognitive tests relevant to the domains of interest (e.g., novel object recognition for memory, attentional set-shifting for executive function).
-
Ensure that all testing is conducted in a low-stress environment and that animals are habituated to the testing apparatus.
-
-
Data Analysis: Analyze the behavioral data using appropriate statistical methods to compare the performance of this compound-treated animals to vehicle-treated controls.
Visualizations
Caption: Signaling pathway of this compound activation of the α7 nAChR.
Caption: General experimental workflow for in vivo efficacy studies.
References
- 1. Isoflurane inhibits nicotinic acetylcholine receptor-mediated 22Na+ influx and muscarinic receptor-evoked cyclic GMP production in cultured bovine adrenal medullary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoflurane modulation of neuronal nicotinic acetylcholine receptors expressed in human embryonic kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sensitivity of the alpha7 nicotinic acetylcholine receptor to isoflurane may depend on receptor inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
Abt-107 stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of Abt-107, along with troubleshooting guidance for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid form of this compound?
For long-term storage, it is recommended to store solid this compound at -20°C. Ensure the container is tightly sealed to protect it from moisture.
Q2: What are the recommended storage conditions for this compound stock solutions?
Stock solutions of this compound should be stored at low temperatures to maintain stability. Based on supplier recommendations, stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q3: How should I prepare and store working solutions of this compound for in vivo experiments?
Working solutions for in vivo experiments should be prepared fresh on the day of use from a thawed stock solution.[1] It is not recommended to store diluted working solutions for extended periods.
Q4: What should I do if I observe precipitation when preparing a solution of this compound?
If you observe precipitation or phase separation during the preparation of an this compound solution, gentle heating and/or sonication can be used to help dissolve the compound.[1]
Stability and Storage Data Summary
The following table summarizes the recommended storage conditions for this compound.
| Form | Storage Temperature | Duration | Special Instructions |
| Solid | -20°C | Long-term | Keep container tightly sealed. |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[1] | |
| Working Solution | N/A | N/A | Prepare fresh for each experiment. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | Degradation of this compound due to improper storage. | Ensure that stock solutions have been stored at the correct temperature and for the recommended duration. Always prepare fresh working solutions. |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. | |
| Precipitation in the working solution. | Poor solubility of this compound in the chosen solvent system. | Use gentle heating or sonication to aid dissolution. Consider optimizing the solvent composition if precipitation persists. |
| The solution was stored at a low temperature after preparation. | Prepare working solutions fresh and use them at room temperature unless the experimental protocol specifies otherwise. | |
| Reduced potency of this compound over time. | Long-term storage of diluted working solutions. | Always prepare working solutions fresh from a properly stored stock solution on the day of the experiment. |
| Exposure to light or extreme pH (if the compound is sensitive). | While specific data for this compound is unavailable, as a general precaution, protect solutions from direct light and maintain a neutral pH unless the experimental protocol requires otherwise. |
Visual Guides
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound solutions.
Simplified Mechanism of Action of this compound
References
Validation & Comparative
ABT-107 Versus Nicotine for Neuroprotection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neuroprotective effects of the selective α7 nicotinic acetylcholine receptor (nAChR) agonist, ABT-107, and the broader nAChR agonist, nicotine. The information presented is collated from preclinical studies, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Executive Summary
Both this compound and nicotine have demonstrated neuroprotective properties in animal models of neurodegeneration, particularly in models of Parkinson's disease. Their mechanism of action is largely attributed to the activation of α7 nicotinic acetylcholine receptors (nAChRs), which triggers downstream signaling cascades that promote neuronal survival and reduce inflammation. Preclinical data suggest that this compound, a selective α7 nAChR agonist, offers comparable neuroprotective efficacy to nicotine with the potential for a more favorable side-effect profile due to its receptor selectivity.
Quantitative Data Comparison
The following tables summarize the key quantitative findings from a pivotal preclinical study comparing this compound and nicotine in a 6-hydroxydopamine (6-OHDA)-induced rat model of Parkinson's disease.
Table 1: Effect on Striatal Dopamine Transporter (DAT) Levels
| Treatment Group | Dopamine Transporter (DAT) Levels (% of control) |
| 6-OHDA + Vehicle | ~30% |
| 6-OHDA + this compound (0.25 mg/kg/day) | Significantly increased compared to vehicle[1][2] |
| 6-OHDA + Nicotine (1 mg/kg/day) | Significantly increased compared to vehicle[1][2] |
Note: The striatal dopamine transporter (DAT) is a marker for the integrity of dopaminergic neurons. A reduction of approximately 70% was observed in the lesioned animals treated with a vehicle. Both this compound and nicotine treatment significantly mitigated this reduction.[1]
Table 2: Effect on Striatal Dopamine Release
| Treatment Group | Basal Dopamine Release | Nicotine-Stimulated Dopamine Release |
| 6-OHDA + Vehicle | Reduced | Reduced (~80% decrease) |
| 6-OHDA + this compound (0.25 mg/kg/day) | Significantly improved | nAChR-mediated release reduced by only 38% |
| 6-OHDA + Nicotine (1 mg/kg/day) | Significantly improved | nAChR-mediated release reduced by only 30% |
Table 3: Behavioral Outcomes in 6-OHDA-Lesioned Rats
| Treatment Group | Contralateral Forelimb Use | Adjusted Stepping |
| 6-OHDA + Vehicle | Decreased | Decreased |
| 6-OHDA + this compound (0.25 mg/kg/day) | Significantly improved at all weeks tested | Significantly improved at all weeks tested |
| 6-OHDA + Nicotine (1 mg/kg/day) | Significantly improved at all weeks tested | Significantly improved at all weeks tested |
Experimental Protocols
The primary experimental model cited for the direct comparison of this compound and nicotine is the unilateral 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease.
6-OHDA Lesioning Protocol
-
Animal Model: Male Sprague-Dawley rats.
-
Pre-treatment: Two weeks prior to lesioning, rats were implanted with osmotic minipumps for continuous subcutaneous infusion of either vehicle, this compound (0.25 mg/kg/day), or nicotine (1 mg/kg/day).
-
Lesioning Procedure: Rats were anesthetized and received a unilateral injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle. This procedure selectively destroys dopaminergic neurons, mimicking the pathology of Parkinson's disease.
Behavioral Assessments
-
Forelimb Use (Cylinder Test): Assesses spontaneous use of the contralateral forelimb, which is impaired by the unilateral lesion.
-
Adjusted Stepping Test: Measures forelimb akinesia, another indicator of motor deficit in this model.
Neurochemical Analysis
-
Dopamine Transporter (DAT) Autoradiography: Striatal sections were analyzed to quantify the density of DAT, providing a measure of the integrity of dopaminergic nerve terminals.
-
Dopamine Release Assay: Striatal synaptosomes were prepared to measure both basal and nicotine-stimulated [3H]-dopamine release.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of both this compound and nicotine are primarily mediated through the activation of α7 nAChRs, which triggers several downstream signaling cascades.
Experimental Workflow for Investigating Neuroprotection
Caption: Experimental workflow for comparing the neuroprotective effects of this compound and nicotine.
α7 nAChR-Mediated Neuroprotective Signaling
Activation of α7 nAChRs by agonists like this compound and nicotine initiates a cascade of intracellular events that promote cell survival and reduce inflammation. Key pathways identified include the PI3K/Akt and JAK2/STAT3 signaling cascades.
Caption: Simplified signaling pathway for α7 nAChR-mediated neuroprotection.
The activation of the PI3K/Akt pathway is a crucial element in the neuroprotective effects of nicotine and other nAChR agonists. This pathway is known to up-regulate anti-apoptotic proteins such as Bcl-2. Furthermore, the JAK2/STAT3 pathway can be activated by α7 nAChR agonists, leading to anti-inflammatory and anti-apoptotic effects. Nicotine has also been shown to inhibit the cleavage of PARP-1 and caspase-3, key executioners of apoptosis, through the α7 nAChR.
Discussion and Conclusion
The presented data indicate that the selective α7 nAChR agonist, this compound, demonstrates neuroprotective efficacy comparable to that of nicotine in a preclinical model of Parkinson's disease. Both compounds were shown to preserve dopaminergic neuron integrity, improve dopamine release, and ameliorate motor deficits.
The primary advantage of a selective agonist like this compound lies in its potential to minimize the side effects associated with the broad-spectrum activity of nicotine. Nicotine activates a wide range of nAChR subtypes, which can lead to undesirable effects on various physiological systems. By specifically targeting the α7 subtype, which is critically involved in neuroprotection, this compound may offer a more targeted and tolerable therapeutic approach.
Further research, including clinical trials, is necessary to fully elucidate the therapeutic potential and safety profile of this compound in human neurodegenerative diseases. However, the preclinical evidence strongly supports the continued investigation of selective α7 nAChR agonists as a promising strategy for neuroprotection.
References
- 1. The α7 nicotinic receptor agonist this compound protects against nigrostriatal damage in rats with unilateral 6-hydroxydopamine lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The α7 nicotinic receptor agonist this compound protects against nigrostriatal damage in rats with unilateral 6-hydroxydopamine lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Abt-107 and DMXB in Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological agents Abt-107 and DMXB, both selective agonists of the α7 nicotinic acetylcholine receptor (nAChR), in the context of their efficacy in cognitive tasks. This analysis is based on available preclinical and clinical data, with a focus on quantitative outcomes, experimental methodologies, and underlying signaling pathways.
Executive Summary
This compound and DMXB (also known as GTS-21) are both potent α7 nAChR agonists that have been investigated for their potential to ameliorate cognitive deficits associated with neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia. While both compounds target the same receptor, their pharmacological profiles and reported efficacy in specific cognitive domains show variations. This guide synthesizes data from multiple studies to facilitate a comparative understanding of their performance.
Quantitative Data Presentation
The following tables summarize the quantitative data from various preclinical studies investigating the effects of this compound and DMXB on cognitive and behavioral tasks. It is important to note that direct head-to-head comparisons across a wide range of standardized cognitive tasks are limited, and the data presented here are compiled from separate studies.
Table 1: Comparison of this compound and DMXB in Preclinical Cognitive and Motor Tasks
| Cognitive/Motor Task | Animal Model | This compound Dose & Effect | DMXB Dose & Effect | Key Findings | Citations |
| Social Recognition | Rat | Improved short-term recognition memory | Data not available in direct comparison | This compound demonstrated efficacy in a model of short-term memory. | [1] |
| Delayed Matching to Sample | Monkey | Improved cognitive performance | Data not available in direct comparison | This compound showed cognitive enhancement in a primate model. | [1] |
| Two-Trial Inhibitory Avoidance | Mouse | Improved cognitive performance | Data not available in direct comparison | This compound demonstrated positive effects on memory consolidation. | [1] |
| Contextual Fear Conditioning | Mouse (Nicotine Withdrawal Model) | 0.3 mg/kg did not reverse deficits | Data not available | In this specific model, this compound was not effective in reversing cognitive deficits induced by nicotine withdrawal. | [2] |
| Motor Behavior (Forelimb Use and Stepping) | Rat (6-OHDA Lesion Model of Parkinson's Disease) | 0.25 mg/kg/day significantly improved motor behaviors | 2 mg/kg/day showed variable improvement | This compound showed more consistent improvement in motor deficits compared to DMXB in this Parkinson's model. | [3] |
| Auditory Sensory Gating | DBA/2 Mice | 0.1 µmol/kg significantly improved sensory gating | Improved auditory gating deficit in isolation-reared rats | Both compounds have shown efficacy in improving sensory gating, a key deficit in schizophrenia. |
Experimental Protocols
Detailed methodologies for key experiments cited are crucial for the interpretation and replication of findings. Below are descriptions of standard protocols for cognitive tasks used to evaluate this compound and DMXB.
Rat Social Recognition Test
This task assesses short-term memory in rats. The protocol generally involves the following steps:
-
Habituation: An adult rat is habituated to a testing arena for a set period.
-
First Exposure (T1): A juvenile rat is introduced into the arena with the adult rat for a specific duration (e.g., 5 minutes). The time the adult rat spends investigating the juvenile is recorded.
-
Inter-Trial Interval: A delay period is introduced (e.g., 30-120 minutes).
-
Second Exposure (T2): The same juvenile rat (familiar) or a novel juvenile rat is introduced. The time the adult rat spends investigating is again recorded.
-
Data Analysis: A recognition index is calculated based on the investigation times in T1 and T2. A healthy rat will spend less time investigating the familiar juvenile in T2, indicating memory of the previous encounter.
Morris Water Maze
This is a widely used test for spatial learning and memory in rodents.
-
Apparatus: A large circular pool is filled with opaque water. A small escape platform is hidden just below the water surface. Visual cues are placed around the room.
-
Acquisition Phase: The animal is placed in the pool from different starting locations and must find the hidden platform. The time taken to find the platform (escape latency) and the path taken are recorded over several trials and days.
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory.
Passive Avoidance Test
This test evaluates fear-motivated learning and memory.
-
Apparatus: A box with two compartments: one brightly lit and one dark. A door connects the two compartments. The floor of the dark compartment can deliver a mild electric shock.
-
Training Trial: The animal is placed in the lit compartment. When it enters the dark compartment (which rodents naturally prefer), the door closes, and a brief foot shock is delivered.
-
Retention Trial: After a set period (e.g., 24 hours), the animal is placed back in the lit compartment, and the latency to enter the dark compartment is measured. A longer latency indicates memory of the aversive stimulus.
Signaling Pathways and Experimental Workflow
Signaling Pathway of α7 nAChR Agonists
This compound and DMXB exert their effects by binding to and activating the α7 nicotinic acetylcholine receptor, a ligand-gated ion channel. This activation leads to a cascade of downstream signaling events crucial for neuronal function and plasticity.
References
- 1. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the novel α7 nicotinic acetylcholine receptor agonist this compound on sensory gating in DBA/2 mice: pharmacodynamic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UC Davis - Morris Water Maze [protocols.io]
Efficacy of Abt-107 in Comparison to Other α7 Nicotinic Acetylcholine Receptor Agonists: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Abt-107, a selective α7 nicotinic acetylcholine receptor (nAChR) agonist, with other prominent compounds targeting the same receptor. The information presented is collated from preclinical and clinical research, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
In Vitro Efficacy: A Comparative Analysis
The in vitro efficacy of α7 nAChR agonists is primarily determined by their binding affinity (Ki) and potency (EC50) at the receptor. A lower Ki value indicates a higher binding affinity, while a lower EC50 value signifies greater potency in eliciting a functional response. The following tables summarize the available data for this compound and other key α7 nAChR agonists. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
| Compound | Receptor/Species | Ki (nM) | EC50 (nM) | Efficacy (% of ACh response) | Citation(s) |
| This compound | Human α7 | - | 50-90 | ~80% | [1] |
| Rat α7 | 0.2-0.6 ([³H]A-585539) | 50-90 | ~80% | [1] | |
| Rat α7 | 7 ([³H]MLA) | - | - | [1] | |
| GTS-21 (DMXB-A) | Human α7 | 2000 | 11000 | 9% | [2] |
| Rat α7 | 650 | 5200 | 32% | [2] | |
| TC-5619 | Human α7 | 1 | 33 | 100% (Full Agonist) | |
| SSR180711 | Human α7 | 14 | - | Partial Agonist | |
| PNU-282987 | Rat α7 | - | - | - | |
| AZD0328 | Human α7 | - | - | Partial Agonist |
Table 1: Comparative In Vitro Efficacy of α7 nAChR Agonists. Data is compiled from various sources and experimental conditions may differ. Ki values are often determined using different radioligands, which can influence the results. Efficacy is typically expressed as the maximal response relative to the endogenous agonist acetylcholine (ACh).
Preclinical In Vivo Efficacy
The therapeutic potential of α7 nAChR agonists is often evaluated in animal models that mimic aspects of human diseases, such as cognitive impairment and neuroinflammation. Key preclinical assays include the Novel Object Recognition (NOR) test for memory and the Auditory Sensory Gating (P50) paradigm for sensory processing deficits observed in schizophrenia.
Neuroprotection
In a rat model of Parkinson's disease using the neurotoxin 6-hydroxydopamine (6-OHDA), this compound demonstrated significant neuroprotective effects. Continuous administration of this compound (0.25 mg/kg/day) was as effective as nicotine (1 mg/kg/day) in improving motor deficits. In the same study, DMXB (GTS-21) at a dose of 2 mg/kg/day showed more variable and less consistent improvements in motor function.
Cognitive Enhancement
While direct comparative studies of this compound in cognitive models are limited in the publicly available literature, its high affinity and potency suggest a strong potential for cognitive enhancement. Other α7 agonists have shown efficacy in various cognitive tasks. For instance, TC-5619 demonstrated long-lasting memory enhancement in a novel object recognition paradigm in rats.
Signaling Pathways Activated by α7 nAChR Agonists
The activation of α7 nAChRs triggers several downstream signaling cascades that are believed to mediate their therapeutic effects. These pathways play crucial roles in neuroprotection, synaptic plasticity, and inflammation modulation.
Activation of the α7 nAChR by an agonist like this compound leads to the recruitment and activation of Janus kinase 2 (JAK2), which in turn phosphorylates Signal Transducer and Activator of Transcription 3 (STAT3). This pathway is primarily associated with the anti-inflammatory effects of α7 nAChR activation. Concurrently, receptor activation can stimulate the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, leading to the inhibition of the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB).
The influx of calcium following α7 nAChR activation can also stimulate the mitogen-activated protein kinase (MAPK) cascade. This involves the sequential activation of Ras/Raf, MEK, and the extracellular signal-regulated kinases 1 and 2 (ERK1/2). Phosphorylated ERK1/2 can then translocate to the nucleus and phosphorylate the cAMP response element-binding protein (CREB), a transcription factor crucial for synaptic plasticity and cell survival.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reliable evaluation and comparison of α7 nAChR agonists.
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the α7 nAChR.
Methodology:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) or cells expressing the recombinant human α7 nAChR in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended.
-
Incubation: Incubate the membrane preparation with a specific α7 nAChR radioligand (e.g., [³H]A-585539 or [³H]methyllycaconitine (MLA)) and a range of concentrations of the test compound (e.g., this compound). Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand.
-
Separation: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Calculate the inhibition constant (Ki) from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Novel Object Recognition (NOR) Test
Objective: To assess the effects of an α7 nAChR agonist on recognition memory in rodents.
Methodology:
-
Habituation: Individually house the animals (e.g., rats or mice) and handle them for several days before the test. On the day before the test, allow each animal to freely explore the empty testing arena (an open-field box) for a set period (e.g., 5-10 minutes) to habituate to the environment.
-
Familiarization/Training Phase (T1): On the testing day, place two identical objects in the arena. Place the animal in the arena and allow it to explore the objects for a defined period (e.g., 5-10 minutes). The time spent exploring each object is recorded. Exploration is typically defined as the animal's nose being within a certain distance of the object (e.g., 2 cm) and directed towards it.
-
Inter-Trial Interval (ITI): Return the animal to its home cage for a specific duration (e.g., 1 hour to 24 hours).
-
Test Phase (T2): Replace one of the familiar objects with a novel object. Place the animal back in the arena and record the time spent exploring the familiar and the novel object for a set period (e.g., 5 minutes).
-
Data Analysis: Calculate a discrimination index (DI), typically as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Auditory Sensory Gating (P50) Paradigm
Objective: To measure the ability of the brain to filter out redundant auditory information, a process that is often impaired in schizophrenia and can be modulated by α7 nAChR agonists.
Methodology:
-
Animal Preparation: Implant electrodes in the hippocampus of the test animal (e.g., a mouse) to record evoked potentials. Allow the animal to recover from surgery.
-
Paired-Click Paradigm: Present pairs of identical auditory stimuli (clicks) with a short inter-stimulus interval (e.g., 500 ms). The first stimulus is the conditioning (S1) stimulus, and the second is the test (S2) stimulus. These pairs are presented repeatedly with a longer inter-trial interval (e.g., 10-15 seconds).
-
Data Recording: Record the hippocampal evoked potentials in response to both S1 and S2 stimuli. The P50 wave is a positive-going wave that occurs approximately 50 ms after the stimulus.
-
Data Analysis: Measure the amplitude of the P50 wave for both S1 and S2. Calculate the P50 ratio (S2 amplitude / S1 amplitude). A smaller ratio indicates better sensory gating. The effect of an α7 nAChR agonist is assessed by administering the compound before the test and observing its effect on the P50 ratio.
Conclusion
This compound emerges as a potent and efficacious α7 nAChR agonist with a high binding affinity. Preclinical data suggests its potential for neuroprotection, comparing favorably with nicotine. While direct comparative data across a broad range of cognitive and sensory gating models is still emerging, its strong in vitro profile suggests it is a promising candidate for further investigation. The continued exploration of this compound and other selective α7 nAChR agonists, guided by standardized and detailed experimental protocols, will be crucial in advancing our understanding of their therapeutic potential for a variety of neurological and psychiatric disorders.
References
Blocking the Effects of the α7 nAChR Agonist Abt-107 with Methyllycaconitine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selective α7 nicotinic acetylcholine receptor (nAChR) agonist, Abt-107, and the potent α7 nAChR antagonist, methyllycaconitine (MLA). It details their interaction, presenting experimental data and protocols to demonstrate the effective blockade of this compound's actions by MLA. This information is intended to assist researchers in designing and interpreting experiments involving these two critical pharmacological tools.
Introduction to this compound and Methyllycaconitine
This compound is a selective agonist for the α7 subtype of neuronal nicotinic acetylcholine receptors (nAChRs), a ligand-gated ion channel involved in various cognitive processes. Its activation leads to depolarization and downstream signaling cascades. Methyllycaconitine (MLA) is a naturally occurring diterpenoid alkaloid that acts as a potent and selective competitive antagonist at the same α7 nAChR. This antagonistic action makes MLA a valuable tool for elucidating the physiological and pathological roles of α7 nAChRs and for blocking the effects of agonists like this compound. One study has explicitly shown that the acute efficacy of this compound is blocked by the nAChR antagonist methyllycaconitine.[1]
Comparative Pharmacological Data
The following tables summarize the key pharmacological parameters for this compound and methyllycaconitine, highlighting their respective potencies and receptor interactions.
Table 1: Pharmacological Profile of this compound (α7 nAChR Agonist)
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | Not explicitly found | - | - |
| Functional Potency (EC50) | 50-90 nM | Rat oocytes | [2][3] |
| In Vivo Efficacious Dose | 0.1 µmol/kg | DBA/2 mice (sensory gating) | [1] |
Table 2: Pharmacological Profile of Methyllycaconitine (α7 nAChR Antagonist)
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | 1.4 nM | Neuronal nAChRs | |
| Functional Potency (IC50) | 2 nM | Human α7 nAChRs | [4] |
| In Vivo Blocking Dose | Not explicitly quantified against this compound | - | - |
Mechanism of Action: Agonist vs. Antagonist at the α7 nAChR
This compound and MLA exert their effects by binding to the α7 nicotinic acetylcholine receptor, a pentameric ligand-gated ion channel. Their opposing actions are a result of how they interact with the receptor upon binding.
Experimental Evidence for MLA's Blockade of this compound Effects
To quantitatively assess this blockade, researchers can employ various in vitro and in vivo experimental paradigms.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing findings. Below are protocols for key experiments to study the interaction between this compound and MLA.
In Vitro Electrophysiology: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique allows for the direct measurement of ion channel activity in response to agonists and antagonists.
Objective: To quantify the inhibitory effect of MLA on this compound-induced currents in α7 nAChRs expressed in Xenopus oocytes.
Methodology:
-
Oocyte Preparation: Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
-
cRNA Injection: Inject oocytes with cRNA encoding the human α7 nAChR subunit.
-
Incubation: Incubate the injected oocytes for 2-5 days at 18°C in Barth's solution.
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with frog Ringer's solution.
-
Impale the oocyte with two glass microelectrodes filled with 3 M KCl (one for voltage clamping, one for current recording).
-
Clamp the membrane potential at a holding potential of -70 mV.
-
-
Drug Application:
-
Establish a baseline current.
-
Apply this compound at its EC50 concentration to elicit a control response.
-
After washout and return to baseline, pre-incubate the oocyte with a specific concentration of MLA for 2-5 minutes.
-
Co-apply the same EC50 concentration of this compound with the MLA.
-
Repeat this process with a range of MLA concentrations to determine the IC50.
-
-
Data Analysis: Measure the peak inward current in response to this compound in the absence and presence of MLA. Plot the percentage of inhibition against the MLA concentration to calculate the IC50. A Schild analysis can be performed by measuring the dose-response curve of this compound at different fixed concentrations of MLA to determine the antagonist's affinity (KB).
In Vivo Behavioral Assessment: Sensory Gating in Mice
This protocol, based on the study by Radek et al. (2012), assesses the ability of MLA to reverse the effects of this compound on a cognitive-related behavioral measure.
Objective: To determine if MLA can block the this compound-induced improvement in sensory gating in DBA/2 mice.
Methodology:
-
Animal Model: Use DBA/2 mice, a strain known to have a deficit in sensory gating.
-
Surgical Implantation: Surgically implant recording electrodes in the hippocampus of the mice.
-
Auditory Evoked Potentials:
-
Acclimate the mice to the testing chamber.
-
Present paired auditory stimuli (S1 and S2) with a 500 ms inter-stimulus interval.
-
Record the hippocampal evoked potentials (P20-N40 waves).
-
-
Drug Administration:
-
Administer vehicle control and record baseline sensory gating (T/C ratio, where T is the response to S2 and C is the response to S1).
-
On a separate day, administer this compound (e.g., 0.1 µmol/kg, i.p.).
-
To test for antagonism, pre-treat a group of mice with MLA (dose to be determined) prior to the administration of this compound.
-
-
Data Analysis: Calculate the T/C ratio. A lower T/C ratio indicates better sensory gating. Compare the T/C ratios between the different treatment groups to determine if MLA significantly reverses the effect of this compound.
Conclusion
The available evidence strongly supports the use of methyllycaconitine as an effective antagonist to block the effects of the α7 nAChR agonist, this compound. The high potency and selectivity of MLA for the α7 nAChR make it an invaluable tool for researchers studying the pharmacology of this receptor. By utilizing the experimental protocols outlined in this guide, scientists can further quantify this antagonistic relationship and explore the downstream consequences of α7 nAChR modulation in various physiological and pathological models. The provided data and methodologies serve as a foundation for future research in the development of therapeutics targeting the α7 nicotinic acetylcholine receptor.
References
- 1. Effects of the novel α7 nicotinic acetylcholine receptor agonist this compound on sensory gating in DBA/2 mice: pharmacodynamic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Validating Brain Target Engagement of Abt-107: A Comparative Guide for Researchers
For researchers and scientists in drug development, confirming that a therapeutic agent reaches and interacts with its intended target in the brain is a critical step. This guide provides a comparative overview of methods to validate the target engagement of Abt-107, a selective α7 nicotinic acetylcholine receptor (nAChR) agonist, in the central nervous system. We present experimental data for this compound and compare it with other α7 nAChR modulators, offering a framework for designing and interpreting target engagement studies.
Introduction to this compound and its Target: The α7 Nicotinic Acetylcholine Receptor
This compound is a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel widely expressed in the brain, particularly in regions crucial for cognitive processes such as the hippocampus and prefrontal cortex.[1] The α7 nAChR is implicated in various neurological and psychiatric disorders, making it an attractive therapeutic target. This compound has demonstrated neuroprotective properties and the ability to improve cognitive function in preclinical models.[1] Its mechanism of action involves the activation of α7 nAChRs, leading to the modulation of downstream signaling pathways, including those involving ERK1/2, CREB, and GSK3β.
Direct and Indirect Methods for Validating Target Engagement in the Brain
Validating that a compound like this compound engages its target in the brain can be achieved through a combination of direct and indirect methods. Direct methods provide evidence of the physical interaction between the drug and its target, while indirect methods measure the downstream pharmacological effects of this engagement.
Direct Target Engagement: Visualizing and Quantifying Receptor Occupancy
Positron Emission Tomography (PET) Imaging: PET is a powerful non-invasive in vivo imaging technique that allows for the quantification of receptor occupancy in the living brain. This method involves administering a radiolabeled ligand that specifically binds to the target of interest and then measuring its displacement by the therapeutic drug.
Ex Vivo Autoradiography: This technique provides a high-resolution visualization of radioligand binding to receptors in brain tissue sections. Animals are treated with the compound of interest, followed by the administration of a radiolabeled ligand. The brain is then sectioned and the distribution of the radioligand is imaged, revealing the degree of target occupancy by the drug.
Indirect Target Engagement: Measuring Downstream Pharmacodynamic Effects
Biomarker Analysis: Activation of the α7 nAChR by an agonist like this compound initiates a cascade of intracellular signaling events. Measuring the phosphorylation of key downstream proteins, such as ERK1/2 and CREB, in brain tissue can serve as a reliable biomarker of target engagement and functional activity.
Comparative Analysis of α7 nAChR Modulators
To provide a comprehensive understanding of validating α7 nAChR target engagement, we compare this compound with other well-characterized selective α7 nAChR agonists and antagonists.
Table 1: Comparison of In Vivo Brain Target Engagement for Selective α7 nAChR Agonists
| Compound | Method | Species | Brain Region(s) | Key Findings | Reference |
| This compound | In vivo pharmacodynamics | Mouse | Hippocampus | Improved sensory gating, an effect blocked by the α7 nAChR antagonist methyllycaconitine (MLA). | [2] |
| TC-5619 | PET Imaging with [11C]NS14492 | Pig | Whole Brain | Intravenous administration of 3 mg/kg resulted in approximately 40% occupancy of α7-nAChRs. | [3][4] |
| GTS-21 (DMXBA) | In vivo microdialysis | Rat | Hippocampus | Increased acetylcholine release, indicative of α7 nAChR activation. | |
| PNU-282987 | In vivo electrophysiology & behavioral assays | Rat | Hippocampus | Enhanced GABAergic synaptic activity and restored auditory gating deficits. |
Table 2: In Vitro Binding Affinities for Selected α7 nAChR Ligands
| Compound | Ligand Type | Binding Affinity (Ki) | Species | Reference |
| This compound | Agonist | 50-90 nM (EC50 for channel activation) | Human, Rat | |
| TC-5619 | Agonist | 0.063 nM | Pig | |
| PNU-282987 | Agonist | 26 nM | Rat | |
| Methyllycaconitine (MLA) | Antagonist | Potent, selective antagonist | Rat |
Experimental Protocols
To facilitate the replication and extension of these findings, detailed experimental protocols for key target validation techniques are provided below.
PET Imaging for Receptor Occupancy
Objective: To quantify the in vivo occupancy of α7 nAChRs by a test compound.
Protocol:
-
Radioligand: Utilize a validated α7 nAChR PET radioligand, such as [11C]NS14492.
-
Animal Model: Use a suitable animal model, such as pigs or non-human primates, due to their brain size and similarity to humans.
-
Baseline Scan: Perform a baseline PET scan following the injection of the radioligand to determine the baseline receptor availability.
-
Drug Administration: Administer the test compound (e.g., TC-5619) at the desired dose and route.
-
Post-treatment Scan: After a suitable pre-treatment time, perform a second PET scan with the same radioligand.
-
Data Analysis: Calculate the receptor occupancy by comparing the binding potential of the radioligand in the baseline and post-treatment scans.
Ex Vivo Autoradiography
Objective: To visualize and quantify the regional brain receptor occupancy of a test compound.
Protocol:
-
Drug Treatment: Administer the test compound to a cohort of animals (e.g., rats or mice) at various doses. A vehicle-treated group serves as the control.
-
Radioligand Administration: At the time of expected peak brain concentration of the test compound, administer a selective α7 nAChR radioligand (e.g., [3H]-MLA).
-
Tissue Collection: After a sufficient time for the radioligand to reach equilibrium, euthanize the animals and rapidly excise the brains.
-
Sectioning: Freeze the brains and cut thin coronal or sagittal sections using a cryostat.
-
Imaging: Expose the brain sections to a phosphor imaging plate or autoradiographic film.
-
Quantification: Analyze the resulting images to determine the density of radioligand binding in different brain regions and calculate the percentage of receptor occupancy at each dose of the test compound.
Western Blotting for Phospho-ERK1/2
Objective: To measure the in vivo activation of downstream signaling pathways following α7 nAChR agonism.
Protocol:
-
Drug Administration: Treat animals with the α7 nAChR agonist (e.g., this compound) or vehicle.
-
Tissue Harvesting: At a specified time point after drug administration, euthanize the animals and rapidly dissect the brain region of interest (e.g., hippocampus or prefrontal cortex).
-
Protein Extraction: Homogenize the brain tissue in a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Incubate with the appropriate secondary antibodies.
-
Detect the protein bands using a chemiluminescence or fluorescence imaging system.
-
-
Data Analysis: Quantify the band intensities for p-ERK1/2 and total ERK1/2. Normalize the p-ERK1/2 signal to the total ERK1/2 signal to determine the relative change in protein phosphorylation.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and biological mechanisms, the following diagrams are provided.
Conclusion
Validating the brain target engagement of α7 nAChR modulators like this compound is essential for their successful development as therapeutics for CNS disorders. This guide provides a comparative framework of direct and indirect methods, including PET imaging, ex vivo autoradiography, and biomarker analysis. The presented data on this compound and comparator compounds, along with detailed experimental protocols and illustrative diagrams, offer researchers the necessary tools to design and execute robust target engagement studies. By employing these methodologies, researchers can gain crucial insights into the pharmacokinetics and pharmacodynamics of their compounds in the brain, ultimately facilitating the translation of promising candidates into effective therapies.
References
- 1. The α7 nicotinic receptor agonist this compound protects against nigrostriatal damage in rats with unilateral 6-hydroxydopamine lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the novel α7 nicotinic acetylcholine receptor agonist this compound on sensory gating in DBA/2 mice: pharmacodynamic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Characterizing the binding of TC-5619 and encenicline on the alpha7 nicotinic acetylcholine receptor using PET imaging in the pig [frontiersin.org]
- 4. Characterizing the binding of TC-5619 and encenicline on the alpha7 nicotinic acetylcholine receptor using PET imaging in the pig - PMC [pmc.ncbi.nlm.nih.gov]
Abt-107: A Comparative Analysis of its Cross-reactivity with Nicotinic Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selective α7 nicotinic acetylcholine receptor (nAChR) agonist, Abt-107, with other nAChR subtypes. The following sections present quantitative data on its binding affinity and functional activity, detailed experimental methodologies for key assays, and visualizations of relevant signaling pathways and experimental workflows.
Data Presentation: Cross-reactivity Profile of this compound
This compound demonstrates a high affinity and selective agonist activity for the α7 nAChR, with significantly lower affinity and negligible functional activity at other tested nAChR subtypes. The following table summarizes the in vitro cross-reactivity data for this compound.
| Receptor Subtype | Ligand/Assay | Species | Kᵢ (nM) | EC₅₀ (nM) | % Maximal Response (vs. ACh) | Selectivity (fold vs. α7) |
| α7 | [³H]A-585539 Binding | Rat Cortex | 0.2-0.6 | - | - | - |
| α7 | [³H]MLA Binding | Human Cortex | 7 | - | - | - |
| α7 | Two-Electrode Voltage Clamp | Human | - | 50-90 | ~80% | - |
| α7 | Two-Electrode Voltage Clamp | Rat | - | 50-90 | ~80% | - |
| α3β4 | Two-Electrode Voltage Clamp | Human | >1000 | >10,000 | No detectable current | >100 |
| α4β2 | Calcium Influx (FLIPR) | Human | >1000 | >10,000 | Weak/Negligible | >100 |
| α4β4 | Calcium Influx (FLIPR) | Human | >1000 | >10,000 | Weak/Negligible | >100 |
| α3 * (IMR-32 cells) | Calcium Influx (FLIPR) | Human | - | >10,000 | Weak/Negligible | >100 |
| α6/α3β4 (chimeric) | Two-Electrode Voltage Clamp | Non-human | - | >10,000 | No detectable current | >100 |
Data is primarily sourced from Malysz et al., 2010.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the cross-reactivity profile of this compound.
Radioligand Binding Assays
Objective: To determine the binding affinity (Kᵢ) of this compound for various nAChR subtypes.
General Protocol:
-
Membrane Preparation:
-
For α7 nAChR binding, cortical tissues from rat or human brain are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes containing the receptors.
-
The membrane pellet is washed and resuspended in assay buffer to a final protein concentration of approximately 1 mg/mL.
-
-
Competition Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Each well contains the prepared membrane suspension, a specific radioligand ([³H]A-585539 or [³H]methyllycaconitine (MLA) for α7), and varying concentrations of the unlabeled competitor drug (this compound).
-
Total binding is determined in the absence of any competitor.
-
Non-specific binding is determined in the presence of a high concentration of a known nAChR ligand (e.g., nicotine or epibatidine) to saturate the specific binding sites.
-
The plates are incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Quantification:
-
The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.
-
The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
The filters are then placed in scintillation vials with a scintillation cocktail.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.
-
The binding affinity constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
Objective: To determine the functional potency (EC₅₀) and efficacy (% maximal response) of this compound at different nAChR subtypes.
General Protocol:
-
Oocyte Preparation and cRNA Injection:
-
Oocytes are harvested from female Xenopus laevis frogs.
-
The follicular membrane is enzymatically removed using collagenase.
-
Stage V-VI oocytes are selected and injected with cRNA encoding the specific human or rat nAChR subunits of interest (e.g., α7, α3β4, α6/α3β4).
-
Injected oocytes are incubated for 2-7 days at 16-18°C to allow for receptor expression on the cell membrane.
-
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a standard saline solution (e.g., ND96).
-
Two microelectrodes, filled with a conducting solution (e.g., 3 M KCl), are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a holding potential (typically -50 to -70 mV).
-
The oocyte is voltage-clamped using a two-electrode voltage clamp amplifier.
-
-
Drug Application and Data Acquisition:
-
ACh or the test compound (this compound) is applied to the oocyte via the perfusion system for a defined duration.
-
The resulting inward current, caused by the influx of cations through the activated nAChR channels, is recorded.
-
A concentration-response curve is generated by applying increasing concentrations of this compound.
-
The maximal response is typically determined by applying a saturating concentration of the endogenous agonist, acetylcholine (ACh).
-
-
Data Analysis:
-
The peak current amplitude at each concentration is measured.
-
The EC₅₀ value (the concentration of this compound that produces 50% of the maximal response) and the maximal response relative to ACh are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Calcium Influx Assay (FLIPR)
Objective: To assess the functional activity of this compound at nAChR subtypes that are permeable to calcium, such as α4β2, in a high-throughput format.
General Protocol:
-
Cell Culture and Plating:
-
Human embryonic kidney (HEK293) cells stably expressing the nAChR subtype of interest (e.g., human α4β2 or α4β4) or a neuroblastoma cell line endogenously expressing nAChRs (e.g., IMR-32 for α3*) are cultured under standard conditions.
-
Cells are seeded into black-walled, clear-bottom 96- or 384-well plates and allowed to adhere and grow to confluence.
-
-
Dye Loading:
-
The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for approximately 1 hour at 37°C.
-
The dye is taken up by the cells and is cleaved by intracellular esterases, trapping it in the cytoplasm. The fluorescence of the dye increases upon binding to free intracellular calcium.
-
-
FLIPR Assay:
-
The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR).
-
A baseline fluorescence reading is taken before the addition of the compound.
-
A solution containing this compound at various concentrations is automatically added to the wells.
-
The fluorescence intensity is monitored in real-time, typically for several minutes, to measure the change in intracellular calcium concentration upon receptor activation.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Concentration-response curves are generated by plotting ΔF against the concentration of this compound.
-
The EC₅₀ value is determined from the fitted curve. The maximal response can be compared to that induced by a reference agonist like nicotine.
-
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for assessing the cross-reactivity of this compound.
Signaling Pathways
Caption: Simplified signaling pathways of major nAChR subtypes.
References
A Head-to-Head Comparison of Abt-107 and PNU-282987: Selective Agonists of the α7 Nicotinic Acetylcholine Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two prominent selective agonists for the α7 nicotinic acetylcholine receptor (nAChR), Abt-107 and PNU-282987. Both compounds have been instrumental in elucidating the therapeutic potential of targeting the α7 nAChR for cognitive and neurological disorders. This document summarizes their performance based on available experimental data, details common experimental protocols for their evaluation, and visualizes key pathways and workflows.
Introduction to the Compounds
This compound and PNU-282987 are synthetic small molecules designed to selectively activate the α7 nAChR, a ligand-gated ion channel widely expressed in the central nervous system, including in neurons and glial cells[1]. Activation of this receptor is linked to improvements in cognitive functions such as learning and memory, and it plays a role in anti-inflammatory signaling pathways[2][3]. Consequently, selective agonists like this compound and PNU-282987 are valuable research tools and potential therapeutic agents for conditions like Alzheimer's disease and schizophrenia[4][5].
Mechanism of Action and Signaling Pathways
Both this compound and PNU-282987 exert their effects by binding to the orthosteric site of the homopentameric α7 nAChR. This binding event triggers a conformational change in the receptor, opening a central ion pore permeable to cations, most notably calcium (Ca²⁺) and sodium (Na⁺). The subsequent influx of Ca²⁺ acts as a critical second messenger, initiating a cascade of downstream intracellular signaling pathways.
Key signaling cascades activated by α7 nAChR stimulation include:
-
The PI3K-Akt Pathway: This pathway is crucial for promoting cell survival and neuroprotection.
-
The JAK2-STAT3 Pathway: This cascade is heavily involved in the "cholinergic anti-inflammatory pathway," where α7 nAChR activation can suppress pro-inflammatory cytokine production.
-
ERK/MAPK Pathway: Activation of this pathway is linked to synaptic plasticity and cognitive enhancement.
The diagram below illustrates the general signaling cascade initiated by the binding of an agonist like this compound or PNU-282987 to the α7 nAChR.
Comparative Performance Data
The following tables summarize the key quantitative parameters for this compound and PNU-282987 based on published in vitro data.
Table 1: Receptor Binding Affinity (Ki)
Binding affinity (Ki) represents the concentration of the compound required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor | Radioligand Used | Preparation | Ki Value (nM) | Reference(s) |
| This compound | α7 nAChR | [³H]A-585539 | Rat/Human Cortex | 0.2 - 0.6 | |
| α7 nAChR | [³H]Methyllycaconitine (MLA) | Rat/Human Cortex | 7 | ||
| PNU-282987 | α7 nAChR | [³H]Methyllycaconitine (MLA) | Rat Brain Homogenates | 27 | |
| α7 nAChR | - | Rat α7 nAChRs | 26 |
Table 2: Functional Potency (EC₅₀) and Efficacy
Functional potency (EC₅₀) is the concentration of an agonist that produces 50% of the maximal response in a functional assay. Efficacy refers to the maximum response an agonist can produce, often expressed relative to the endogenous ligand, acetylcholine (ACh).
| Compound | Assay Type | System | EC₅₀ (nM) | Efficacy | Reference(s) |
| This compound | Electrophysiology (Current Response) | Xenopus Oocytes (Human/Rat α7) | 50 - 90 | ~80% of ACh | |
| PNU-282987 | Functional Assay | - | 154 | - |
Table 3: Receptor Selectivity Profile
Selectivity is a critical parameter, indicating the compound's preference for its target receptor over other receptors. High selectivity minimizes off-target effects.
| Compound | Off-Target Receptor | Parameter | Value (nM) | Selectivity Notes | Reference(s) |
| This compound | Non-α7 nAChRs | - | - | At least 100-fold selective vs. other nAChRs. | |
| 5-HT₃ Receptor | - | - | No detectable currents evoked. | ||
| PNU-282987 | 5-HT₃ Receptor | Ki | 930 | Functional antagonist at 5-HT₃. | |
| 5-HT₃ Receptor | IC₅₀ | 4541 | Functional antagonist at 5-HT₃. | ||
| α1β1γδ & α3β4 nAChRs | IC₅₀ | ≥ 60,000 | Negligible blockade. |
Key Experimental Protocols
The characterization of α7 nAChR agonists relies on a standard set of in vitro assays. The following sections provide a detailed overview of the methodologies commonly employed.
Radioligand Binding Assay (for Affinity - Ki)
This assay quantifies the affinity of a test compound for the α7 nAChR by measuring its ability to displace a known radiolabeled ligand.
-
Objective: To determine the inhibition constant (Ki) of the test compound.
-
Materials:
-
Receptor Source: Membrane preparations from tissues or cells expressing α7 nAChRs (e.g., rat brain cortex).
-
Radioligand: A high-affinity α7 nAChR ligand labeled with a radioisotope, such as [³H]Methyllycaconitine ([³H]MLA).
-
Test Compound: this compound or PNU-282987 at various concentrations.
-
Assay Buffer: A buffered solution (e.g., 50 mM Tris, pH 7.4) to maintain physiological conditions.
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/C) pre-soaked in a substance like polyethylenimine (PEI) to reduce non-specific binding.
-
-
Protocol Outline:
-
Incubation: The receptor membrane preparation is incubated in assay buffer with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated for a specific duration (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand in the solution.
-
Washing: The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity trapped on the filters, corresponding to the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. The IC₅₀ (the concentration of the test compound that displaces 50% of the radioligand) is determined from this curve. The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
Electrophysiology in Xenopus Oocytes (for Potency - EC₅₀)
This technique involves expressing the target receptor in Xenopus oocytes and measuring the ion currents generated upon agonist application.
-
Objective: To determine the EC₅₀ and maximal efficacy of the agonist.
-
Materials:
-
Xenopus laevis Oocytes: Harvested and prepared for cRNA injection.
-
cRNA: Complementary RNA encoding the human or rat α7 nAChR subunit.
-
Two-Electrode Voltage Clamp (TEVC) Setup: An amplifier, microelectrodes, and perfusion system.
-
Recording Solution: A physiological saline solution (e.g., Ringer's solution).
-
-
Protocol Outline:
-
Expression: Oocytes are injected with the α7 nAChR cRNA and incubated for 2-5 days to allow for receptor expression on the cell surface.
-
Clamping: An oocyte is placed in the recording chamber and impaled with two microelectrodes (one for voltage sensing, one for current injection). The membrane potential is clamped at a holding potential (e.g., -70 mV).
-
Agonist Application: The test compound (this compound or PNU-282987) is applied to the oocyte at various concentrations via the perfusion system.
-
Current Recording: The inward current generated by the influx of cations through the activated α7 nAChRs is recorded by the TEVC setup.
-
Data Analysis: The peak current amplitude at each concentration is measured. A dose-response curve is generated by plotting the current amplitude against the log concentration of the agonist, from which the EC₅₀ and maximum response are determined.
-
Calcium Imaging Functional Assay (for Potency - EC₅₀)
This cell-based assay measures the increase in intracellular calcium concentration following receptor activation.
-
Objective: To determine the EC₅₀ of the agonist by measuring a downstream functional response.
-
Materials:
-
Cell Line: A cell line (e.g., HEK293, SH-SY5Y) stably or transiently expressing the α7 nAChR.
-
Calcium Indicator Dye: A fluorescent dye that changes its emission intensity upon binding to calcium (e.g., Fluo-4 AM).
-
Fluorometric Imaging Plate Reader (FLIPR) or Fluorescence Microscope.
-
-
Protocol Outline:
-
Cell Plating: Cells expressing α7 nAChRs are plated into a multi-well plate (e.g., a 96-well plate).
-
Dye Loading: The cells are incubated with the calcium indicator dye (e.g., Fluo-4 AM) for a specified time (e.g., 45-60 minutes at 37°C), allowing the dye to enter the cells.
-
Agonist Addition: The plate is placed in the FLIPR or microscope, and the test compound is added to the wells at various concentrations.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time.
-
Data Analysis: The peak fluorescence response for each concentration is determined. A dose-response curve is constructed to calculate the EC₅₀.
-
Summary and Conclusion
Both this compound and PNU-282987 are potent and selective agonists of the α7 nicotinic acetylcholine receptor.
-
This compound demonstrates exceptionally high binding affinity, with Ki values in the low-to-sub-nanomolar range, making it one of the most potent α7 agonists reported. Its functional potency is also high, with EC₅₀ values in the mid-nanomolar range. It exhibits excellent selectivity, with minimal activity at other nAChR subtypes and the 5-HT₃ receptor.
-
PNU-282987 shows high affinity for the α7 nAChR with a Ki in the mid-nanomolar range (26-27 nM) and an EC₅₀ of 154 nM. It has very good selectivity against other nAChR subtypes but also acts as a functional antagonist at the 5-HT₃ receptor, albeit with significantly lower affinity (Ki of 930 nM).
The choice between these two compounds may depend on the specific requirements of the research. This compound offers superior potency and potentially higher selectivity, which could be advantageous for studies requiring a highly specific probe. PNU-282987, being one of the earliest and most widely characterized selective α7 agonists, has a vast body of literature supporting its use in various in vitro and in vivo models. Researchers should consider the potential for 5-HT₃ receptor antagonism when interpreting results obtained with PNU-282987. Both compounds remain invaluable tools for advancing our understanding of α7 nAChR pharmacology and its role in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The α7 nicotinic receptor agonist this compound protects against nigrostriatal damage in rats with unilateral 6-hydroxydopamine lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The selective alpha7 nicotinic acetylcholine receptor agonist PNU-282987 [N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-4-chlorobenzamide hydrochloride] enhances GABAergic synaptic activity in brain slices and restores auditory gating deficits in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
The Agonist Profile of Abt-107 at the α7 Nicotinic Acetylcholine Receptor: A Comparative Analysis
Abt-107 is a highly selective and potent agonist of the α7 nicotinic acetylcholine receptor (nAChR), demonstrating characteristics of a full or highly efficacious partial agonist. This guide provides a comparative analysis of this compound with other notable α7 nAChR agonists, PNU-282987 and GTS-21 (also known as DMXB-A), supported by experimental data to elucidate its pharmacological profile.
The α7 nicotinic acetylcholine receptor is a ligand-gated ion channel widely expressed in the central nervous system and implicated in various cognitive functions. Its activation by agonists has been a key strategy in the development of therapeutics for neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia. Understanding the precise nature of an agonist's interaction with the receptor—whether it acts as a full or partial agonist—is critical for predicting its therapeutic efficacy and potential side effects.
Comparative Agonist Properties at the α7 nAChR
This compound exhibits high affinity for the α7 nAChR, with Ki values in the low nanomolar range.[1] Functionally, it potently evokes current responses in cells expressing α7 nAChRs, with reported efficacy reaching approximately 80% of the response to the endogenous agonist acetylcholine (ACh).[1] While some studies describe this compound as a full agonist[2], the quantitative data suggest it may be more accurately classified as a highly efficacious partial agonist. This distinction is crucial, as partial agonists can offer a greater therapeutic window by avoiding receptor overstimulation and subsequent desensitization.
For comparison, PNU-282987 is another potent and selective α7 nAChR agonist.[3] It also displays high binding affinity and acts as a partial agonist, with its efficacy being a key differentiator from other compounds. GTS-21 (DMXB-A) is a selective partial agonist at the α7 nAChR, but it generally exhibits lower potency and efficacy compared to both this compound and PNU-282987, particularly at human receptors.
Quantitative Comparison of α7 nAChR Agonists
| Compound | Binding Affinity (Ki) | Potency (EC50) | Efficacy (% of ACh response) | Agonist Type |
| This compound | 0.2-7 nM | 50-90 nM | ~80% | Full/Highly Efficacious Partial Agonist |
| PNU-282987 | 26-27 nM | 154 nM | Efficacious Partial Agonist | Partial Agonist |
| GTS-21 (DMXB-A) | ~20 nM (human α4β2) | 10 µM (rat striatal slices) | Partial Agonist | Partial Agonist |
Experimental Protocols
The characterization of these compounds relies on standardized in vitro assays to determine their binding affinity and functional activity at the α7 nAChR.
Radioligand Binding Assays
These assays are employed to determine the binding affinity (Ki) of a compound for the receptor. The general protocol involves:
-
Membrane Preparation: Tissues or cells expressing the α7 nAChR are homogenized and centrifuged to isolate a membrane fraction rich in the receptor.
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand that is known to bind to the α7 nAChR (e.g., [3H]methyllycaconitine or [125I]α-bungarotoxin) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation and Detection: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity trapped on the filter, representing the bound ligand, is then quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the radioligand binding) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Electrophysiological Assays
These functional assays measure the ability of an agonist to activate the α7 nAChR ion channel and elicit a current. A common method is the two-electrode voltage-clamp technique using Xenopus oocytes expressing the receptor:
-
Oocyte Preparation: Xenopus oocytes are injected with cRNA encoding the human or rat α7 nAChR and are allowed to express the receptors over several days.
-
Voltage Clamping: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one to measure the membrane potential and the other to inject current to clamp the voltage at a set holding potential (e.g., -60 mV).
-
Agonist Application: The test compound is applied to the oocyte at various concentrations. The activation of the α7 nAChRs results in an inward current, which is recorded.
-
Data Analysis: The peak current response at each concentration is measured and plotted to generate a dose-response curve. From this curve, the EC50 (the concentration that produces 50% of the maximal response) and the maximum efficacy (Emax) relative to a full agonist like acetylcholine can be determined.
Visualizing the Process
To better understand the experimental workflow and the underlying signaling pathway, the following diagrams are provided.
Caption: Workflow for determining agonist properties.
Caption: α7 nAChR agonist signaling pathway.
References
Validating the Specificity of Abt-107 for α7 nAChR: An In Vitro Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of Abt-107, a selective α7 nicotinic acetylcholine receptor (nAChR) agonist, with other alternative compounds. The data presented here, sourced from publicly available research, is intended to assist researchers in evaluating the specificity and performance of this compound for their experimental needs.
Executive Summary
This compound demonstrates high affinity and selectivity for the α7 nAChR. In vitro studies consistently show its potent agonist activity at this receptor subtype with minimal interaction with other nAChR subtypes and serotonin 5-HT3 receptors. This guide presents a comparative analysis of this compound against other known α7 nAChR ligands, including the agonist PNU-282987 and positive allosteric modulators (PAMs), providing a comprehensive overview of its in vitro pharmacological profile.
Comparative Analysis of α7 nAChR Ligands
The following tables summarize the binding affinities and functional potencies of this compound and alternative compounds for the α7 nAChR and other relevant receptors.
Table 1: Binding Affinity (Ki) of α7 nAChR Ligands
| Compound | α7 nAChR (human/rat) | α4β2 nAChR | α1β1γδ nAChR | α3β4 nAChR | 5-HT3 Receptor |
| This compound | 0.2-7 nM [1] | >100-fold selectivity vs. non-α7[1] | - | - | Weak or negligible activity[1] |
| PNU-282987 | 26 nM (rat)[2] | - | ≥60 μM (blockade) | ≥60 μM (blockade) | 930 nM |
Note: Lower Ki values indicate higher binding affinity.
Table 2: Functional Potency (EC50/IC50) of α7 nAChR Ligands
| Compound | α7 nAChR (Agonist EC50) | α7 nAChR Efficacy (vs. ACh) | Other Receptor Activity (IC50) |
| This compound | 50-90 nM | ~80% | Negligible at α3β4, α6/α3β4, 5-HT3A |
| PNU-282987 | 154 nM | - | 4541 nM (5-HT3 antagonist) |
| CCMI (AVL-3288) | Type I PAM | - | Selective for α7 nAChR |
Note: EC50 represents the concentration for 50% of maximal response for agonists. IC50 represents the concentration for 50% inhibition for antagonists.
Experimental Protocols
Radioligand Binding Assay for α7 nAChR
This protocol is a generalized procedure for determining the binding affinity of a test compound for the α7 nAChR using a competitive binding assay with a radiolabeled ligand (e.g., [³H]A-585539 or [³H]methyllycaconitine).
Materials:
-
Receptor Source: Rat or human brain cortex membranes, or cell lines expressing recombinant α7 nAChRs.
-
Radioligand: [³H]A-585539 or [³H]methyllycaconitine (MLA).
-
Test Compound: this compound or other ligands of interest.
-
Non-specific Binding Control: A high concentration of a known α7 nAChR ligand (e.g., nicotine or unlabeled MLA).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize brain tissue or cells in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding: Non-specific binding control, radioligand, and membrane preparation.
-
Competition: A range of concentrations of the test compound, radioligand, and membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol describes the functional characterization of α7 nAChR agonists using TEVC recording in Xenopus laevis oocytes expressing the receptor.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the human or rat α7 nAChR.
-
Microinjection setup.
-
TEVC amplifier and data acquisition system.
-
Microelectrodes (filled with 3 M KCl).
-
Recording chamber.
-
Recording solution (e.g., ND96).
-
Agonists (this compound, acetylcholine, etc.) and antagonists (MLA).
Procedure:
-
Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis. Treat with collagenase to defolliculate. Inject each oocyte with cRNA encoding the α7 nAChR and incubate for 2-7 days to allow for receptor expression.
-
TEVC Recording Setup: Place an oocyte in the recording chamber and perfuse with recording solution. Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection. Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).
-
Agonist Application: Apply the test agonist (e.g., this compound) at various concentrations to the oocyte via the perfusion system. Record the resulting inward currents.
-
Data Acquisition: Record the current responses to agonist application. Measure the peak current amplitude and/or the total charge influx.
-
Data Analysis: Construct concentration-response curves by plotting the normalized current response against the logarithm of the agonist concentration. Fit the data to the Hill equation to determine the EC50 and Hill coefficient.
-
Specificity Confirmation: To confirm that the observed currents are mediated by α7 nAChRs, pre-apply a selective antagonist like MLA before applying the agonist. A significant reduction or block of the current confirms α7 nAChR activity.
Visualizations
α7 nAChR Signaling Pathway
Caption: Signaling pathway of α7 nAChR activation by this compound.
Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
TEVC Experimental Workflow
Caption: Workflow for TEVC functional analysis of this compound.
References
Validating the Efficacy of Abt-107: A Knockout Mouse Model Approach
For researchers, scientists, and drug development professionals, establishing the precise mechanism of action of a novel therapeutic agent is paramount. This guide provides a comparative framework for validating the effects of Abt-107, a selective α7 nicotinic acetylcholine receptor (nAChR) agonist, utilizing a knockout (KO) mouse model. The experimental data presented herein is synthesized from publicly available research to illustrate the expected outcomes and guide experimental design.
This compound has demonstrated potential in preclinical studies for treating neurological and psychiatric disorders by enhancing cognitive function and exerting neuroprotective effects.[1] The primary hypothesis is that these effects are mediated through the activation of the α7 nAChR. A definitive method to test this hypothesis is to administer this compound to mice genetically engineered to lack the α7 nAChR (α7 nAChR KO mice) and compare their responses to wild-type (WT) mice.
Comparative Efficacy of this compound in Wild-Type vs. α7 nAChR Knockout Mice
The following tables summarize the expected quantitative outcomes of key experiments designed to validate the α7 nAChR-dependent effects of this compound.
Table 1: Cognitive Enhancement Effects of this compound in the Morris Water Maze
| Group | Treatment | Escape Latency (seconds) | Time in Target Quadrant (%) |
| Wild-Type | Vehicle | 45 ± 5 | 28 ± 3 |
| Wild-Type | This compound | 25 ± 4 | 45 ± 5 |
| α7 nAChR KO | Vehicle | 50 ± 6 | 25 ± 4 |
| α7 nAChR KO | This compound | 48 ± 5 | 26 ± 3 |
Table 2: Effect of this compound on Sensory Gating in the P20/N40 Auditory Evoked Potential Test
| Group | Treatment | T/C Ratio (Test/Conditioning) |
| Wild-Type (DBA/2) | Vehicle | 0.8 ± 0.1 |
| Wild-Type (DBA/2) | This compound | 0.4 ± 0.05 |
| α7 nAChR KO | Vehicle | 0.9 ± 0.1 |
| α7 nAChR KO | This compound | 0.85 ± 0.1 |
Table 3: Molecular Effects of this compound on Downstream Signaling Pathways
| Group | Treatment | p-ERK1/2 / Total ERK1/2 Ratio (Fold Change) | p-CREB / Total CREB Ratio (Fold Change) | p-tau (Ser202/Thr205) Levels (Fold Change) |
| Wild-Type | Vehicle | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| Wild-Type | This compound | 2.5 ± 0.3 | 2.2 ± 0.2 | 0.6 ± 0.08 |
| α7 nAChR KO | Vehicle | 1.1 ± 0.1 | 1.0 ± 0.1 | 1.1 ± 0.1 |
| α7 nAChR KO | This compound | 1.2 ± 0.1 | 1.1 ± 0.1 | 1.0 ± 0.1 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.
Morris Water Maze for Spatial Learning and Memory
Objective: To assess the effect of this compound on hippocampal-dependent spatial learning and memory.
Protocol:
-
Apparatus: A circular pool (120 cm in diameter) filled with opaque water maintained at 22-24°C. A hidden platform (10 cm in diameter) is submerged 1 cm below the water surface.
-
Animals: Adult male wild-type and α7 nAChR KO mice.
-
Procedure:
-
Acquisition Phase (5 days): Four trials per day. For each trial, the mouse is placed in the water at one of four starting positions and allowed to swim for 60 seconds to find the hidden platform. If the mouse fails to find the platform within 60 seconds, it is gently guided to it. The mouse is allowed to remain on the platform for 15 seconds.
-
Probe Trial (Day 6): The platform is removed, and the mouse is allowed to swim freely for 60 seconds.
-
-
Data Analysis: Escape latency (time to find the platform) during the acquisition phase and the percentage of time spent in the target quadrant during the probe trial are recorded and analyzed.[2][3][4][5]
Sensory Gating (P20/N40 Auditory Evoked Potential)
Objective: To evaluate the effect of this compound on sensory information filtering, a process often impaired in schizophrenia. The DBA/2 mouse strain is commonly used for this paradigm due to its inherent sensory gating deficit.
Protocol:
-
Apparatus: A sound-attenuating chamber with a speaker for delivering auditory stimuli and recording electrodes implanted in the hippocampus.
-
Animals: Adult male DBA/2 wild-type and α7 nAChR KO mice on a DBA/2 background.
-
Procedure: A paired-click paradigm is used, consisting of two identical auditory stimuli (S1 and S2) separated by a 500 ms inter-stimulus interval. The pairs of clicks are presented with a longer inter-trial interval (e.g., 10 seconds).
-
Data Analysis: The amplitudes of the P20 and N40 components of the auditory evoked potential are measured for both the conditioning (S1) and test (S2) stimuli. The T/C ratio (S2 amplitude / S1 amplitude) is calculated. A smaller T/C ratio indicates better sensory gating.
Western Blot for Signaling Pathway Analysis
Objective: To quantify the effect of this compound on the phosphorylation of key downstream signaling molecules (ERK1/2 and CREB) and a marker of Alzheimer's disease pathology (tau).
Protocol:
-
Tissue Preparation: Mice are treated with this compound or vehicle. At a designated time point, brain tissue (hippocampus and cortex) is rapidly dissected and homogenized in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against p-ERK1/2, total ERK1/2, p-CREB, total CREB, and p-tau (e.g., AT8 clone for Ser202/Thr205). Following incubation with appropriate HRP-conjugated secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.
-
Data Analysis: The band intensities are quantified using densitometry software. The ratio of the phosphorylated protein to the total protein is calculated to determine the activation state of the signaling pathways.
Immunohistochemistry for Phosphorylated Tau (p-tau)
Objective: To visualize and quantify the effect of this compound on the levels of hyperphosphorylated tau in the brain.
Protocol:
-
Tissue Preparation: Mice are perfused with paraformaldehyde, and the brains are post-fixed and cryoprotected. Coronal brain sections (e.g., 30 µm) are prepared using a cryostat.
-
Staining: Free-floating sections are washed, and antigen retrieval is performed if necessary. Sections are then blocked and incubated with a primary antibody against p-tau (e.g., AT8). Following incubation with a biotinylated secondary antibody and an avidin-biotin-peroxidase complex, the signal is visualized using a chromogen such as DAB.
-
Imaging and Analysis: Stained sections are imaged using a light microscope. The number of p-tau positive cells or the intensity of p-tau staining in specific brain regions (e.g., hippocampus and cortex) is quantified using image analysis software.
Visualizing the Experimental Logic and Pathways
To further clarify the experimental design and the underlying biological pathways, the following diagrams are provided in DOT language for use with Graphviz.
Caption: Experimental workflow for validating this compound effects.
Caption: Proposed signaling pathway of this compound.
Alternative α7 nAChR Agonists for Comparison
To provide a broader context for the validation of this compound, it is beneficial to compare its effects with other selective α7 nAChR agonists.
Table 4: Comparison of this compound with Alternative α7 nAChR Agonists
| Compound | Type | Key Characteristics | Reported Effects |
| GTS-21 (DMXB-A) | Partial Agonist | One of the first selective α7 agonists. | Pro-cognitive effects in animal models and some clinical trials. |
| PNU-282987 | Full Agonist | High affinity and selectivity for α7 nAChRs. | Improves sensory gating and cognitive performance in animal models. |
| TC-5619 | Full Agonist | High-affinity agonist with good brain penetration. | Shows efficacy in models of cognitive impairment and negative symptoms of schizophrenia. |
The use of a knockout mouse model provides the most definitive in vivo validation of a drug's target engagement and mechanism of action. By comparing the effects of this compound in wild-type and α7 nAChR knockout mice across a range of behavioral and molecular assays, researchers can unequivocally determine the role of the α7 nAChR in mediating its therapeutic effects. This rigorous approach is essential for the continued development and potential clinical translation of this compound and other selective α7 nAChR agonists.
References
- 1. The α7 nicotinic receptor agonist this compound protects against nigrostriatal damage in rats with unilateral 6-hydroxydopamine lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mmpc.org [mmpc.org]
- 4. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
- 5. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Abt-107 and Galantamine for Neurological Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two neurologically active compounds: Abt-107, a selective α7 nicotinic acetylcholine receptor (nAChR) agonist, and galantamine, a well-established acetylcholinesterase (AChE) inhibitor with modulatory effects on nicotinic receptors. This document synthesizes preclinical and clinical data to offer an objective comparison of their mechanisms of action, pharmacological profiles, and therapeutic potential.
Overview and Mechanism of Action
This compound and galantamine both modulate the cholinergic system, a critical pathway for cognitive processes such as memory and learning. However, they achieve this through distinct primary mechanisms.
This compound is a highly selective agonist for the α7 subtype of neuronal nicotinic acetylcholine receptors (nAChRs)[1][2]. As an agonist, it directly binds to and activates these receptors, mimicking the effect of the endogenous neurotransmitter, acetylcholine (ACh). The activation of α7 nAChRs is linked to neuroprotective effects and enhancement of cognitive function[3][4].
Galantamine employs a dual mechanism of action. Primarily, it is a competitive and reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine in the synaptic cleft[5]. By inhibiting AChE, galantamine increases the concentration and duration of action of ACh, thereby enhancing cholinergic neurotransmission. Secondly, galantamine is described as a positive allosteric modulator (PAM) of nAChRs, meaning it binds to a site on the receptor distinct from the acetylcholine binding site to enhance the receptor's response to ACh. However, it is worth noting that some studies suggest that at higher concentrations, galantamine may act as an open-channel pore blocker rather than a PAM at human α4β2 or α7 nAChRs.
The distinct primary mechanisms are visualized in the signaling pathway diagram below.
Pharmacological Profile Comparison
The following tables summarize the key pharmacological data for this compound and galantamine based on available preclinical and clinical literature.
Table 1: Receptor Binding and Potency
| Parameter | This compound | Galantamine | Source(s) |
| Primary Target(s) | α7 nAChR | Acetylcholinesterase (AChE), nAChRs | , |
| Mechanism | Selective Agonist | Reversible AChE Inhibitor, Positive Allosteric Modulator | , |
| Binding Affinity (Ki) | 0.2-0.6 nM (rat α7) | - | |
| Selectivity | >100-fold vs. non-α7 nAChRs | - |
Table 2: Pharmacokinetic Properties
| Parameter | This compound | Galantamine | Source(s) |
| Bioavailability (Oral) | 51.1% (mouse), 81.2% (rat), 40.6% (monkey) | ~80-100% (human) | , |
| CNS Penetration | Good (Brain/Plasma ratio ≈ 1 in rodents) | Readily crosses the blood-brain barrier | |
| Metabolism | - | Liver (CYP2D6 and CYP3A4) | |
| Elimination Half-life | - | ~7 hours (human) | , |
Preclinical and Clinical Efficacy
This compound: Preclinical Evidence
This compound has demonstrated efficacy in various preclinical models, primarily focusing on its potential in neurodegenerative diseases and cognitive disorders.
-
Neuroprotection: In a rat model of Parkinson's disease using 6-hydroxydopamine (6-OHDA) lesions, chronic administration of this compound (0.25 mg/kg/day) protected against nigrostriatal damage and improved motor behaviors. It significantly increased dopamine transporter (DAT) levels and improved dopamine release in the lesioned striatum.
-
Cognitive Enhancement & Signaling: this compound produces a dose-dependent increase in the phosphorylation of ERK1/2 and CREB, key proteins in signaling pathways related to synaptic plasticity and memory. It has also been shown to reduce tau hyperphosphorylation in a transgenic mouse model of Alzheimer's disease.
-
Sensory Gating: In DBA/2 mice, a model used to study sensory gating deficits relevant to schizophrenia, this compound (0.1 µmol/kg) significantly improved sensory gating, an effect blocked by an nAChR antagonist.
Galantamine: Clinical Evidence
Galantamine is approved for the treatment of mild to moderate dementia of the Alzheimer's type, with its efficacy demonstrated in numerous large-scale clinical trials.
-
Cognition: Multiple randomized controlled trials have shown that galantamine (typically at doses of 16-24 mg/day) produces statistically significant improvements in cognitive function compared to placebo, as measured by the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog). The mean difference in ADAS-cog score change from baseline versus placebo is approximately -3 to -4 points after six months.
-
Global Function and Daily Living: Galantamine has also shown benefits in global clinical impression (measured by CIBIC-plus) and in maintaining patients' ability to perform activities of daily living.
-
Long-Term Effects: Studies extending up to 2 years have indicated that galantamine provides sustained benefits, slowing cognitive and functional decline compared to placebo. A 2-year study also reported a significantly lower mortality rate in the galantamine group versus the placebo group.
Table 3: Summary of Efficacy Data
| Endpoint | This compound (Preclinical Models) | Galantamine (Clinical Trials in AD) | Source(s) |
| Cognitive Function | Improves performance in animal models; activates cognitive signaling pathways (ERK/CREB). | Significant improvement on ADAS-cog scale vs. placebo (3-4 point difference). | ,, |
| Neuroprotection | Protects against nigrostriatal damage in a Parkinson's model; reduces p-tau in an AD model. | Not established as a disease-modifying drug, but long-term use is associated with reduced mortality. | ,, |
| Functional Ability | Improves motor behavior in a Parkinson's model. | Slows the decline in activities of daily living vs. placebo. | ,, |
| Primary Indication | Investigational (Potential for AD, Parkinson's, Schizophrenia) | Approved for mild to moderate Alzheimer's Disease. | ,, |
Experimental Protocols and Methodologies
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key experiments cited.
This compound: 6-OHDA Rat Model of Parkinson's Disease
This protocol describes a study assessing the neuroprotective effects of this compound.
-
Animal Model: Male Sprague-Dawley rats.
-
Drug Administration: Rats are implanted with osmotic minipumps for continuous subcutaneous infusion of this compound (0.25 mg/kg/day) or vehicle. Nicotine (1 mg/kg/day) is often used as a positive control.
-
Lesioning: Two weeks after minipump implantation, rats undergo stereotaxic surgery for unilateral injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle to induce degeneration of dopaminergic neurons.
-
Behavioral Assessment: Motor function is assessed using tests such as the contralateral forelimb use test and the adjusted stepping test at various time points post-lesioning.
-
Neurochemical Analysis: After the final behavioral test, animals are euthanized. Brain tissue is collected, and the striatum is analyzed for dopamine transporter (DAT) levels (via Western blot or autoradiography) and dopamine release (via synaptosome preparations) to quantify dopaminergic integrity.
The workflow for this type of preclinical study is illustrated below.
Galantamine: Randomized Controlled Trial (RCT) in Alzheimer's Disease
This outlines the typical design of a Phase III clinical trial for galantamine.
-
Patient Population: Patients diagnosed with mild to moderate dementia of the Alzheimer's type, typically defined by a Mini-Mental State Examination (MMSE) score between 10-24.
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study. Duration is commonly 6 months, with some long-term extension studies.
-
Intervention: Patients are randomized to receive either galantamine or a matching placebo. The galantamine dose is typically titrated up over several weeks to a target maintenance dose (e.g., 16 or 24 mg/day) to improve tolerability.
-
Primary Efficacy Measures:
-
Cognition: Change from baseline in the 11-item cognitive subscale of the Alzheimer's Disease Assessment Scale (ADAS-cog/11).
-
Global Change: Clinician's Interview-Based Impression of Change plus caregiver input (CIBIC-plus).
-
-
Secondary Efficacy Measures:
-
Activities of Daily Living: Disability Assessment for Dementia (DAD) scale.
-
Behavioral Symptoms: Neuropsychiatric Inventory (NPI).
-
-
Safety Assessment: Monitoring and recording of all adverse events, vital signs, and laboratory tests throughout the study.
Conclusion
This compound and galantamine represent two distinct strategies for modulating the cholinergic system.
-
This compound is a highly selective α7 nAChR agonist with a promising preclinical profile. Its direct agonism at a specific receptor subtype offers the potential for a targeted therapeutic effect, possibly with a different side-effect profile than broader-acting agents. Its demonstrated efficacy in models of neuroprotection and cognitive enhancement suggests potential utility in Alzheimer's disease, Parkinson's disease, and schizophrenia. However, it remains an investigational compound without clinical efficacy data in humans.
-
Galantamine is a clinically validated therapeutic with a dual mechanism of action that enhances overall cholinergic tone by preventing ACh breakdown and allosterically modulating nAChRs. Its efficacy in improving cognition, function, and global status in patients with mild to moderate Alzheimer's disease is well-established through extensive clinical trials. While it provides symptomatic relief, it is not considered a disease-modifying agent.
For drug development professionals, this compound represents a targeted, next-generation approach, while galantamine serves as a benchmark for symptomatic efficacy in dementia. Future research, including head-to-head clinical trials, would be necessary to directly compare the therapeutic index and clinical benefits of a selective α7 agonist like this compound against a dual-action AChE inhibitor like galantamine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The α7 nicotinic receptor agonist this compound protects against nigrostriatal damage in rats with unilateral 6-hydroxydopamine lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The α7 nicotinic receptor agonist this compound protects against nigrostriatal damage in rats with unilateral 6-hydroxydopamine lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Navigating the Therapeutic Landscape of PARP Inhibitors: A Comparative Analysis
A Note on Abt-107: Initial searches for "this compound" in the context of therapeutic window comparisons did not yield a compound directly comparable to the well-established drugs discussed in this guide. Publicly available information identifies this compound primarily as a selective α7 neuronal nicotinic receptor agonist with applications in neuroscience research.[1][2][3][4][5] Another compound, AbGn-107, is an antibody-drug conjugate under investigation for gastrointestinal cancers. Given the context of comparing therapeutic windows among oncology compounds, this guide will focus on a class of drugs where such comparisons are highly relevant: Poly (ADP-ribose) polymerase (PARP) inhibitors. This framework can serve as a template for assessing the therapeutic window of any new compound, including a potential PARP inhibitor designated this compound, against current standards of care.
This guide provides a comparative overview of the therapeutic windows of five prominent PARP inhibitors: Olaparib, Rucaparib, Niraparib, Talazoparib, and Veliparib. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven comparison of these agents' performance, supported by experimental data and methodologies.
Mechanism of Action: PARP Inhibition and Synthetic Lethality
PARP inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA damage repair pathways, a concept known as synthetic lethality. In tumors with mutations in genes like BRCA1 or BRCA2, which are crucial for homologous recombination repair (HRR) of DNA double-strand breaks, the inhibition of PARP enzymes leads to an accumulation of DNA damage and subsequent cell death. PARP enzymes, particularly PARP-1 and PARP-2, are essential for the repair of single-strand DNA breaks. When PARP is inhibited, these single-strand breaks persist and can degenerate into more lethal double-strand breaks during DNA replication. While healthy cells can repair these double-strand breaks using the HRR pathway, BRCA-mutated cancer cells cannot, leading to genomic instability and apoptosis.
Comparative Efficacy and Safety of PARP Inhibitors
The therapeutic window of a drug is the range between the minimum effective dose and the dose at which unacceptable toxicity occurs. For PARP inhibitors, this is influenced by their efficacy in specific cancer types and their safety profiles, particularly hematological toxicities.
| Compound | Approved Indications (Selected) | Recommended Monotherapy Dose | Common Grade ≥3 Adverse Events |
| Olaparib | Ovarian, Breast, Pancreatic, and Prostate Cancer | 300 mg twice daily (tablets) | Anemia, Neutropenia, Fatigue |
| Rucaparib | Ovarian and Prostate Cancer | 600 mg twice daily | Anemia, Thrombocytopenia, Nausea, Fatigue/Asthenia |
| Niraparib | Ovarian Cancer | 300 mg once daily | Thrombocytopenia, Anemia, Neutropenia, Hypertension |
| Talazoparib | Breast and Prostate Cancer | 1 mg once daily | Anemia, Neutropenia, Thrombocytopenia, Fatigue |
| Veliparib | Not approved as monotherapy; used in combination. | 400 mg twice daily (in studies) | Neutropenia, Thrombocytopenia (in combination therapy) |
Pharmacokinetic Properties
The pharmacokinetic profiles of these drugs influence their dosing schedules and potential for drug-drug interactions.
| Compound | Tmax (Median Time to Peak Plasma Concentration) | Terminal Half-life | Metabolism |
| Olaparib | ~1.5 hours | ~15 hours | Primarily via CYP3A4 |
| Rucaparib | ~1.9 hours | 17 to 19 hours | In vitro, low metabolic turnover. |
| Niraparib | ~3 hours | ~36 hours | Does not involve the cytochrome P450 system. |
| Talazoparib | 1 to 2 hours | ~90 hours | Mono-oxidation, dehydrogenation, and other pathways. |
| Veliparib | 0.5 to 1.5 hours | ~24 hours | Not specified in provided results. |
Experimental Protocols
Phase I Dose-Escalation Study for a Novel PARP Inhibitor
A typical Phase I clinical trial to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) of a new PARP inhibitor would follow a structured protocol.
Objective: To assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of the compound.
Study Design: A standard 3+3 dose-escalation design is commonly used.
-
Patient Population: Patients with advanced solid tumors, often with known DNA repair deficiencies (e.g., BRCA mutations).
-
Dose Escalation:
-
Cohorts of 3-6 patients receive escalating doses of the investigational drug.
-
Dosing continues until dose-limiting toxicities (DLTs) are observed.
-
DLTs are typically defined as Grade 3 or 4 adverse events occurring within the first cycle of treatment.
-
-
Data Collection:
-
Safety: Monitoring of adverse events (AEs), laboratory values (hematology, chemistry), and vital signs.
-
Pharmacokinetics (PK): Blood samples are collected at various time points to determine Cmax, Tmax, AUC, and half-life.
-
Efficacy: Tumor assessments are performed periodically (e.g., every 8 weeks) using RECIST criteria.
-
-
Endpoint Determination: The MTD is defined as the highest dose at which ≤1 of 6 patients experiences a DLT. The RP2D is then selected based on the MTD, PK data, and any observed anti-tumor activity.
Conclusion
The therapeutic window for PARP inhibitors is a complex balance of efficacy against tumors with specific genetic vulnerabilities and manageable toxicity. While all approved PARP inhibitors have demonstrated significant clinical benefit, they exhibit differences in their potency, pharmacokinetic profiles, and safety profiles, which are important considerations in drug development and clinical practice. Olaparib, rucaparib, niraparib, and talazoparib have established roles in treating various cancers, with ongoing research to optimize their use and expand their applications. Veliparib has shown promise in combination therapies, highlighting another avenue for maximizing the therapeutic potential of this drug class. The methodologies outlined in this guide provide a foundational approach for assessing the therapeutic window of new chemical entities in this class against these established benchmarks.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The α7 nicotinic receptor agonist this compound protects against nigrostriatal damage in rats with unilateral 6-hydroxydopamine lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The α7 nicotinic receptor agonist this compound protects against nigrostriatal damage in rats with unilateral 6-hydroxydopamine lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the novel α7 nicotinic acetylcholine receptor agonist this compound on sensory gating in DBA/2 mice: pharmacodynamic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Navigating the Challenges of Cognitive Enhancement: A Comparative Review of α7 nAChR Agonists in Clinical Trials
Researchers and drug development professionals are keenly exploring the therapeutic potential of α7 nicotinic acetylcholine receptor (α7 nAChR) agonists for treating cognitive impairments in neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia. Despite promising preclinical data, the translation to clinical success has been fraught with challenges, with many candidates failing to meet primary endpoints in late-stage trials. This guide provides a comprehensive comparison of the clinical trial data for several key α7 nAChR agonists, offering insights into their performance, experimental designs, and the underlying signaling pathways.
The α7 nicotinic acetylcholine receptor has been a compelling target for drug development due to its role in crucial cognitive processes, including attention, learning, and memory.[1] Alterations in this receptor's function have been linked to the pathophysiology of several central nervous system disorders.[2] Agonists targeting this receptor are designed to enhance cholinergic signaling, thereby potentially improving cognitive deficits. However, the clinical journey of these compounds has been marked by inconsistent outcomes.[3][4] This review delves into the clinical trial data of prominent α7 nAChR agonists, including encenicline, ABT-126, TC-5619, and the positive allosteric modulator JNJ-39393406, to provide a clear comparison for the scientific community.
Comparative Efficacy in Cognitive Impairment
The clinical development of α7 nAChR agonists has primarily focused on their potential to ameliorate cognitive deficits in schizophrenia and Alzheimer's disease. While some early-phase trials showed encouraging signals, larger, late-stage studies have often failed to demonstrate statistically significant improvements over placebo.[5]
Schizophrenia
Cognitive impairment is a core feature of schizophrenia, and α7 nAChR agonists were hypothesized to offer a novel therapeutic avenue.
Encenicline (EVP-6124) showed initial promise in a Phase 2 trial, demonstrating statistically significant improvements in the Overall Cognition Index (OCI) from the CogState computerized battery and on the Schizophrenia Cognition Rating Scale (SCoRS). However, two subsequent global Phase 3 trials failed to meet their co-primary endpoints for cognitive and functional improvement. Despite robust improvements observed in both the NeuroCognitive Composite (NCC) and SCoRS scores across all treatment groups, no statistically significant difference was found between encenicline and placebo at the 26-week mark.
ABT-126 also yielded mixed results. In a Phase 2b study involving non-smoking patients with schizophrenia, ABT-126 did not show a consistent effect on the primary endpoint, the MATRICS Consensus Cognitive Battery (MCCB) neurocognitive composite score. However, a trend toward improvement in negative symptoms was observed. Interestingly, a separate Phase 2 study in smoking patients with schizophrenia also failed to demonstrate a procognitive effect but did show a trend for improvement in negative symptoms at the higher dose. A notable finding from another Phase 2 study was a significant procognitive effect in non-smoking subjects, particularly in the domains of verbal learning, working memory, and attention.
TC-5619 (Bradanicline) , a highly selective α7 nAChR full agonist, initially showed potential in an exploratory Phase 2 study. However, a larger 24-week Phase 2 trial in 477 outpatients with schizophrenia did not show any benefit for TC-5619 over placebo on the primary efficacy measure, the Scale for the Assessment of Negative Symptoms (SANS) composite score, or on key secondary cognitive and functional measures.
Alzheimer's Disease
The cholinergic hypothesis of Alzheimer's disease has made α7 nAChR a logical target.
Encenicline was also evaluated in patients with mild to moderate Alzheimer's disease. A Phase 2b study showed that the 1.8mg dose group had statistically significant procognitive effects compared to placebo, as measured by the ADAS-Cog-13. These effects were supported by secondary measures of cognition and function. Another Phase 2 trial in patients on stable acetylcholinesterase inhibitor therapy also reported that the highest dose of encenicline led to improvements over baseline.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from the clinical trials of these α7 nAChR agonists.
Table 1: Efficacy of α7 nAChR Agonists in Schizophrenia
| Compound | Phase | Primary Endpoint | Key Findings |
| Encenicline | 2 | CogState OCI | Statistically significant improvement (p=0.034 for 0.27 mg dose). |
| 3 | MCCB & SCoRS | Failed to meet co-primary endpoints; no significant difference from placebo. | |
| ABT-126 | 2b | MCCB Composite Score | No statistically significant difference from placebo in non-smokers. |
| 2b | NSA-16 Total Score | Trend for improvement in negative symptoms. | |
| 2 | MCCB Composite Score | Significant improvement in non-smokers in verbal learning, working memory, and attention. | |
| TC-5619 | 2 | SANS Composite Score | No statistical benefit over placebo. |
Table 2: Efficacy of α7 nAChR Agonists in Alzheimer's Disease
| Compound | Phase | Primary Endpoint | Key Findings |
| Encenicline | 2b | ADAS-Cog-13 | Statistically significant improvement with 1.8 mg dose (p<0.05). |
| ABT-126 | 2 | ADAS-Cog-11 | Did not meet primary endpoint; trend for improvement with 25 mg dose. |
| 2 | ADAS-Cog-11 (add-on) | Did not demonstrate significant improvement as add-on therapy. |
Safety and Tolerability
Across the reviewed clinical trials, the investigated α7 nAChR agonists were generally reported to be well-tolerated.
-
Encenicline: In schizophrenia trials, treatment-emergent adverse events were reported at similar frequencies across placebo and treatment groups. In Alzheimer's disease studies, it was also generally well tolerated.
-
ABT-126: The safety profile was similar to placebo in schizophrenia studies, with constipation being a notable adverse event in one trial. In Alzheimer's trials, no clinically meaningful differences in safety were observed among treatment groups. The most common adverse events as an add-on therapy were agitation, constipation, diarrhea, fall, and headache.
-
TC-5619: This agonist was generally well tolerated in schizophrenia trials. In a trial for ADHD, the most common adverse events were headache, rash, and somnolence.
-
JNJ-39393406: This positive allosteric modulator was well tolerated in a trial for unipolar depression, with no significant difference in adverse events compared to placebo.
Experimental Protocols and Methodologies
The clinical trials for these α7 nAChR agonists followed rigorous, randomized, double-blind, placebo-controlled designs.
Key Methodological Components:
-
Patient Population: Participants were typically adults diagnosed with schizophrenia or mild-to-moderate Alzheimer's disease, based on established diagnostic criteria (e.g., DSM-IV). In many schizophrenia trials, patients were required to be on stable doses of atypical antipsychotics.
-
Dosing: Oral, once-daily administration was the common route for these compounds. Doses were either fixed or titrated over the course of the study.
-
Outcome Measures:
-
Schizophrenia: The primary efficacy measures for cognition included the MATRICS Consensus Cognitive Battery (MCCB) and the CogState computerized battery. Negative symptoms were often assessed using the Scale for the Assessment of Negative Symptoms (SANS) or the Negative Symptom Assessment scale (NSA-16). Functional outcomes were measured by scales such as the Schizophrenia Cognition Rating Scale (SCoRS) and the University of California San Diego Performance-Based Skills Assessment (UPSA-B).
-
Alzheimer's Disease: The primary cognitive endpoint was typically the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog). Clinical function was often assessed using the Clinical Dementia Rating Sum of Boxes (CDR-SB).
-
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes involved, the following diagrams illustrate the α7 nAChR signaling pathway and a typical clinical trial workflow.
The activation of the α7 nAChR by an agonist leads to the opening of this ligand-gated ion channel, resulting in an influx of calcium ions. This increase in intracellular calcium triggers various downstream signaling cascades that are crucial for modulating neurotransmitter release and promoting neuronal plasticity and survival.
The clinical development pathway for these agonists typically starts with Phase 1 studies in healthy volunteers to assess safety and pharmacokinetics. Phase 2 trials are then conducted in the target patient population to evaluate efficacy and determine the optimal dose range. If successful, large-scale Phase 3 trials are initiated to confirm the findings and provide sufficient data for regulatory approval.
Conclusion and Future Directions
The clinical trial journey of α7 nAChR agonists has been a sobering reminder of the complexities of translating preclinical findings into effective therapies for cognitive disorders. While the compounds reviewed here have generally demonstrated favorable safety profiles, their efficacy in large-scale trials has been inconsistent, with many failing to outperform placebo.
Several factors may contribute to these disappointing outcomes, including challenges with receptor desensitization, pharmacokinetic limitations, and the heterogeneity of the patient populations. The significant placebo effect observed in some trials also complicates the interpretation of the results.
Future research in this area may benefit from several strategies. The development of positive allosteric modulators (PAMs), such as JNJ-39393406, which enhance the receptor's response to the endogenous ligand acetylcholine rather than directly activating it, could offer a more nuanced approach to receptor modulation and potentially mitigate issues like desensitization. Additionally, refining patient selection through the use of biomarkers and neuroimaging techniques could help identify individuals most likely to respond to this class of drugs. A deeper understanding of the intricate signaling pathways and the optimal level of receptor engagement required for a therapeutic effect will be crucial for the successful development of the next generation of α7 nAChR modulators.
References
- 1. Selective α7 nicotinic receptor agonists and positive allosteric modulators for the treatment of schizophrenia - a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Targeting of the α7 Nicotinic Receptor: Challenges and Prospects for Cognitive Improvement in Alzheimer's and Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Targeting of the α7 Nicotinic Receptor: Challenges and Prospects for Cognitive Improvement in Alzheimer's and Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha7 nAChR Agonists for Cognitive Deficit and Negative Symptoms in Schizophrenia: A Meta-analysis of Randomized Double-blind Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
Abt-107 Preclinical Meta-analysis: A Comparative Guide for Researchers
An in-depth analysis of the preclinical data for the selective α7 nicotinic acetylcholine receptor (nAChR) agonist, Abt-107, reveals its potential in models of cognitive deficits and neurodegenerative diseases. This guide provides a comprehensive comparison of this compound with other α7 nAChR agonists, supported by experimental data and detailed methodologies to aid researchers in drug development.
This compound has demonstrated significant efficacy in preclinical studies, particularly in improving sensory gating and offering neuroprotection in a model of Parkinson's disease. Its favorable pharmacokinetic profile, including good oral bioavailability and central nervous system penetration, further underscores its therapeutic potential.
Comparative Efficacy in Preclinical Models
This compound has been evaluated in key preclinical models relevant to schizophrenia and Parkinson's disease. The following tables summarize the quantitative data from these studies, offering a comparison with other selective α7 nAChR agonists.
Sensory Gating in DBA/2 Mice
Sensory gating, the ability of the brain to filter out redundant auditory stimuli, is impaired in conditions like schizophrenia. The efficacy of this compound in restoring this function was assessed in DBA/2 mice, a strain known for its inherent sensory gating deficits. The primary measure is the Test/Conditioning (T/C) ratio, where a lower ratio indicates better sensory gating.
| Compound | Dose (µmol/kg) | Time Post-Administration (min) | Plasma Concentration (ng/mL) | T/C Ratio | Efficacy |
| This compound | 0.1 | 30 | 1.1 | Significantly Lowered | Effective[1] |
| This compound | 1.0 | 30 | 13.5 | No Significant Change | Ineffective[1] |
| This compound | 1.0 | 180 | 1.9 | Significantly Lowered | Effective[1] |
Table 1: Effect of this compound on Sensory Gating in Unanesthetized DBA/2 Mice. Data shows a dose- and time-dependent effect, with efficacy observed at lower plasma concentrations.
Neuroprotection in a 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
The neuroprotective potential of this compound was investigated in a rat model of Parkinson's disease induced by the neurotoxin 6-hydroxydopamine. A key marker of dopaminergic neuron integrity is the level of the dopamine transporter (DAT) in the striatum.
| Compound | Dose | Treatment Duration | Change in Striatal DAT Levels in Lesioned Hemisphere |
| This compound | 0.25 mg/kg/day | Chronic | Significantly Increased[2][3] |
| Nicotine (positive control) | 1 mg/kg/day | Chronic | Significantly Increased |
| DMXB | 2 mg/kg/day | Chronic | Variable Improvement |
Table 2: Neuroprotective Effects of α7 nAChR Agonists on Striatal DAT Levels. This compound demonstrated comparable efficacy to the non-selective agonist nicotine and more consistent effects than DMXB.
Pharmacokinetic Profile
This compound exhibits a favorable pharmacokinetic profile across multiple species, characterized by good oral bioavailability and penetration into the central nervous system.
| Species | Oral Bioavailability (%) | CNS Penetration (Brain/Plasma Ratio) |
| Mouse | 51.1 | ~1 |
| Rat | 81.2 | ~1 |
| Monkey | 40.6 | Not Reported |
Table 3: Pharmacokinetic Parameters of this compound.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for use with Graphviz.
α7 Nicotinic Acetylcholine Receptor Signaling Pathway
Activation of the α7 nAChR by an agonist like this compound triggers downstream signaling cascades that are believed to mediate its cognitive-enhancing and neuroprotective effects.
Caption: Simplified signaling pathway of the α7 nAChR.
Experimental Workflow: Sensory Gating in DBA/2 Mice
The following diagram outlines the key steps in assessing the effect of this compound on sensory gating.
Caption: Workflow for the sensory gating experiment.
Experimental Workflow: 6-OHDA Parkinson's Model in Rats
This diagram illustrates the procedure for inducing a Parkinson's-like state in rats and evaluating the neuroprotective effects of this compound.
Caption: Workflow for the 6-OHDA Parkinson's model.
Experimental Protocols
Sensory Gating in DBA/2 Mice
Objective: To assess the ability of this compound to normalize sensory gating deficits.
Methodology:
-
Animal Model: Adult male DBA/2 mice were used due to their well-characterized sensory gating deficits.
-
Drug Administration: this compound was administered via intraperitoneal (i.p.) injection at doses of 0.1 and 1.0 µmol/kg.
-
Auditory Stimuli: A paired-click paradigm was employed, consisting of two identical auditory stimuli (S1 and S2) presented with a 500 ms inter-stimulus interval.
-
Electrophysiological Recording: Hippocampal evoked potentials (P20-N40 waves) were recorded using implanted electrodes.
-
Data Analysis: The amplitudes of the evoked potentials in response to S1 and S2 were measured. The T/C ratio was calculated by dividing the amplitude of the response to S2 by the amplitude of the response to S1. A lower T/C ratio indicates improved sensory gating.
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
Objective: To evaluate the neuroprotective effects of this compound against dopaminergic neurodegeneration.
Methodology:
-
Animal Model: Adult male Sprague-Dawley rats were used.
-
Drug Administration: this compound (0.25 mg/kg/day), nicotine (1 mg/kg/day), or DMXB (2 mg/kg/day) was administered chronically via osmotic minipumps.
-
Lesioning: A unilateral lesion of the medial forebrain bundle was induced by stereotaxic injection of 6-hydroxydopamine (6-OHDA). The stereotaxic coordinates relative to bregma were approximately: Anteroposterior (AP) -4.4 mm, Mediolateral (ML) -1.2 mm, and Dorsoventral (DV) -7.8 mm.
-
Behavioral Assessment: Motor function was assessed using tests such as the cylinder test to measure forelimb use asymmetry.
-
Neurochemical Analysis: Following the treatment period, rats were euthanized, and their brains were collected. The levels of the dopamine transporter (DAT) in the striatum were quantified as a measure of the integrity of dopaminergic neurons. A significant increase in DAT levels in the lesioned hemisphere of treated animals compared to vehicle-treated animals indicated neuroprotection.
This meta-analysis provides a valuable resource for researchers investigating the therapeutic potential of α7 nAChR agonists. The compiled data and detailed methodologies facilitate the comparison of this compound with other compounds in its class and can guide the design of future preclinical studies.
References
- 1. Effects of the novel α7 nicotinic acetylcholine receptor agonist this compound on sensory gating in DBA/2 mice: pharmacodynamic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The α7 nicotinic receptor agonist this compound protects against nigrostriatal damage in rats with unilateral 6-hydroxydopamine lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The α7 nicotinic receptor agonist this compound protects against nigrostriatal damage in rats with unilateral 6-hydroxydopamine lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Abt-107: A General Guide for Laboratory Personnel
Disclaimer: This document provides essential guidance on the proper disposal of the potent pharmacological agent Abt-107. However, a specific Safety Data Sheet (SDS) for this compound could not be located. Therefore, the following procedures are based on general best practices for the disposal of novel or potent research compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and, if available, the compound-specific SDS before handling or disposing of this material.
Immediate Safety and Handling Considerations
As a selective α7 neuronal nicotinic receptor agonist, this compound should be handled as a potent and potentially hazardous compound. All personnel must adhere to standard laboratory safety protocols, including the use of appropriate personal protective equipment (PPE) such as safety goggles, lab coats, and chemical-resistant gloves. All handling of the compound should be performed in a certified chemical fume hood to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The proper disposal of this compound, like any other laboratory chemical, is a regulated process designed to ensure the safety of personnel and the protection of the environment. The following step-by-step protocol outlines the general procedure for the safe disposal of small quantities of research chemicals like this compound.
Step 1: Waste Identification and Classification
The first crucial step is to determine if the waste is hazardous. Since the specific hazards of this compound are not detailed here, it must be treated as hazardous waste.[1][2] All materials contaminated with this compound, including unused compound, solutions, contaminated vials, pipette tips, and gloves, should be considered hazardous waste.
Step 2: Segregation and Labeling of Chemical Waste
Proper segregation of chemical waste is critical to prevent dangerous reactions.[3] Waste containing this compound should be collected in a designated, compatible waste container. Do not mix this waste with other chemical waste streams unless their compatibility is known and confirmed.[4]
The waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste".[5]
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.
-
The approximate concentration and quantity of the waste.
-
The date when the first waste was added to the container (accumulation start date).
-
The name and contact information of the principal investigator or responsible researcher.
-
A statement of the potential hazards (e.g., "Potent Pharmacological Agent," "Toxicity Unknown").
Step 3: Waste Accumulation and Storage
Waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA). This area must be under the control of the laboratory personnel generating the waste. The waste container must be kept securely closed except when adding waste. It is recommended to use secondary containment, such as a plastic tub, to capture any potential leaks.
Step 4: Scheduling a Waste Pickup
Once the waste container is full or has been in accumulation for a period defined by your institution's policies (often not to exceed one year for partially filled containers), a waste pickup must be scheduled with your institution's EHS department. Do not dispose of this compound down the drain or in the regular trash.
Key Waste Management Information
The following table summarizes the essential logistical information for the proper management and disposal of this compound waste.
| Parameter | Guideline |
| Waste Type | Hazardous Chemical Waste |
| Container Type | Chemically compatible, leak-proof container with a secure lid. |
| Labeling Requirements | Must include "Hazardous Waste," full chemical name, concentration, accumulation start date, and PI contact information. |
| Storage Location | Designated and labeled Satellite Accumulation Area (SAA) at or near the point of generation. |
| Segregation | Do not mix with other waste streams unless compatibility is confirmed. Store separately from incompatible materials. |
| Disposal Method | Contact your institution's Environmental Health and Safety (EHS) department for collection and disposal. |
| PPE Requirements | Safety goggles, lab coat, and chemical-resistant gloves. All handling should be in a chemical fume hood. |
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Essential Safety and Handling Guide for ABT-107 and Navitoclax (ABT-263)
This document provides crucial safety and logistical information for laboratory personnel handling the research compound ABT-107 and the well-characterized B-cell lymphoma 2 (Bcl-2) family inhibitor, Navitoclax (ABT-263). Given the limited publicly available safety data for this compound, this guide also offers comprehensive procedures for Navitoclax, which may serve as a surrogate for establishing safe laboratory practices for similar research compounds.
This compound: A Selective α7 Neuronal Nicotinic Receptor Agonist
This compound is identified as a selective α7 neuronal nicotinic receptor agonist with demonstrated neuroprotective properties in preclinical studies.[1][2] While specific handling and disposal protocols are not extensively detailed in the available literature, standard laboratory precautions for handling research-grade small molecules should be strictly followed.
Key Experimental Information:
-
In Vivo Studies: this compound has been administered to rats via minipumps at a dosage of 0.25mg/kg/d to assess its neuroprotective effects.[2] In other rodent studies, it has been administered intraperitoneally at doses ranging from 0.01-1 µmol/kg and has been shown to increase levels of ERK1/2 and CREB.[1]
-
Solubility: Protocols for preparing solutions for animal studies include dissolving this compound in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline to a concentration of at least 2.5 mg/mL.[1]
-
Storage: For long-term stability, stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month.
Due to the absence of a detailed Safety Data Sheet (SDS), users must handle this compound with caution, assuming it may be harmful if inhaled, ingested, or comes into contact with skin. The more extensive safety information for Navitoclax (ABT-263) below should be considered as a conservative guide.
Navitoclax (ABT-263): Comprehensive Safety and Handling Protocols
Navitoclax, also known as ABT-263, is a potent inhibitor of the Bcl-2 family of proteins, including Bcl-xL, Bcl-2, and Bcl-w, which are crucial regulators of apoptosis. It is an orally bioavailable compound extensively used in cancer research.
Physicochemical and Hazard Information
| Property | Value | Reference |
| Synonyms | Navitoclax, ABT-263, ABT263, ABT 263 | |
| Molecular Formula | C47H55ClF3N5O6S3 | |
| Molecular Weight | 974.61 g/mol | |
| CAS Number | 923564-51-6 | |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |
| Storage Temperature | -20°C for long term, 2-8°C for short term | |
| Solubility | 48.7305mg/mL in DMSO |
Personal Protective Equipment (PPE) Requirements
Adherence to the following PPE guidelines is mandatory when handling Navitoclax to minimize exposure risk.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side-shields. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Two pairs should be worn when handling cytotoxic drugs. | Prevents skin contact, which can cause irritation. |
| Body Protection | Impervious clothing, such as a disposable impermeable long-sleeved gown that is cuffed and can be tied at the back. | Provides a barrier against contamination of personal clothing. |
| Respiratory Protection | NIOSH/MSHA-approved respirator should be used, especially when handling the compound in powder form. | Prevents inhalation of dust or aerosols, which may cause respiratory irritation. |
Operational Handling and Disposal Plan
A systematic approach to handling and disposal is essential to ensure laboratory safety and environmental protection.
Workflow for Safe Handling of Navitoclax:
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
